Methyl 7-oxoheptanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 7-oxoheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVFYRBRYZXABC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70188864 | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35376-00-2 | |
| Record name | Heptanoic acid, 7-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35376-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035376002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70188864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 7-oxoheptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.745 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the physical and chemical properties of Methyl 7-oxoheptanoate?
An In-depth Technical Guide to Methyl 7-oxoheptanoate
This compound is a bifunctional organic compound containing both a methyl ester and an aldehyde group. This structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of complex molecules such as prostanoids and insect pheromones.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, synthesis protocols, and key applications.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in various chemical reactions.
General Properties
| Property | Value | Source |
| CAS Number | 35376-00-2 | [4][5] |
| Molecular Formula | C₈H₁₄O₃ | [4][5][][7] |
| Molecular Weight | 158.19 g/mol | [4][5][][7] |
| IUPAC Name | This compound | [5][] |
| Synonyms | Methyl 6-formylhexanoate, Methyl pimelaldehydate, 7-oxoheptanoic acid methyl ester | [5][][8] |
| Appearance | Colorless liquid | [8] |
Physicochemical Data
| Property | Value | Source |
| Density | 1.0 ± 0.1 g/cm³ | [4] |
| Boiling Point | 210.2 ± 23.0 °C at 760 mmHg | [4][][8] |
| 65–80 °C at 0.1 mmHg | [9] | |
| Melting Point | -60 °C | [8] |
| Flash Point | 82.0 ± 22.7 °C | [4][8] |
| Refractive Index (n²⁰D) | 1.423 | [4] |
| Vapor Pressure | 0.2 ± 0.4 mmHg at 25°C | [4] |
| Solubility | Soluble in organic solvents like ethanol, ether, and acetone. Slightly soluble in water (5.7 g/L at 25 °C). | [8][10] |
| LogP | 0.86 | [4][11] |
Spectral Information
Spectroscopic data is crucial for the identification and characterization of this compound.
-
¹H-NMR (CDCl₃): Signals include δ=1.2-1.4 (m, 4H), 1.5-1.65 (m, 4H), 2.27 (t, 2H, J=7.5Hz), and 3.62 (s, 3H).[1]
-
¹³C NMR: Spectral data is available and can be found in databases like SpectraBase.[5]
-
Infrared (IR) Spectroscopy (film): Characteristic peaks are observed at ν = 1725 (CO) cm⁻¹.[1]
-
Mass Spectrometry (MS): The mass spectrum shows characteristic fragmentation patterns.[1][5]
Chemical Reactivity and Applications
This compound serves as a key building block in the synthesis of various high-value chemicals.
-
Prostanoid Synthesis: It is a precursor to 2-(6-methoxycarbonylhexyl)-cyclopent-2-en-1-one, a vital intermediate for the synthesis of prostanoids.[1][2][3]
-
Pheromone Synthesis: The compound is utilized in the synthesis of insect sex pheromones, such as (7E,9Z)-7,9-dodecadien-1-yl acetate, the pheromone of the European grapevine moth (Lobesia botrana).[1]
Its bifunctional nature allows for selective reactions at either the aldehyde or the ester group, providing synthetic versatility.
Caption: Synthetic pathways to and applications of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported.[1][2][3][9] A common and efficient method involves the oxidation of methyl 7-hydroxyheptanoate, which is derived from cycloheptanone.[1]
Synthesis from Cycloheptanone
This two-step protocol provides a good yield of the target compound.[1]
Step 1: Synthesis of Methyl 7-hydroxyheptanoate
-
A solution of potassium persulfate (72.16 g, 0.266 mol) in water is prepared.
-
The solution is cooled to 10-15 °C with stirring.
-
A solution of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) is added dropwise at 15 °C.
-
The mixture is allowed to react at room temperature for 5 hours.
-
The mixture is diluted with water (700 ml) and extracted with diethyl ether (3 x 200 ml).
-
The combined organic layers are dried over magnesium sulfate (MgSO₄), filtered, and the solvent is evaporated.
-
The crude product is purified by distillation to yield pure methyl 7-hydroxyheptanoate.[1]
Step 2: Oxidation to this compound
-
Pyridinium chlorochromate (PCC) is used as the oxidizing agent.
-
Methyl 7-hydroxyheptanoate from the previous step is dissolved in a suitable solvent (e.g., dichloromethane).
-
The solution is treated with PCC, and the reaction is monitored for completion.
-
Upon completion, the reaction mixture is worked up to isolate the crude product.
-
Purification by distillation under reduced pressure (b.p. 90-92 °C at 1.5 mmHg) affords pure this compound.[1]
Caption: Experimental workflow for the synthesis of this compound.
Safety Information
This compound is classified as a combustible liquid and may cause skin, eye, and respiratory irritation.[5] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves and safety glasses, should be followed when handling this compound.[8] It should be stored and handled away from ignition sources.[8]
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound | CAS#:35376-00-2 | Chemsrc [chemsrc.com]
- 5. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. clearsynth.com [clearsynth.com]
- 8. chembk.com [chembk.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. CAS # 35376-00-2, 7-Oxoheptanoic acid methyl ester, Methyl 6-formylhexanoate, this compound, Methyl pimelaldehydate - chemBlink [chemblink.com]
- 11. This compound, 35376-00-2 [thegoodscentscompany.com]
Methyl 7-oxoheptanoate CAS number and IUPAC nomenclature
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of methyl 7-oxoheptanoate, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical identity, physicochemical properties, synthesis, purification, and analytical characterization. Furthermore, it elucidates its significant role in the synthesis of prostaglandins and touches upon its potential as an anticancer agent.
Chemical Identity and Nomenclature
This compound is an organic compound classified as a keto ester. It features a seven-carbon chain with a terminal aldehyde group and a methyl ester at the opposite end.
-
CAS Number: 35376-00-2[1]
-
IUPAC Name: this compound[2][]
-
Synonyms: 7-Oxoheptanoic acid methyl ester, Methyl 6-formylhexanoate[2][]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is crucial for its handling, storage, and application in chemical synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1][2][] |
| Molecular Weight | 158.19 g/mol | [1][2][] |
| Appearance | Colorless liquid | |
| Boiling Point | 210.2 °C at 760 mmHg | [] |
| Density | 0.98 g/cm³ | [] |
| Flash Point | 180.00 °F (82.00 °C) (estimated) | [4] |
| Solubility | Soluble in water (5011 mg/L @ 25 °C, estimated) | [4] |
| InChI Key | NJVFYRBRYZXABC-UHFFFAOYSA-N | [2][] |
| SMILES | COC(=O)CCCCCC=O | [2][] |
Synthesis of this compound
Several synthetic routes to this compound have been reported. A common and effective method involves the oxidative cleavage of cycloheptene. The following is a generalized experimental protocol based on established literature.
Experimental Protocol: Synthesis via Ozonolysis of Cycloheptene
-
Ozonolysis: A solution of cycloheptene in a suitable solvent (e.g., methanol or a mixture of dichloromethane and methanol) is cooled to a low temperature (typically -78 °C). A stream of ozone gas is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
Reductive Work-up: The excess ozone is removed by bubbling a stream of an inert gas (e.g., nitrogen or argon) through the solution. A reducing agent, such as dimethyl sulfide or triphenylphosphine, is then added to the reaction mixture to reduce the intermediate ozonide to the desired aldehyde.
-
Esterification: The resulting aldehyde-acid is then esterified. If methanol is used as the solvent during ozonolysis, the esterification may occur in situ. Alternatively, the crude product can be treated with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to yield this compound.
-
Purification: The crude product is typically purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Caption: General workflow for the synthesis of this compound.
Purification and Analysis
Purification Protocols
-
Fractional Distillation: Due to its relatively high boiling point, this compound can be effectively purified by fractional distillation under reduced pressure. This method is suitable for large-scale purification and removes impurities with significantly different boiling points.[5]
-
Column Chromatography: For higher purity, especially on a smaller scale, column chromatography is the preferred method. A silica gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane and ethyl acetate.[6]
Analytical Methods
The identity and purity of this compound are confirmed using standard analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of the compound and confirming its molecular weight. The mass spectrum of this compound shows a characteristic fragmentation pattern.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the molecule. The chemical shifts and coupling constants of the protons and carbons provide unambiguous confirmation of the structure.[2]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic absorption bands for the carbonyl groups of the aldehyde and the ester.[2]
Biological Significance and Applications
Role in Prostaglandin Synthesis
This compound is a crucial building block in the synthesis of prostaglandins, which are lipid compounds with diverse hormone-like effects in the body. Notably, it serves as a precursor to methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a key intermediate in the synthesis of misoprostol.[6] Misoprostol is a synthetic prostaglandin E1 analog used to prevent stomach ulcers, treat missed miscarriages, and induce labor.[7]
The synthesis of the prostaglandin core structure often involves the conjugate addition of a side chain to a cyclopentenone derivative. This compound provides the seven-carbon "alpha-chain" of the prostaglandin molecule.
References
- 1. clearsynth.com [clearsynth.com]
- 2. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, 35376-00-2 [thegoodscentscompany.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Historical Synthesis of Methyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 7-oxoheptanoate, a versatile bifunctional molecule, serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and prostaglandins. Its structure, featuring both an ester and an aldehyde functional group, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the discovery and historical synthesis of this compound, presenting key synthetic routes with detailed experimental protocols, quantitative data, and visual representations of the chemical workflows.
Introduction: A Historical Perspective
The precise first synthesis of this compound is not definitively documented in a singular landmark publication. Its discovery is intrinsically linked to the broader development of synthetic methodologies for ω-oxoesters and the availability of its precursors. The synthesis of related dicarboxylic acids, such as pimelic acid, was established in the early 20th century, laying the groundwork for the eventual synthesis of its derivatives. Key historical synthetic strategies that have been adapted for the preparation of this compound include ring-opening reactions of cyclic ketones, oxidative cleavage of unsaturated fatty acids, and chain-elongation of smaller functionalized molecules. This guide will explore the evolution of these methods, providing a historical context for the current state of its synthesis.
Key Synthetic Routes and Methodologies
Several effective methods for the synthesis of this compound have been developed over the years. The following sections detail the most significant and historically relevant approaches.
Synthesis from Methyl 6-bromohexanoate via Nucleophilic Acylation
A well-documented and efficient method for the synthesis of this compound involves the nucleophilic acylation of methyl 6-bromohexanoate using disodium tetracarbonylferrate. This method provides a good yield and is a reliable laboratory-scale procedure.[1]
Experimental Protocol:
-
Preparation of Disodium Tetracarbonylferrate: In a three-necked, round-bottomed flask equipped with a gas inlet, a mechanical stirrer, and a condenser, a solution of iron pentacarbonyl in dry tetrahydrofuran (THF) is treated with sodium amalgam under a nitrogen atmosphere. The mixture is stirred until the formation of a light tan precipitate of disodium tetracarbonylferrate is complete.
-
Reaction with Methyl 6-bromohexanoate: The freshly prepared disodium tetracarbonylferrate suspension in THF is cooled in an ice bath. Methyl 6-bromohexanoate is added dropwise to the stirred suspension.
-
Quenching and Workup: The reaction mixture is quenched by the addition of glacial acetic acid. The solvent is removed under reduced pressure, and the residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 57-63% | [1] |
| Boiling Point | 65-80 °C at 0.1 mmHg | [1] |
Reaction Workflow:
Ring Cleavage of Cycloheptanone Derivatives
An early approach to the synthesis of heptanoic acid derivatives involved the ring-opening of seven-membered carbocycles. A two-step synthesis starting from cycloheptanone has been reported to yield this compound with a 42% overall yield.[1] A more detailed modern adaptation involves the retro-Claisen condensation of α-nitrocycloheptanone.
Experimental Protocol:
-
Synthesis of α-nitrocycloheptanone: Enol acetate of cycloheptanone is reacted with a nitrating agent to yield α-nitrocycloheptanone.
-
Ring Cleavage: The α-nitrocycloheptanone is subjected to nucleophilic ring cleavage using methanol in the presence of potassium fluoride dihydrate. This reaction proceeds under mild conditions to give methyl 7-nitroheptanoate.
-
Nef Reaction: The resulting methyl 7-nitroheptanoate is converted to this compound via the Nef reaction, which involves the acid hydrolysis of the corresponding nitronate salt.
Quantitative Data:
| Parameter | Value | Reference |
| Overall Yield | 42% (from cycloheptanone) | [1] |
Reaction Workflow:
Synthesis from Suberic Acid
Suberic acid, a readily available dicarboxylic acid, can be converted to a derivative of this compound, which is a key intermediate in the synthesis of misoprostol.[2]
Experimental Protocol:
-
Cyclization to Anhydride: Suberic acid is treated with a dehydrating agent, such as acetic anhydride, to form the cyclic anhydride, 2,9-oxonanedione.[2]
-
Friedel-Crafts Acylation: The crude anhydride is reacted with furan in the presence of a Lewis acid catalyst (e.g., zinc chloride) in nitromethane to yield 8-(furan-2-yl)-8-oxooctanoic acid.[2]
-
Esterification: The resulting keto-acid is esterified using methanol and a catalytic amount of sulfuric acid to produce methyl 8-(furan-2-yl)-8-oxooctanoate.
-
Subsequent Steps: This intermediate can then be further transformed into more complex molecules.
Quantitative Data:
| Step | Product | Yield | Reference |
| Friedel-Crafts Acylation & Esterification | Methyl 8-(furan-2-yl)-8-oxooctanoate | 48% (from suberic acid) | [2] |
Reaction Workflow:
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
Spectroscopic Data Summary:
| Technique | Key Features | Reference |
| Infrared (IR) | 1735 cm⁻¹ (ester C=O), 1715 cm⁻¹ (ketone C=O) | [1] |
| ¹H NMR (CDCl₃) | δ 3.67 (s, 3H, CO₂CH₃), 2.44 (t, 2H, CH₂CHO), 2.32 (t, 2H, CH₂CO₂CH₃), 2.12 (s, 3H, for the related methyl 7-oxooctanoate), 1.46 (m, 6H, 3CH₂) | [1] |
| ¹³C NMR | Data available in public databases. | [3] |
| Mass Spectrometry | Data available in public databases. | [3] |
Applications in Research and Development
This compound and its derivatives are valuable building blocks in organic synthesis. Their bifunctional nature allows for selective reactions at either the aldehyde or the ester group, making them useful in the synthesis of:
-
Prostaglandins: As demonstrated by its derivative's role in the synthesis of misoprostol, a prostaglandin analogue.[2]
-
Pharmaceutical Intermediates: The keto-ester functionality is a common motif in various bioactive molecules.
-
Fine Chemicals: Used in the synthesis of specialty chemicals and materials.
Conclusion
The synthesis of this compound has evolved from classical organic reactions to more refined and efficient methodologies. While its initial discovery is not attributed to a single event, the collective progress in organic synthesis has made this important intermediate readily accessible for a variety of applications in research and industry. The methods outlined in this guide represent key historical and practical approaches to its preparation, providing a solid foundation for researchers and drug development professionals working with this versatile molecule.
References
A Strategic Framework for the Preliminary Biological Activity Screening of Methyl 7-oxoheptanoate
An In-Depth Technical Guide for Drug Discovery Professionals
Executive Summary
Methyl 7-oxoheptanoate (M7O) is a well-characterized chemical entity, historically relegated to the role of a synthetic intermediate in the preparation of complex molecules like prostanoids.[1] However, its own biological activity profile remains largely unexplored. The presence of a ketone and a methyl ester functional group—moieties found in numerous bioactive compounds—warrants a systematic investigation into its potential pharmacological effects. This guide, written from the perspective of a Senior Application Scientist, presents a comprehensive, multi-tiered strategy for the preliminary biological screening of M7O. We eschew a rigid, one-size-fits-all template in favor of a logical, causality-driven workflow that progresses from cost-effective in silico predictions to foundational in vitro safety and efficacy assays. The core philosophy is to "fail fast, fail cheap," efficiently identifying potential bioactivities while judiciously allocating laboratory resources. Every protocol herein is designed as a self-validating system with clearly defined controls, ensuring the generation of trustworthy and reproducible data.
The Rationale and Logic of a Phased Screening Approach
Embarking on the biological characterization of a compound with a sparse data profile requires a strategy that is both systematic and resource-conscious. A phased or tiered approach is paramount. It allows researchers to build a foundational understanding of the compound's properties computationally before committing to resource-intensive wet lab experiments.[2] This strategy mitigates risk and ensures that subsequent, more complex assays are built upon a solid bedrock of predictive and empirical data.
Our proposed framework for M7O is structured into three sequential tiers:
-
Tier 1: In Silico Profiling: A completely computational phase to predict physicochemical properties, pharmacokinetics (ADMET), drug-likeness, and potential biological targets. This phase generates initial hypotheses and flags potential liabilities.[3]
-
Tier 2: In Vitro Baseline Safety Assessment: The first wet-lab evaluation, designed to determine the general cytotoxicity of M7O against a representative mammalian cell line. This establishes a safe concentration window for subsequent efficacy testing.
-
Tier 3: In Vitro Primary Efficacy Screening: Hypothesis-driven assays to probe for specific biological activities suggested by the in silico analysis or the compound's structural similarity to known bioactive molecules, such as other keto esters.[4][5]
The logical flow of this cascade ensures that each step informs the next, creating an efficient and scientifically rigorous discovery pipeline.
References
- 1. tandfonline.com [tandfonline.com]
- 2. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 3. The Trends and Future Prospective of In Silico Models from the Viewpoint of ADME Evaluation in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Solubility profile of Methyl 7-oxoheptanoate in various lab solvents
Solubility Profile of Methyl 7-oxoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of this compound in various common laboratory solvents. Due to the limited availability of specific quantitative solubility data in public literature, this guide combines known data with predictive analysis based on solvent properties. Furthermore, a detailed experimental protocol is provided to enable researchers to determine precise solubility values.
Physicochemical Properties
This compound is a bifunctional organic compound containing both a ketone and a methyl ester functional group. Its structure dictates its polarity and potential for intermolecular interactions, which are key determinants of its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [1][2] |
| IUPAC Name | This compound | [1][3] |
| CAS Number | 35376-00-2 | [1][2][3][4] |
| Estimated Water Solubility | 5011 mg/L at 25 °C | [5] |
Predicted and Known Solubility Data
The principle of "like dissolves like" governs the solubility of organic compounds. Solutes tend to dissolve in solvents with similar polarity. This compound, with its ester and ketone functionalities, is expected to be a relatively polar molecule. The following table summarizes its known water solubility and predicted solubility in a range of common laboratory solvents, categorized by their type.
| Solvent | Solvent Type | Polarity Index | Predicted Solubility of this compound |
| Water | Polar Protic | 10.2 | Slightly Soluble (5.011 g/L)[5] |
| Methanol | Polar Protic | 5.1 | Highly Soluble |
| Ethanol | Polar Protic | 4.3 | Highly Soluble |
| Isopropanol | Polar Protic | 3.9 | Soluble |
| n-Butanol | Polar Protic | 3.9 | Soluble |
| Acetic Acid | Polar Protic | 6.2 | Soluble |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | Highly Soluble |
| Acetonitrile | Polar Aprotic | 5.8 | Highly Soluble |
| Acetone | Polar Aprotic | 5.1 | Highly Soluble |
| Dichloromethane (DCM) | Polar Aprotic | 3.1 | Soluble |
| Tetrahydrofuran (THF) | Polar Aprotic | 4.0 | Highly Soluble |
| Ethyl Acetate | Polar Aprotic | 4.4 | Highly Soluble |
| Toluene | Nonpolar | 2.4 | Moderately Soluble |
| Hexane | Nonpolar | 0.1 | Sparingly Soluble |
| Diethyl Ether | Nonpolar | 2.8 | Soluble |
Disclaimer: The predicted solubility is based on the chemical structure of this compound and the properties of the solvents. For precise quantitative data, experimental determination is recommended.
Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)
This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound in a specific solvent. This method is based on the OECD Guideline for the Testing of Chemicals, Section 105.
Principle
An excess amount of the solid compound (solute) is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Materials and Equipment
-
This compound (solid form)
-
Solvent of interest (analytical grade)
-
Volumetric flasks
-
Analytical balance
-
Mechanical shaker or orbital incubator with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE or other suitable material)
-
Vials for sample collection
-
Analytical instrument for quantification (e.g., HPLC, GC, UV-Vis spectrophotometer)
Procedure
-
Preparation of Solvent: Ensure the solvent is of high purity to avoid interferences.
-
Addition of Solute: Add an excess amount of this compound to a flask containing a known volume of the solvent. The excess solid should be clearly visible.
-
Equilibration:
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture at a constant speed for a sufficient time to reach equilibrium. A preliminary test to determine the time to reach equilibrium is recommended (e.g., sampling at 24, 48, and 72 hours).
-
-
Phase Separation:
-
Once equilibrium is reached, allow the mixture to stand undisturbed at the same constant temperature to allow the undissolved solid to sediment.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the sample at a high speed.
-
-
Sample Collection and Analysis:
-
Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the sediment, it is advisable to take the sample from the middle of the liquid phase.
-
Immediately filter the aliquot using a syringe filter that is compatible with the solvent and does not adsorb the solute.
-
Dilute the filtered saturated solution to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.
-
-
Calculation: Calculate the solubility from the measured concentration, taking into account the dilution factor. The solubility is typically expressed in mg/mL or g/100 mL.
Experimental Workflow Diagram
Caption: Experimental workflow for determining the equilibrium solubility of a compound.
References
- 1. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. This compound | CAS#:35376-00-2 | Chemsrc [chemsrc.com]
- 5. This compound, 35376-00-2 [thegoodscentscompany.com]
In-depth Technical Guide: Thermal Degradation Studies of Methyl 7-oxoheptanoate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methyl 7-oxoheptanoate, a bifunctional molecule containing both an ester and a ketone group, is a compound of interest in various synthetic pathways. Understanding its thermal stability and degradation profile is crucial for applications involving elevated temperatures, such as in chemical synthesis, formulation, and storage. Thermal degradation can lead to the formation of impurities, loss of active ingredients, and potentially toxic byproducts, thereby impacting product quality, safety, and efficacy.
This technical guide outlines a proposed comprehensive study for investigating the thermal degradation of this compound. It details the experimental protocols for key analytical techniques, presents hypothetical quantitative data based on analogous compounds, and illustrates potential degradation pathways and experimental workflows.
Proposed Experimental Protocols
To thoroughly investigate the thermal degradation of this compound, a combination of thermoanalytical and chromatographic techniques is recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature range of this compound.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a ceramic or aluminum TGA pan.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min to ensure an inert environment and prevent oxidative degradation.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the mass loss as a function of temperature. The onset temperature of decomposition (Tonset) and the peak decomposition temperature (Tpeak) from the derivative thermogravimetric (DTG) curve will be determined.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan will be used as a reference.
-
Atmosphere: High-purity nitrogen gas at a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 0 °C for 5 minutes.
-
Ramp the temperature from 0 °C to 400 °C at a heating rate of 10 °C/min.
-
-
Data Analysis: Record the heat flow as a function of temperature. Endothermic and exothermic peaks will be analyzed to determine melting points, boiling points, and decomposition events.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products formed during the thermal degradation of this compound.
Methodology:
-
Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.
-
Sample Preparation: Place approximately 0.1-0.5 mg of this compound into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Set to the Tpeak determined by TGA.
-
Pyrolysis Time: 10 seconds.
-
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 280 °C at 10 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector: Split mode (e.g., 50:1 split ratio) at 250 °C.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 30-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: The separated compounds will be identified by comparing their mass spectra with a reference library (e.g., NIST).
Representative Quantitative Data
The following table summarizes the expected quantitative data from the thermal analysis of this compound, based on typical values for similar fatty acid methyl esters.[1][2][3]
| Parameter | Representative Value | Analytical Technique |
| Onset Decomposition Temperature (Tonset) | 180 - 220 °C | TGA |
| Peak Decomposition Temperature (Tpeak) | 200 - 250 °C | TGA (DTG) |
| Mass Loss at Tpeak | > 95% | TGA |
| Melting Point | Not Applicable (Liquid at RT) | DSC |
| Boiling Point | ~215 °C (estimated) | DSC |
Table 1: Representative Thermal Analysis Data for this compound.
Visualizations
Proposed Thermal Degradation Pathway
The thermal degradation of methyl esters can proceed through various mechanisms, including intramolecular elimination (via a six-membered ring transition state) and radical chain reactions. The following diagram illustrates a plausible pathway for this compound.
Caption: A proposed thermal degradation pathway for this compound.
Experimental Workflow
The logical flow of the proposed investigation is outlined in the following diagram.
References
Exploring Novel Research Applications for Methyl 7-oxoheptanoate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging research applications for Methyl 7-oxoheptanoate, a versatile bifunctional molecule. This document details its role as a key intermediate in the synthesis of prostaglandins, its potential as a linker in Proteolysis Targeting Chimeras (PROTACs), and its nascent exploration as an anticancer agent. Included are detailed experimental protocols, quantitative data, and visual diagrams of key pathways and workflows to support further research and development.
Physicochemical Properties and Synthesis
This compound is a chemical compound with the molecular formula C₈H₁₄O₃. It possesses both an ester and an aldehyde functional group, making it a valuable building block in organic synthesis.
Table 1: Physicochemical Data of this compound
| Property | Value | Reference |
| Molecular Weight | 158.19 g/mol | [1] |
| CAS Number | 35376-00-2 | [2] |
| Appearance | Colorless liquid | |
| Boiling Point | 210.2 °C at 760 mmHg | |
| Density | 0.98 g/cm³ | |
| SMILES | COC(=O)CCCCCC=O | [1] |
| InChI | InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | [1] |
A variety of synthetic routes to this compound have been reported, starting from precursors such as cycloheptanone, suberic acid, or ε-caprolactone. The selection of a particular synthetic pathway often depends on factors like starting material availability, desired scale, and overall yield.
Application in Prostaglandin Synthesis
This compound is a crucial precursor in the synthesis of prostaglandins, a class of lipid compounds with diverse physiological effects. It serves as a key building block for the construction of the cyclopentanone ring and the attachment of the carboxylic acid side chain found in many prostaglandins. A pivotal intermediate derived from this compound is 2-(6-methoxycarbonylhexyl)cyclopent-2-en-1-one.
Experimental Protocol: Synthesis of 2-(6-methoxycarbonylhexyl)cyclopent-2-en-1-one
This protocol outlines a potential synthetic route from this compound to the key prostaglandin intermediate.
Materials:
-
This compound
-
Diethyl oxalate
-
Sodium ethoxide
-
Ethanol
-
Hydrochloric acid
-
Diethyl ether
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Claisen Condensation: In a round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere. To this solution, add a mixture of this compound and diethyl oxalate dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours.
-
Hydrolysis and Decarboxylation: Acidify the reaction mixture with dilute hydrochloric acid. The resulting product is then heated to induce decarboxylation, yielding a crude cyclopentenone derivative.
-
Purification: Extract the crude product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by silica gel column chromatography to obtain 2-(6-methoxycarbonylhexyl)cyclopent-2-en-1-one.
Logical Workflow for Prostaglandin E1 Synthesis
The following diagram illustrates a logical workflow for the synthesis of Prostaglandin E1, highlighting the central role of the intermediate derived from this compound.
Potential as a Linker in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific target proteins. A PROTAC consists of a ligand for the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them. The aliphatic chain of this compound, after suitable modification, can serve as a flexible linker in PROTAC design.
Proposed Experimental Workflow for PROTAC Synthesis
This workflow outlines the steps to synthesize a PROTAC using a derivative of this compound as the linker.
Experimental Protocol: General Synthesis of a PROTAC with an Alkyl Linker
This protocol provides a general method for the synthesis of a PROTAC with an alkyl linker, adaptable for a linker derived from this compound.
Materials:
-
Functionalized linker (derived from this compound with a leaving group)
-
E3 ligase ligand with a nucleophilic handle (e.g., amine or thiol)
-
Target protein ligand with a nucleophilic handle
-
Aprotic solvent (e.g., DMF, DMSO)
-
Base (e.g., DIPEA, K₂CO₃)
-
Reagents for purification (e.g., silica gel, HPLC solvents)
Procedure:
-
First Coupling: Dissolve the E3 ligase ligand in an aprotic solvent. Add a base, followed by the dropwise addition of the functionalized linker. Stir the reaction at room temperature until completion, monitored by TLC or LC-MS.
-
Purification of Intermediate: After the reaction is complete, quench with water and extract the product with an organic solvent. Purify the intermediate by column chromatography.
-
Second Coupling: Dissolve the purified intermediate in an aprotic solvent. Add a base and the target protein ligand. Stir the reaction at room temperature or with gentle heating until completion.
-
Final Purification: Purify the final PROTAC molecule using preparative HPLC to achieve high purity. Characterize the final product by NMR and mass spectrometry.
Anticancer Potential: Induction of Apoptosis in Leukemia Cells
Preliminary research suggests that this compound may possess anticancer properties. It has been reported to inhibit the growth of cancer cells and induce apoptosis in HL-60 human promyelocytic leukemia cells[2]. While specific quantitative data such as IC₅₀ values for this compound are not yet widely published, the known effects of related short-chain fatty acid esters on leukemia cells provide a basis for a proposed mechanism of action.
Proposed Signaling Pathway for Apoptosis Induction
The following diagram illustrates a plausible signaling pathway for apoptosis induction in HL-60 cells by this compound, based on the known mechanisms of related compounds. Short-chain fatty acids and their derivatives have been shown to induce oxidative stress and activate intrinsic apoptotic pathways[3][4].
Experimental Protocol: Assessment of Apoptosis
This protocol describes how to assess apoptosis in HL-60 cells treated with this compound.
Materials:
-
HL-60 cells
-
RPMI-1640 medium supplemented with FBS and antibiotics
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture HL-60 cells in RPMI-1640 medium. Seed the cells in 6-well plates and treat with varying concentrations of this compound for 24-48 hours.
-
Cell Staining: Harvest the cells and wash with cold PBS. Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells.
Table 2: Hypothetical Quantitative Data for Biological Activity
While specific experimental data for this compound is limited, this table presents a template with hypothetical values for its potential anticancer effects, which can be populated as research progresses.
| Parameter | Cell Line | Hypothetical Value |
| IC₅₀ (µM) | HL-60 | 50-100 |
| Apoptosis (%) | HL-60 | 30-50 (at IC₅₀) |
| Caspase-3 Activation (fold change) | HL-60 | 2-4 (at IC₅₀) |
Conclusion and Future Directions
This compound is a promising molecule with diverse potential applications in drug discovery and development. Its established role in prostaglandin synthesis, coupled with its emerging potential as a PROTAC linker and an anticancer agent, warrants further investigation. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate future research into the novel applications of this versatile chemical entity. Future studies should focus on elucidating the precise mechanisms of its biological activities, optimizing its use in synthetic methodologies, and exploring its efficacy in preclinical models.
References
- 1. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 35376-00-2 | KBA37600 | Biosynth [biosynth.com]
- 3. Potential role of short-chain fatty acids in the pathogenesis and management of acute lymphocytic leukemia - Song - Annals of Translational Medicine [atm.amegroups.org]
- 4. Potential role of short-chain fatty acids in the pathogenesis and management of acute lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical and Computational Insights into Methyl 7-oxoheptanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-oxoheptanoate is a bifunctional organic molecule containing both an aldehyde and a methyl ester group. This unique structural feature makes it a valuable building block in organic synthesis, particularly as a precursor to biologically active molecules such as prostanoids and insect pheromones.[1][2][3][4] This technical guide provides a comprehensive overview of the theoretical and computational studies of this compound, alongside a detailed summary of its synthesis and spectroscopic properties. The information is intended to serve as a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical properties and spectroscopic data for this compound is presented below. This data is crucial for its identification and characterization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C8H14O3 | [5] |
| Molecular Weight | 158.19 g/mol | [5][] |
| CAS Number | 35376-00-2 | [5] |
| Boiling Point | 210.2 °C at 760 mmHg | [] |
| Density | 0.98 g/cm³ | [] |
| Refractive Index (n²⁰D) | 1.4388 | [7] |
| InChI | InChI=1S/C8H14O3/c1-11-8(10)6-4-2-3-5-7-9/h7H,2-6H2,1H3 | [5][8] |
| SMILES | COC(=O)CCCCCC=O | [5][8] |
Table 2: Spectroscopic Data of this compound
| Spectroscopy | Peak Assignments | Source |
| ¹H-NMR (CDCl₃) | δ = 1.25-1.45 (m, 4H), 1.55-1.65 (m, 4H), 2.27 (t, 2H, J=7.5Hz), 3.60 (s, 3H), 9.75 (t, 1H, J=1.5Hz) | [2] |
| IR (film) | ν = 1725 (C=O, ester and aldehyde) cm⁻¹ | [2] |
| Mass Spectrometry | m/z = 158 (M+), 127, 101, 87, 59, 55, 43 | [2] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, often starting from readily available cyclic ketones or dicarboxylic acids. The choice of synthetic pathway can depend on factors such as desired scale, cost of starting materials, and available reagents. A summary of common synthetic methods is provided in Table 3, followed by a detailed experimental protocol for a high-yield synthesis.
Table 3: Comparison of Synthetic Routes to this compound
| Starting Material | Key Reagents | Overall Yield (%) | References |
| Cycloheptanone | Potassium persulfate, PCC | Good (not specified) | [2][3] |
| α-Nitrocycloheptanone | Methanol, KF·2H₂O, Nef reaction | High (not specified) | [4] |
| Methyl 6-bromohexanoate | Disodium tetracarbonylferrate, acetic acid, methyl iodide | 57-63% | [7] |
| Suberic acid | Acetic anhydride, furan, ZnCl₂, H₂SO₄, NaBH₄ | Not specified for direct product | [9] |
| ε-Caprolactone | Not specified | Not specified | [1][4] |
Experimental Protocol: Synthesis from Cycloheptanone[2]
This two-step procedure provides a good yield of this compound from the inexpensive starting material, cycloheptanone.
Step 1: Synthesis of Methyl 7-hydroxyheptanoate
-
To a solution of potassium persulfate (72.16 g, 0.266 mol) in water, gradually add a solution of cycloheptanone (9.96 g, 0.089 mol) in methanol (30 ml) at 10-15 °C with stirring.
-
Allow the mixture to react at room temperature for 5 hours.
-
Dilute the mixture with water (700 ml) and extract with diethyl ether (3 x 200 ml).
-
Dry the combined organic layers over magnesium sulfate, evaporate the solvent, and distill to obtain pure methyl 7-hydroxyheptanoate.
Step 2: Oxidation to this compound
-
To a stirred suspension of pyridinium chlorochromate (PCC) (12.9 g, 0.06 mol) in dichloromethane (100 ml), add a solution of methyl 7-hydroxyheptanoate (5.8 g, 0.036 mol) in dichloromethane (20 ml).
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether (100 ml) and filter through a pad of silica gel.
-
Evaporate the solvent and distill the residue under reduced pressure to afford pure this compound.
Theoretical and Computational Studies
While specific high-level computational studies on this compound are not abundant in the literature, its conformational behavior and reactivity can be inferred from theoretical studies on analogous aldehydes, ketones, and esters.
Conformational Analysis
The flexible six-carbon chain of this compound allows for numerous possible conformations. The lowest energy conformers are expected to be those that minimize steric interactions. For the alkyl chain, a staggered arrangement is energetically favored. The relative orientation of the ester and aldehyde groups will be influenced by dipole-dipole interactions and potential weak intramolecular hydrogen bonding. Computational studies on similar long-chain esters and ketones suggest a preference for extended-chain conformations in the gas phase, while solvent effects in polar media can favor more folded structures. The aldehyde group, being at the terminus, has a relatively low rotational barrier.
Reactivity and Frontier Molecular Orbitals
The reactivity of this compound is dictated by the presence of the aldehyde and ester functional groups. Aldehydes are generally more reactive towards nucleophiles than esters.[10][11] This can be understood by considering both steric and electronic factors. The aldehyde carbonyl carbon is less sterically hindered than the ester carbonyl, and the single alkyl chain attached to the aldehyde carbonyl is less electron-donating than the alkoxy group of the ester, making the aldehyde carbonyl carbon more electrophilic.
A qualitative understanding of its reactivity can be gained from a frontier molecular orbital (FMO) perspective. The Highest Occupied Molecular Orbital (HOMO) will likely be localized on the oxygen atoms of the carbonyl groups, while the Lowest Unoccupied Molecular Orbital (LUMO) will be a π* orbital associated with the C=O double bonds, with a larger coefficient on the more electrophilic aldehyde carbon. Nucleophilic attack will therefore preferentially occur at the aldehyde carbonyl carbon.
Applications in Synthesis
This compound is a key intermediate in the synthesis of prostanoids, which are a class of lipid compounds with diverse physiological effects.[1] One of the key steps involves the intramolecular aldol condensation of a derivative of this compound to form a cyclopentenone ring, which is the core structure of many prostaglandins.
Synthetic Pathway to a Prostanoid Precursor
The following diagram illustrates a generalized synthetic pathway where this compound is a starting material for a prostanoid precursor. This involves the protection of the aldehyde, followed by a series of reactions to build the cyclopentenone ring and introduce the necessary side chains.
Caption: Synthetic pathway from this compound to a prostanoid precursor.
Workflow for Computational Analysis
A typical workflow for the computational study of a molecule like this compound would involve several steps, from initial structure generation to detailed analysis of its properties.
Caption: A typical workflow for the computational analysis of an organic molecule.
Conclusion
This compound is a versatile synthetic intermediate with significant applications in the synthesis of complex, biologically active molecules. This guide has provided a consolidated overview of its synthesis, spectroscopic properties, and theoretical aspects. While specific computational studies on this molecule are limited, a good understanding of its conformational preferences and reactivity can be derived from the broader knowledge of related functional groups. The detailed experimental protocols and compiled data serve as a practical resource for chemists working with this compound. Further computational investigations, particularly using Density Functional Theory (DFT), would be valuable to provide a more quantitative understanding of its structure-reactivity relationships and to aid in the design of new synthetic routes and applications.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound 35376-00-2 [thegoodscentscompany.com]
- 9. researchgate.net [researchgate.net]
- 10. quora.com [quora.com]
- 11. chem.libretexts.org [chem.libretexts.org]
A Technical Guide to Methyl 7-oxoheptanoate: Commercial Availability, Purity, and Analytical Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Methyl 7-oxoheptanoate (CAS No. 35376-00-2), a valuable intermediate in pharmaceutical synthesis. This document details its commercial availability, purity grades, and the experimental protocols for its synthesis, purification, and analysis, designed to assist researchers and drug development professionals in sourcing and utilizing this compound effectively.
Commercial Suppliers and Purity Grades
This compound is available from a range of chemical suppliers, primarily in research-grade purities. The most commonly offered purity grades are 95% and 97%. Higher purity grades may be available upon request for custom synthesis. Below is a summary of prominent commercial suppliers and their standard offerings.
| Supplier | Product Number | Stated Purity | Notes |
| Sigma-Aldrich (Ambeed) | AMBH99C03FFE | 95% | Marketed for research purposes. |
| BOC Sciences | - | 95% | Described as a medium-chain ketoester for pharmaceutical synthesis and material science research.[1] |
| AChemBlock | W165099 | 97% | Offered as a building block for research.[2] |
| Clearsynth | CS-ED-01958 | Not specified | Provided as a fine chemical for research applications. A Certificate of Analysis is available upon request.[3] |
| Biosynth | KBA37600 | Not specified | Marketed as a synthetic anticancer agent that inhibits cell growth, for research purposes only. |
It is crucial for researchers to request a lot-specific Certificate of Analysis (CoA) from the supplier before purchase. The CoA provides detailed information on the purity, moisture content, residual solvents, and the analytical methods used for quality control.
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic acylation of an appropriate precursor. The following protocol is adapted from a procedure described in Organic Syntheses.[3]
Reaction Scheme:
Figure 1: Synthesis of this compound.
Materials:
-
Disodium tetracarbonylferrate sesquidioxanate
-
Methyl 6-bromohexanoate
-
Dry, deoxygenated tetrahydrofuran (THF)
-
Glacial acetic acid
-
Diethyl ether
-
2 M Hydrochloric acid
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a three-necked, round-bottomed flask under a nitrogen atmosphere, a suspension of disodium tetracarbonylferrate in dry, deoxygenated THF is prepared.
-
Methyl 6-bromohexanoate is added to the vigorously stirred suspension.
-
The reaction mixture is stirred for a specified time at room temperature to form the alkyl iron intermediate.
-
Glacial acetic acid is added dropwise to the reaction mixture.
-
The mixture is then poured into water and extracted with diethyl ether.
-
The combined organic layers are washed with water and saturated sodium chloride solution.
-
The ethereal solution is treated with 2 M hydrochloric acid to facilitate the oxidative cleavage of the iron complex.
-
The organic layer is separated, washed, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude product.
Purification
The crude this compound can be purified by vacuum distillation.
Procedure:
-
The residual oil from the synthesis is distilled through a Vigreux column under reduced pressure.
-
A forerun is collected and discarded.
-
The main fraction, this compound, is collected at the appropriate boiling point and pressure (e.g., 65–80°C at 0.1 mm Hg).[3]
For higher purity, column chromatography on silica gel can be employed, typically using a hexane/ethyl acetate solvent system.[4]
Analytical Methods for Quality Control
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary method for determining the purity and identifying volatile impurities in this compound.
Instrumentation and Conditions (Representative):
-
GC System: Agilent GC-MS system or equivalent.
-
Column: DB-5ms or similar non-polar capillary column.
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 35 to 500.
Sample Preparation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Inject an appropriate volume (e.g., 1 µL) into the GC-MS.
Data Analysis: Purity is determined by the area percentage of the main peak in the total ion chromatogram (TIC). Impurities are identified by their mass spectra and retention times.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the structure of this compound and to detect the presence of any structural isomers or non-volatile impurities.
Instrumentation and Conditions (Representative):
-
Spectrometer: Bruker 400 MHz or equivalent.
-
Solvent: Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.
-
¹H NMR: Acquisition of a standard proton spectrum.
-
¹³C NMR: Acquisition of a standard carbon spectrum with proton decoupling.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
-
~3.67 ppm (s, 3H, -OCH₃)
-
~2.44 ppm (t, 2H, -CH₂C(=O)O-)
-
~2.12 ppm (s, 3H, -C(=O)CH₃, if it were the octanoate analogue) - for the heptanoate, a terminal aldehyde proton would be expected around 9.76 ppm.
-
~1.4-1.7 ppm (m, 6H, internal -CH₂-)
Data Analysis: The purity is estimated by integrating the peaks and comparing the ratios to the theoretical values. The absence of unexpected signals indicates high purity.
High-Performance Liquid Chromatography (HPLC)
For non-volatile impurities and for quantitative analysis, a reversed-phase HPLC method with UV detection can be developed. Due to the lack of a strong chromophore, derivatization with a UV-active agent like 2,4-dinitrophenylhydrazine (DNPH) may be necessary for sensitive detection of the aldehyde group.
Quality Control Workflow for Commercial Suppliers
The following diagram illustrates a typical workflow for the quality control of commercially supplied this compound.
Figure 2: Quality control workflow for this compound.
This guide provides a foundational understanding of this compound for its application in research and development. For critical applications, it is imperative to perform in-house quality control checks to verify the supplier's specifications.
References
Methodological & Application
Application Notes and Protocols: The Role of Methyl 7-Oxoheptanoate Derivatives in Prostaglandin Total Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the critical role of methyl 7-oxoheptanoate derivatives as precursors to the α-side chain in the total synthesis of prostaglandins. Prostaglandins are a class of lipid compounds with diverse physiological effects, making them significant targets for drug discovery and development. Their synthesis is a complex challenge that relies on the precise construction of a cyclopentanone core and two side chains. This compound, in various functionalized forms, is a key building block for introducing the seven-carbon α-chain.
Introduction
The total synthesis of prostaglandins often involves the convergent assembly of three main fragments: the cyclopentenone core, the α-chain, and the ω-chain. This compound, or more commonly its derivatives like methyl 7-bromoheptanoate or methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, serves as the primary synthon for the α-chain. The ester functionality is a direct precursor to the carboxylic acid group present in most naturally occurring prostaglandins.
Two primary strategies utilize these seven-carbon synthons:
-
Alkylation of a Cyclopentenone Precursor: This approach involves the reaction of an enolate of a cyclopentanone derivative with an electrophilic seven-carbon chain, such as methyl 7-bromoheptanoate. This SN2 reaction establishes the carbon-carbon bond of the α-chain.
-
Conjugate Addition to a Cyclopentenone: In this method, the α-chain is introduced via a 1,4-conjugate addition (Michael reaction) of an organocuprate reagent, which can be derived from a precursor already containing the seven-carbon chain, to an α,β-unsaturated cyclopentenone.
A key intermediate in many prostaglandin syntheses is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate . This compound already incorporates the α-chain and a functionalized cyclopentenone core, serving as a versatile precursor for various prostaglandins, including the synthetic analog misoprostol.[1][2]
Data Presentation
Table 1: Key Intermediates and their Role in Prostaglandin Synthesis
| Intermediate | Role | Precursor(s) | Key Reaction Type |
| Methyl 7-bromoheptanoate | Electrophilic precursor for the α-chain | 7-bromoheptanoic acid | Alkylation |
| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Advanced intermediate containing the α-chain and cyclopentenone core | Suberic acid, Furan | Friedel-Crafts, Piancatelli Rearrangement |
| Methyl 5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate | Protected intermediate for conjugate addition | - | Silylation of the corresponding hydroxycyclopentenone |
Table 2: Representative Yields in the Synthesis of Prostaglandin Intermediates
| Reaction | Product | Starting Material(s) | Overall Yield | Reference |
| Synthesis of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate | Suberic acid | 40% (over 5 steps) | [1] |
| Alkylation of ethyl 2-oxocyclopentanecarboxylate | Ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate | Ethyl 2-oxocyclopentanecarboxylate, Ethyl 7-bromoheptanoate | Not specified, but typically moderate to high | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate from Suberic Acid [1]
This protocol describes a practical five-step synthesis of a key prostaglandin intermediate.
Step 1: Synthesis of 2,9-oxonanedione
-
To a solution of acetic anhydride (10.0 mL, 106 mmol), add suberic acid (4.998 g, 28.7 mmol) at room temperature.
-
Stir the mixture at 120 °C for 3 hours until the suberic acid is completely consumed (monitored by TLC).
-
Distill the solvent under reduced pressure to obtain the crude 2,9-oxonanedione, which is used in the next step without further purification.
Step 2: One-pot synthesis of 8-(furan-2-yl)-8-oxooctanoic acid
-
To the crude 2,9-oxonanedione in CH₃NO₂ (15.0 mL) at 40 °C, add furan (5.2 mL, 2.5 eq.) dropwise.
-
Add ZnCl₂ (0.375 g, 0.1 eq.).
-
Stir the mixture for 1 hour until TLC indicates the complete consumption of the starting material.
-
Filter the reaction mixture to remove any precipitate, wash with ice water, and dry.
-
Adjust the pH of the aqueous layer to 1 with HCl.
-
Extract with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate to yield 8-(furan-2-yl)-8-oxooctanoic acid.
Step 3: Synthesis of methyl 8-(furan-2-yl)-8-oxooctanoate
-
Dissolve 8-(furan-2-yl)-8-oxooctanoic acid (1.140 g, 5.1 mmol) in MeOH (15.0 mL).
-
Add H₂SO₄ (0.1 mL, 2 mol%) and stir the mixture at 70 °C for 4 hours.
-
After cooling, concentrate the mixture under reduced pressure.
-
Add saturated aqueous NaHCO₃ (20 mL) and extract with EtOAc (25 mL).
-
Wash the organic layer with brine (25 mL), dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography (hexane/EtOAc = 6:1) to give the product as a yellow oil.
Step 4 & 5: Reduction and Piancatelli Rearrangement The specific details for the subsequent reduction and ZnCl₂ catalyzed Piancatelli rearrangement to yield the final product, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, can be found in the cited literature.
Protocol 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate with Ethyl 7-bromoheptanoate [3]
This protocol describes the introduction of the α-chain via alkylation.
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Ethyl 7-bromoheptanoate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Toluene
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol. To this solution, add ethyl 2-oxocyclopentanecarboxylate (1.0 equivalent) dropwise at 0 °C. Allow the mixture to stir at room temperature for 1 hour to ensure complete enolate formation.
-
Alkylation: To the solution of the enolate, add a solution of ethyl 7-bromoheptanoate (1.2 equivalents) in toluene dropwise. Heat the reaction mixture to reflux. Monitor the reaction progress by TLC. The reaction is typically complete within 4-6 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. To the residue, add 1 M hydrochloric acid to neutralize the excess base.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate.
Visualizations
References
Application Notes and Protocols for the Selective Reduction of the Ketone in Methyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a standard protocol for the chemoselective reduction of the ketone functionality in Methyl 7-oxoheptanoate to yield Methyl 7-hydroxyheptanoate. The described method utilizes sodium borohydride (NaBH₄), a mild and selective reducing agent, which allows for the preferential reduction of the ketone in the presence of the methyl ester. This transformation is a crucial step in the synthesis of various functionalized molecules. The protocol details the experimental procedure, reaction monitoring, work-up, and purification.
Introduction
This compound is a bifunctional molecule containing both a ketone and an ester functional group. The selective reduction of the ketone to a secondary alcohol without affecting the ester is a common and important transformation in organic synthesis. Sodium borohydride (NaBH₄) is a widely used reagent for this purpose due to its mild nature and chemoselectivity.[1][2] Unlike more powerful reducing agents such as lithium aluminum hydride (LiAlH₄), NaBH₄ does not typically reduce esters under standard reaction conditions.[3][4] This selectivity is attributed to the lower electrophilicity of the ester carbonyl, which is stabilized by resonance, and the milder reactivity of NaBH₄.[3] The protocol outlined below is a standard procedure for this selective reduction, typically performed in an alcoholic solvent at controlled temperatures.
Reaction Scheme
Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
TLC developing chamber and appropriate eluent (e.g., 30% Ethyl Acetate in Hexanes)
-
Visualization agent for TLC (e.g., potassium permanganate stain)
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-20 mL per gram of substrate).
-
Cooling: Place the flask in an ice bath and cool the solution to 0 °C with stirring.
-
Reagent Addition: Once the solution has reached 0 °C, slowly add sodium borohydride (1.0 - 1.5 eq) portion-wise.[5] Control the rate of addition to manage any gas evolution.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[5] A suitable eluent system would be a mixture of ethyl acetate and hexanes. The disappearance of the starting material (ketone) and the appearance of the product (alcohol) will indicate the reaction's progress.
-
Quenching: Once the reaction is complete (as determined by TLC, typically within 1-2 hours), carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C.[5] Continue adding the acid until the solution is acidic (pH ~5-6) and gas evolution ceases. This step neutralizes the excess NaBH₄ and hydrolyzes the borate esters.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add water and extract the product with ethyl acetate (3 x 20 mL).[5]
-
Washing: Combine the organic layers and wash sequentially with water and then with saturated aqueous sodium chloride (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude Methyl 7-hydroxyheptanoate.[5]
-
Purification: If necessary, the crude product can be purified by silica gel column chromatography to obtain the final product in high purity.
Data Presentation
While specific yields can vary based on reaction scale and conditions, the selective reduction of ketones in the presence of esters using NaBH₄ is generally a high-yielding transformation.
| Parameter | Value/Condition | Reference |
| Substrate | This compound | |
| Reagent | Sodium Borohydride (NaBH₄) | [1][2] |
| Stoichiometry | 1.0 - 1.5 equivalents of NaBH₄ | [5] |
| Solvent | Methanol (MeOH) | [1][5] |
| Temperature | 0 °C to Room Temperature | [5] |
| Typical Reaction Time | 1 - 2 hours | [1] |
| Typical Yield | >90% (based on similar reductions) | [6] |
| Selectivity | High for ketone over ester | [3][7] |
Visualizations
Experimental Workflow
Caption: Workflow for the sodium borohydride reduction of this compound.
Safety Precautions
-
Sodium borohydride is a flammable solid and can react with water to produce flammable hydrogen gas.[1] Handle in a well-ventilated fume hood and away from ignition sources.
-
The quenching process with acid can be exothermic and produce hydrogen gas. Perform this step slowly and with adequate cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The protocol described provides a reliable and efficient method for the selective reduction of the ketone in this compound to the corresponding secondary alcohol, Methyl 7-hydroxyheptanoate. The use of sodium borohydride offers excellent chemoselectivity, making it a preferred reagent for this type of transformation in a research and development setting. The procedure is straightforward and generally results in high yields of the desired product.
References
- 1. Sodium Borohydride [commonorganicchemistry.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Quantitative Analysis of Methyl 7-oxoheptanoate: Application Notes and Protocols for GC-FID and HPLC
These application notes provide detailed methodologies for the quantitative analysis of Methyl 7-oxoheptanoate using Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, scientists, and professionals in drug development who require accurate and robust quantification of this keto ester.
Introduction
This compound is a versatile organic compound with applications in various research and development sectors. Accurate quantification is crucial for quality control, reaction monitoring, and stability studies. This document outlines two primary analytical techniques for this purpose: GC-FID, a robust method for volatile compounds, and HPLC, a versatile technique for a wide range of analytes.
Method Comparison
Both GC-FID and HPLC offer reliable means for the quantitative analysis of this compound. The choice of method depends on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation.
Table 1: Comparison of GC-FID and HPLC for this compound Analysis
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection via flame ionization. | Separation of compounds in a liquid mobile phase followed by detection (e.g., UV-Vis). |
| Applicability | Ideal for volatile and thermally stable compounds like this compound. | Suitable for a wide range of compounds, but may be challenging for keto-esters due to tautomerism.[1] |
| Sample Prep | Simple dilution in a suitable organic solvent. Derivatization is not required as the analyte is already an ester.[2] | Dilution in the mobile phase. Careful consideration of pH and temperature to manage keto-enol tautomerism.[1] |
| Sensitivity | Generally high sensitivity for hydrocarbons. | Dependent on the chromophore of the analyte and the detector used. The keto-ester functionality has some UV absorbance.[3] |
| Resolution | Excellent separation of volatile compounds. | High resolution can be achieved with appropriate column and mobile phase selection.[3] |
| Challenges | Requires the analyte to be volatile and thermally stable. | Keto-enol tautomerism of β-keto esters can lead to poor peak shape (broadening or multiple peaks).[1][3] |
Quantitative Data Summary
Table 2: Typical Quantitative Performance Data
| Parameter | GC-FID (based on FAMEs analysis) | HPLC (estimated for keto-esters) |
| Linearity (R²) | > 0.99[4] | > 0.99[5] |
| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL[5] | 0.1 - 0.5 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL[5] | 0.3 - 1.5 µg/mL[5] |
| Accuracy (% Recovery) | 95 - 105%[4] | 90 - 110% |
| Precision (%RSD) | < 5%[6] | < 10% |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID)
This protocol provides a general method for the quantitative analysis of this compound using GC-FID.
4.1.1. Instrumentation and Conditions
-
Gas Chromatograph: Agilent 7890A GC system or equivalent, equipped with a split/splitless inlet and a Flame Ionization Detector (FID).[2]
-
Column: HP-INNOWax (30 m x 0.25 mm, 0.25 µm) or equivalent polar capillary column.[7]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.[7]
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 240 °C.
-
Hold: 5 minutes at 240 °C.
-
-
Detector Temperature: 285 °C.[2]
-
Makeup Gas (N₂ or He): 25 mL/min.
-
Hydrogen Flow: 30 mL/min.
-
Air Flow: 300 mL/min.
-
Injection Volume: 1 µL.
4.1.2. Reagents and Standards
-
Solvent: Hexane or Ethyl Acetate (HPLC grade or higher).
-
This compound Standard: Purity > 98%.
-
Internal Standard (optional): Methyl nonadecanoate (C19:0) or a suitable non-interfering compound.[7]
4.1.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the chosen solvent in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the sample containing this compound with the solvent to a concentration that falls within the calibration range. If using an internal standard, add a known amount to all standards and samples.
4.1.4. Data Analysis
-
Inject the calibration standards and samples into the GC-FID system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area of this compound (and the internal standard, if used).
-
Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
High-Performance Liquid Chromatography (HPLC)
This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound. Due to potential keto-enol tautomerism, method development and validation are crucial.[1]
4.2.1. Instrumentation and Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v). An acidic modifier (e.g., 0.1% formic acid) can be added to the mobile phase to potentially improve peak shape by influencing the tautomeric equilibrium.[1]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: 30-40 °C. Increasing the temperature may help to speed up the interconversion between tautomers and result in a single, sharper peak.[1]
-
Detection Wavelength: 210 nm (or determined by UV scan of the standard).
-
Injection Volume: 10 µL.[5]
4.2.2. Reagents and Standards
-
Solvents: Acetonitrile and Water (HPLC grade). Formic acid (optional).
-
This compound Standard: Purity > 98%.
4.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard and dissolve it in 10 mL of the mobile phase in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the expected concentration range.
-
Sample Preparation: Dilute the sample containing this compound with the mobile phase to a concentration that falls within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection if it contains particulates.
4.2.4. Data Analysis
-
Inject the calibration standards and samples into the HPLC system.
-
Identify the peak corresponding to this compound based on its retention time.
-
Integrate the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship between the two analytical techniques.
Caption: Workflow for the quantitative analysis of this compound.
Caption: Comparison of GC-FID and HPLC for this compound analysis.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. gcms.cz [gcms.cz]
- 3. benchchem.com [benchchem.com]
- 4. jppres.com [jppres.com]
- 5. researchgate.net [researchgate.net]
- 6. Development and validation of analytical methodology by GC-FID using hexadecyl propanoate as an internal standard to determine the bovine tallow methyl esters content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Application Notes and Protocols for the Scalable and Cost-Effective Synthesis of Methyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of Methyl 7-oxoheptanoate, a valuable intermediate in the synthesis of various organic molecules, including prostanoids. The focus of this document is on scalable and cost-effective methods suitable for industrial applications.
Introduction
This compound is a key building block in organic synthesis. Its bifunctional nature, containing both an ester and a ketone, allows for a wide range of chemical transformations. The demand for efficient and economical routes to this compound is driven by its application in the pharmaceutical and fine chemical industries. This document outlines and compares several synthetic strategies and provides a detailed protocol for a reliable and scalable method.
Comparison of Synthetic Routes
Several synthetic pathways to this compound have been reported. The choice of the optimal route for industrial use depends on factors such as the cost and availability of starting materials, the number of synthetic steps, overall yield, and the safety and environmental impact of the process. A summary of the key synthetic approaches is presented in the table below.
| Starting Material(s) | Key Reagents/Method | Number of Steps (to final product) | Overall Yield (%) | Scalability & Cost-Effectiveness Remarks |
| Methyl 6-bromohexanoate | Disodium tetracarbonylferrate, Acetic acid | 3 | 57-63%[1] | This method, detailed in Organic Syntheses, is well-documented and provides a good yield.[1] However, the use of the pyrophoric and toxic disodium tetracarbonylferrate may present challenges for large-scale industrial synthesis and require specialized handling procedures. The cost of this reagent could also be a significant factor. |
| Cycloheptanone | Not specified in detail | 2 | 42%[1] | This route appears concise with only two steps. The scalability would largely depend on the specific reagents and conditions of the two steps, which are not detailed in the available literature. Cycloheptanone is a readily available starting material. |
| Suberic Acid | Acetic anhydride, Furan, ZnCl2, H2SO4, NaBH4 | Multi-step | Not directly reported for this compound | A multi-step synthesis starting from suberic acid has been reported for a related prostaglandin intermediate.[2] While suberic acid is a potentially inexpensive starting material derived from renewable resources, a multi-step synthesis can lead to a lower overall yield and increased production costs. |
| Ricinoleic Acid | Fermentation, Esterification, Thermal Cracking | Multi-step | Not explicitly stated for the isolated product | A patented process describes the co-production of this compound and undecylenic acid from ricinoleic acid.[3] This bio-based route could be cost-effective if both products have market value. The scalability depends on the efficiency of the fermentation and cracking steps. |
| Methyl Oleate | Ozone | 1 (cleavage step) | Not reported for pure product | Ozonolysis of methyl oleate leads to the cleavage of the double bond, which can theoretically produce the desired aldehyde. However, this method often results in a mixture of products, including other aldehydes and carboxylic acids, and may require extensive purification.[4][5] The handling of ozone on an industrial scale also requires specific safety measures. |
| Cyclohexanol/Cyclohexanone | Oxidation with H2O2 and catalysts | 1 (oxidation step) | Not reported for the specific product | The oxidation of cyclohexanol or cyclohexanone typically yields a mixture of dicarboxylic acids, such as adipic acid, and other oxidation products.[6][7] Achieving high selectivity for this compound through this route would be challenging and likely result in low yields of the desired product. |
Recommended Protocol: Synthesis from Methyl 6-bromohexanoate
The following protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and well-tested synthetic methods.[1] This multi-step procedure involves the preparation of disodium tetracarbonylferrate, followed by its reaction with methyl 6-bromohexanoate and subsequent workup.
Part A: Preparation of Disodium Tetracarbonylferrate
Caution: Iron pentacarbonyl is highly toxic and volatile. Disodium tetracarbonylferrate is pyrophoric. This entire procedure must be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).
-
Apparatus Setup: A dry, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and a dropping funnel. The system is flushed with dry nitrogen.
-
Reaction: Sodium metal and benzophenone are added to dry dioxane in the flask. The mixture is heated to reflux to form the deep blue benzophenone ketyl, which serves as an indicator of anhydrous conditions.
-
Formation of the Ferrate: Iron pentacarbonyl is added dropwise to the refluxing solution. The endpoint is indicated by the discharge of the blue color. The mixture is refluxed for an additional period to ensure complete reaction.
-
Isolation: The reaction mixture is cooled, and the precipitated disodium tetracarbonylferrate is collected by filtration under an inert atmosphere, washed with dry solvent, and dried in vacuo.
Part B: Synthesis of this compound
-
Reaction Setup: The freshly prepared or commercially available disodium tetracarbonylferrate is suspended in dry N-methylpyrrolidinone in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet.
-
Addition of Alkyl Halide: Methyl 6-bromohexanoate is added to the stirred suspension at room temperature. The reaction mixture is stirred for several hours.
-
Acylation: The reaction mixture is cooled in an ice bath, and methyl iodide is added dropwise. The mixture is then allowed to warm to room temperature and stirred for an extended period (20-40 hours).[1]
-
Quenching and Workup: Glacial acetic acid is added dropwise to the reaction mixture to quench any remaining reactive species.[1]
-
Extraction: The reaction mixture is poured into a saturated aqueous solution of sodium chloride and extracted multiple times with diethyl ether.
-
Washing: The combined organic extracts are washed with water and brine.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to afford pure this compound. The product is collected at a boiling point of 65–80°C at 0.1 mm Hg.[1]
Experimental Workflow
The following diagram illustrates the key stages of the recommended synthesis protocol.
Caption: Experimental workflow for the synthesis of this compound.
Signaling Pathway Diagram (Logical Relationship)
The following diagram illustrates the logical relationship of the key chemical transformations in the synthesis.
Caption: Key chemical transformations in the synthesis of this compound.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. researchgate.net [researchgate.net]
- 3. WO2009047446A2 - Method for the coproduction of this compound and undecylenic acid from ricinoleic acid - Google Patents [patents.google.com]
- 4. Ozonolysis of methyl oleate monolayers at the air–water interface: oxidation kinetics, reaction products and atmospheric implications - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. The ozonation of unsaturated fatty acids: aldehydes and hydrogen peroxide as products and possible mediators of ozone toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Oxidation of cyclohexanone and/or cyclohexanol catalyzed by Dawson-type polyoxometalates using hydrogen peroxide | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Methyl 7-oxoheptanoate in Pharmaceutical Intermediate Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 7-oxoheptanoate is a bifunctional organic compound featuring both a methyl ester and an aldehyde group.[1] Its chemical formula is C₈H₁₄O₃ and it has a molecular weight of 158.19 g/mol .[1][2] This molecule serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical intermediates, which are the chemical compounds that form the basis for active pharmaceutical ingredients (APIs).[3][] The presence of two reactive functional groups allows for a variety of chemical transformations, making it a valuable precursor in the synthesis of complex molecules.[5]
Applications in Pharmaceutical Intermediate Synthesis
This compound is a key starting material and intermediate in the synthesis of various pharmaceutical agents. Its applications range from the synthesis of prostaglandins to potential anticancer compounds.
Prostaglandin Synthesis
Prostaglandins are a group of hormone-like lipid compounds that are involved in a wide range of physiological functions, and their analogues are used in various therapeutic areas.[6][7] this compound is a precursor to key intermediates in the synthesis of prostaglandins. For instance, it is a structural component of methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate, a crucial intermediate in the synthesis of Misoprostol, a prostaglandin E1 analogue used to prevent stomach ulcers, induce labor, and treat postpartum bleeding.[8] The synthesis of prostaglandins is a major area of focus in medicinal chemistry due to their therapeutic potential.[6][7]
Anticancer Applications
Research has indicated that this compound exhibits properties as a synthetic anticancer agent.[9] It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in human leukemia (HL-60) cells.[9] This suggests its potential as a lead compound or intermediate in the development of novel cancer therapies.
Other Industrial Applications
Beyond direct pharmaceutical synthesis, this compound can be converted to 7-aminoheptanoic acid, which is a monomer used in the production of polyamides and other industrial polymers.[10]
Quantitative Data
The following tables summarize key quantitative data from the synthesis and characterization of this compound and a key prostaglandin intermediate derived from a similar precursor.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₄O₃ | [1][2] |
| Molecular Weight | 158.19 g/mol | [2] |
| CAS Number | 35376-00-2 | [2][9] |
| Boiling Point | 65–80°C (0.1 mm Hg) | [11] |
| Refractive Index (n²⁰D) | 1.4388 | [11] |
| Purity | >95% | [] |
Table 2: Synthesis Yields
| Product | Starting Material | Overall Yield | Reference |
| This compound | Methyl 6-bromohexanoate | 57–63% | [11] |
| Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)-heptanoate | Suberic acid | 40% (over five steps) | [8] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Methyl 6-bromohexanoate
This protocol is adapted from a procedure published in Organic Syntheses.[11]
Materials:
-
Disodium tetracarbonylferrate (Na₂Fe(CO)₄)
-
Methyl 6-bromohexanoate
-
Dry, deoxygenated tetrahydrofuran (THF)
-
Glacial acetic acid
-
Diethyl ether
-
2 M Hydrochloric acid
-
Iron(III) chloride
-
Saturated sodium hydrogen carbonate solution
-
Saturated sodium chloride solution
-
Nitrogen gas
-
Three-necked, round-bottomed flask
-
Mechanical stirrer
-
Pressure-equalizing dropping funnel
-
Rotary evaporator
-
Vigreux column
Procedure:
-
Reaction Setup: In a three-necked, round-bottomed flask containing 72–78 g (0.21–0.23 mole) of disodium tetracarbonylferrate, replace the gas-dispersion tube with a mechanical stirrer and add 1.5 L of dry, deoxygenated tetrahydrofuran.[11]
-
Addition of Reactant: Vigorously stir the light tan suspension as 41.8 g (0.200 mole) of methyl 6-bromohexanoate is added in one portion by syringe.[11]
-
Reaction: Stir the resulting solution for 30 minutes at room temperature.[11]
-
Quenching: Add 50 ml of glacial acetic acid dropwise to the orange solution. Continue stirring for 20 minutes.[11]
-
Work-up:
-
Concentrate the deep red solution to a volume of approximately 400 ml with a rotary evaporator.[11]
-
Pour the concentrated solution into 2 L of water and extract with four 400-ml portions of diethyl ether.[11]
-
Combine the organic solutions and wash with 400 ml of water.[11]
-
Mix the ethereal solution with 400 ml of 2 M hydrochloric acid and add 68 g of iron(III) chloride in small portions until carbon monoxide evolution ceases.[11]
-
Wash the organic layer with successive 400-ml portions of 2 M hydrochloric acid, water, saturated sodium hydrogen carbonate, and saturated sodium chloride.[11]
-
-
Purification:
Visualizations
Caption: Logical workflow for the synthesis of a key prostaglandin intermediate.
Caption: General experimental workflow for organic synthesis.
References
- 1. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clearsynth.com [clearsynth.com]
- 3. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 5. benchchem.com [benchchem.com]
- 6. Stereocontrolled organocatalytic synthesis of prostaglandin PGF2α in seven steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | 35376-00-2 | KBA37600 | Biosynth [biosynth.com]
- 10. US20100203600A1 - Method for the coproduction of this compound and undecylenic acid from ricinoleic acid - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: High-Purity Isolation of Methyl 7-oxoheptanoate using Flash Chromatography
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the high-purity isolation of Methyl 7-oxoheptanoate using flash column chromatography. This keto-ester is a valuable building block in the synthesis of various organic molecules, and achieving high purity is crucial for subsequent reactions and biological testing.
Introduction
This compound is a bifunctional organic compound containing both an aldehyde and a methyl ester functional group. This makes its purification challenging, as it can be sensitive to the acidic nature of standard silica gel, potentially leading to side reactions or degradation. This protocol addresses these challenges by providing a robust method for isolating this compound in high purity, suitable for demanding applications in research and drug development. The provided method is adaptable to various crude sample qualities arising from different synthetic routes.
Physicochemical Properties and Impurity Profile
A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is essential for developing an effective purification strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₃ |
| Molecular Weight | 158.19 g/mol [1] |
| Boiling Point | 210.2 °C at 760 mmHg |
| Appearance | Colorless liquid[2] |
| logP (o/w) | 0.860 (estimated)[3] |
The impurity profile of a crude sample of this compound is highly dependent on the synthetic route employed. Table 2 outlines potential impurities from common synthetic pathways.
Table 2: Potential Impurities from Common Synthetic Routes
| Synthetic Route | Starting Materials | Potential Impurities | Relative Polarity to Product |
| Oxidation of Methyl 7-hydroxyheptanoate | Methyl 7-hydroxyheptanoate | Unreacted starting material, over-oxidation products (e.g., pimelic acid monomethyl ester) | Starting material is more polar; acid byproduct is significantly more polar. |
| Ozonolysis of Methyl Oleate | Methyl oleate | Nonanal, methyl 9-oxononanoate, various ozonides and peroxides | Varies, but many byproducts will have different polarities. |
| From Pimelic acid monomethyl ester chloride | Pimelic acid monomethyl ester chloride | Unreacted starting material, di-acylated products, elimination byproducts | Starting material is more polar. |
| From Cycloheptanone | Cycloheptanone | Unreacted starting material, byproducts from ring-opening | Starting material is less polar. |
| From Methyl 6-bromohexanoate and iron pentacarbonyl | Methyl 6-bromohexanoate, iron pentacarbonyl | Iron-containing byproducts (e.g., triiron dodecacarbonyl) | Iron byproducts are typically non-polar. |
Experimental Protocol: Flash Chromatography
This protocol is designed for the purification of approximately 1 gram of crude this compound. The quantities can be scaled accordingly.
Materials and Equipment
-
Crude this compound
-
Silica gel for flash chromatography (40-63 µm particle size)
-
Optional: Deactivated silica gel (see below for preparation)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional, for deactivation)
-
Glass column for flash chromatography
-
Solvent reservoir
-
Air pressure regulator or pump
-
Fraction collector or test tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm)
-
Staining solution (e.g., potassium permanganate or vanillin)
-
Rotary evaporator
Preliminary Analysis: Thin Layer Chromatography (TLC)
Before performing the flash chromatography, it is crucial to analyze the crude mixture by TLC to determine the optimal solvent system.
-
Spotting: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate) and spot it onto a TLC plate.
-
Developing: Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate. Start with a ratio of 4:1 (Hexane:EtOAc).
-
Visualization: Visualize the plate under a UV lamp and/or by staining.
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for this compound. A slightly more polar system (e.g., 3:1 Hexane:EtOAc) may be necessary depending on the impurity profile.
Column Packing
-
Standard Silica Gel:
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture determined by TLC (e.g., 9:1 Hexane:EtOAc).
-
Pour the slurry into the column and allow the silica to settle, ensuring an even and compact bed.
-
Drain the excess solvent until the solvent level is just above the silica bed.
-
-
Deactivated Silica Gel (for acid-sensitive compounds):
-
Prepare a slurry of silica gel in the chosen eluent containing 1-2% triethylamine.
-
Pack the column as described above.
-
This is particularly recommended if the synthesis involved acidic conditions or if the crude material has been stored for an extended period, which could lead to the formation of acidic impurities.
-
Sample Loading
-
Wet Loading (preferred):
-
Dissolve the crude this compound (e.g., 1 gram) in a minimal amount of the initial mobile phase.
-
Carefully apply the solution to the top of the silica gel bed.
-
-
Dry Loading (for samples with poor solubility):
-
Dissolve the crude product in a volatile solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude product).
-
Evaporate the solvent completely to obtain a free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
Elution and Fraction Collection
A gradient elution is recommended to ensure good separation from both less polar and more polar impurities. The following is a suggested gradient profile.
Table 3: Suggested Gradient Elution Profile
| Step | Hexane (%) | Ethyl Acetate (%) | Column Volumes (CV) | Purpose |
| 1 | 95 | 5 | 2 | Elution of non-polar impurities (e.g., residual solvents, iron complexes). |
| 2 | 90 | 10 | 5 | Elution of this compound. |
| 3 | 80 | 20 | 3 | Elution of slightly more polar impurities. |
| 4 | 50 | 50 | 2 | Column flush to remove highly polar impurities. |
-
Begin elution with the initial solvent mixture, applying gentle air pressure to maintain a steady flow rate.
-
Collect fractions of appropriate size (e.g., 10-20 mL).
-
Monitor the elution of the product by TLC analysis of the collected fractions.
Product Isolation
-
Combine the fractions containing the pure this compound, as determined by TLC.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product by appropriate analytical techniques (e.g., NMR, GC-MS).
Visualizations
Experimental Workflow
References
Application Note: Enhanced Detection of Methyl 7-oxoheptanoate in Mass Spectrometry through Derivatization
Introduction
Methyl 7-oxoheptanoate is a carbonyl-containing compound that can be challenging to detect with high sensitivity in mass spectrometry (MS) due to its moderate polarity and potential for poor ionization efficiency, particularly in electrospray ionization (ESI). Chemical derivatization is a powerful strategy to overcome these limitations by modifying the analyte's physicochemical properties. This process can enhance volatility for Gas Chromatography-MS (GC-MS) or improve ionization and chromatographic separation for Liquid Chromatography-MS (LC-MS).[1][2][3] This document provides detailed protocols for the derivatization of this compound to improve its detection and quantification.
Derivatization Strategies
The primary target for derivatization on this compound is the ketone functional group. Reagents that react specifically with carbonyls are ideal for creating derivatives with superior analytical characteristics. The most common strategies involve the formation of hydrazones or silyl enol ethers.
-
For LC-MS/MS: Derivatization with reagents that introduce a permanently charged or easily ionizable group is highly effective. Girard's reagents (T and P) are exemplary as they contain a pre-charged quaternary ammonium or pyridinium moiety, respectively, which significantly boosts signal intensity in positive-ion ESI-MS.[1][4][5] Other hydrazine-based reagents like Dansylhydrazine can also be used, adding a fluorescent tag that can aid in chromatographic detection.[6]
-
For GC-MS: The goal is to increase the volatility and thermal stability of the analyte.[7][8] Silylation reagents can convert the ketone into its more volatile trimethylsilyl (TMS) enol ether.[8] Alternatively, derivatization with 2,4-Dinitrophenylhydrazine (DNPH) forms a stable, more volatile hydrazone derivative that can be analyzed by GC-MS.[9]
Quantitative Data Summary
The choice of derivatization reagent directly impacts the achievable sensitivity. The following table summarizes common reagents and their impact on the analysis of carbonyl compounds.
| Derivatization Reagent | Target Functionality | Resulting Derivative | Analytical Technique | Key Advantages & Performance |
| Girard's Reagent T (GirT) | Ketone / Aldehyde | Hydrazone with a quaternary ammonium group | LC-MS/MS | Introduces a permanent positive charge, significantly enhancing ESI-MS sensitivity. A ~20-fold improvement in detection limit has been demonstrated for other carbonyls.[4] |
| 2,4-Dinitrophenylhydrazine (DNPH) | Ketone / Aldehyde | 2,4-Dinitrophenylhydrazone | LC-MS, GC-MS, HPLC-UV | Forms stable, crystalline derivatives.[10] Improves chromatographic retention and allows for sensitive detection in both positive and negative ion modes.[11][12] |
| Dansylhydrazine | Ketone / Aldehyde | Dansylhydrazone | LC-MS, HPLC-Fluorescence | Widely used for derivatizing aldehydes and ketones for chromatographic analysis and mass spectrometry.[6] Adds a fluorescent tag for enhanced detection. |
| MSTFA / BSTFA | Ketone (via enol form), Hydroxyl, Amine | Trimethylsilyl (TMS) enol ether | GC-MS | Increases volatility and thermal stability for GC analysis.[3][8] MSTFA by-products are highly volatile, reducing chromatographic interference.[8] |
Experimental Protocols
Protocol 1: Derivatization of this compound with Girard's Reagent T for LC-MS/MS Analysis
This protocol is designed to introduce a permanent positive charge onto the analyte, making it ideal for sensitive quantification by ESI-MS/MS.
Materials:
-
This compound standard or sample extract
-
Girard's Reagent T (GirT)
-
Methanol (HPLC Grade)
-
Acetic Acid, Glacial
-
Deionized Water
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Reagent Preparation: Prepare a 10 mg/mL solution of Girard's Reagent T in methanol.
-
Reaction Mixture: In a 1.5 mL microcentrifuge tube, add 100 µL of the sample (containing this compound, dissolved in methanol) to 100 µL of the Girard's Reagent T solution.
-
Acidification: Add 10 µL of glacial acetic acid to catalyze the reaction. The weak acid condition facilitates the formation of the hydrazone.[1]
-
Incubation: Vortex the mixture for 30 seconds and then incubate at 60°C for 60 minutes.
-
Cooling and Dilution: After incubation, allow the mixture to cool to room temperature. Dilute the sample with an appropriate mobile phase (e.g., 50:50 methanol:water) to a suitable concentration for LC-MS/MS injection.
-
Analysis: Analyze the derivatized sample by LC-MS/MS in positive ion mode. Monitor for the specific m/z transition of the GirT-derivatized this compound.
Protocol 2: Derivatization of this compound with 2,4-Dinitrophenylhydrazine (DNPH) for LC-MS or GC-MS Analysis
This is a robust and widely used method for the derivatization of carbonyl compounds.[13] The resulting hydrazone is stable and can be analyzed by multiple platforms.
Materials:
-
This compound standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH)
-
Acetonitrile (HPLC Grade)
-
Hydrochloric Acid (HCl), 2M
-
Hexane (GC Grade)
-
Sodium Sulfate, Anhydrous
-
Vortex mixer
-
Centrifuge
Procedure:
-
Reagent Preparation: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) 2M HCl. This is the derivatization reagent.
-
Reaction: In a glass vial, add 500 µL of the sample (dissolved in acetonitrile) to 500 µL of the DNPH derivatization reagent.
-
Incubation: Cap the vial, vortex thoroughly, and let the reaction proceed at room temperature for 1-2 hours in the dark to prevent photodegradation.
-
Extraction (for GC-MS): a. Add 1 mL of deionized water to the reaction mixture. b. Add 1 mL of hexane and vortex vigorously for 1 minute to extract the DNPH-hydrazone derivative. c. Centrifuge for 5 minutes to separate the phases. d. Carefully transfer the upper organic (hexane) layer to a clean vial. e. Dry the hexane extract over a small amount of anhydrous sodium sulfate. f. The sample is now ready for GC-MS analysis.
-
Preparation (for LC-MS): a. After incubation, the reaction mixture can be directly diluted with the mobile phase. b. Centrifuge or filter the diluted sample to remove any precipitate before injection.
-
Analysis: Analyze the derivative by GC-MS or LC-MS. For LC-MS, negative ion mode often provides high sensitivity for DNPH derivatives.[11][12]
Visualizations
Caption: General Experimental Workflow for Derivatization and MS Analysis.
Caption: Reaction of this compound with Girard's Reagent T.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. gcms.cz [gcms.cz]
- 4. Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. med.upenn.edu [med.upenn.edu]
- 6. Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Derivatization in mass spectrometry--1. Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Gas chromatography-mass spectrometry of carbonyl compounds in cigarette mainstream smoke after derivatization with 2,4-dinitrophenylhydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Determination of aldehydes and ketones using derivatization with 2,4-dinitrophenylhydrazine and liquid chromatography-atmospheric pressure photoionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to improve the yield and purity of Methyl 7-oxoheptanoate synthesis
Welcome to the technical support center for the synthesis of Methyl 7-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield and purity of your synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis of this compound.
Issue 1: Low Yield in the Oxidation of Methyl 7-hydroxyheptanoate using Pyridinium Chlorochromate (PCC)
-
Question: My yield of this compound is significantly lower than expected after the PCC oxidation of Methyl 7-hydroxyheptanoate. What are the possible causes and solutions?
-
Answer: Low yields in PCC oxidations can stem from several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using a sufficient excess of PCC (typically 1.5 equivalents or more). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting alcohol is no longer visible.
-
Decomposition of the Product: The aldehyde product can be sensitive to the acidic nature of PCC, leading to side reactions or polymerization over extended reaction times. It is crucial to work up the reaction as soon as it is complete.
-
Difficult Product Isolation: A common issue with PCC oxidations is the formation of a viscous, brown chromium tar that can trap the product, making isolation difficult.[1][2]
-
Presence of Water: Although PCC is known for its ability to oxidize primary alcohols to aldehydes without significant over-oxidation to carboxylic acids, the presence of water can be detrimental.[3] Water can react with the aldehyde to form a hydrate, which can then be further oxidized by PCC to the corresponding carboxylic acid, thus reducing the yield of the desired product.[3]
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents (typically dichloromethane) for the reaction.
-
-
Issue 2: Impurities Detected After PCC Oxidation and Purification
-
Question: I am observing significant impurities in my final product after purification by column chromatography. What are these impurities and how can I avoid them?
-
Answer: The primary impurities in a PCC oxidation are typically unreacted starting material (Methyl 7-hydroxyheptanoate) and the over-oxidized product (the corresponding carboxylic acid).
-
Unreacted Starting Material: This indicates an incomplete reaction. As mentioned previously, ensure a sufficient excess of PCC and monitor the reaction to completion.
-
Carboxylic Acid Byproduct: This is often due to the presence of water in the reaction mixture.[3] Strict anhydrous conditions are essential.
-
Chromium Impurities: Residual chromium salts can sometimes co-elute with the product during chromatography.
-
Solution: After the reaction, filtering the mixture through a pad of silica gel or Florisil® before concentration can help remove the majority of chromium residues. A thorough aqueous workup is also crucial.
-
-
Issue 3: Low Yield and Side Products in the Ozonolysis of Methyl Oleate
-
Question: The ozonolysis of methyl oleate is giving me a low yield of this compound and a mixture of other products. How can I optimize this reaction?
-
Answer: Ozonolysis is a powerful reaction, but its outcome is highly dependent on the reaction conditions and work-up procedure.[4]
-
Incomplete Cleavage: Insufficient ozone will lead to unreacted starting material. Bubble ozone through the solution at a low temperature (-78 °C) until a persistent blue color indicates a slight excess of ozone.[4]
-
Formation of Undesired Byproducts: The Criegee intermediate formed during ozonolysis is highly reactive and can lead to the formation of various byproducts, including secondary ozonides, peroxides, and polymers.[5][6] The choice of solvent and work-up is critical to control the fate of this intermediate.
-
Reductive Work-up: To obtain the aldehyde (this compound), a reductive work-up is necessary. Common reducing agents include dimethyl sulfide (DMS) or triphenylphosphine (TPP). These reagents reduce the hydroperoxide intermediates to the desired aldehyde.
-
Oxidative Work-up: An oxidative work-up (e.g., with hydrogen peroxide) will lead to the formation of carboxylic acids (heptanoic acid and azelaic acid monomethyl ester).
-
-
Reaction with Solvent: If a reactive solvent like methanol is used, it can trap the Criegee intermediate to form methoxyhydroperoxides.[7][8] While this can sometimes be a desired pathway, for the direct formation of the aldehyde, an inert solvent like dichloromethane is preferred.
-
Data Summary: Comparison of Synthesis Routes
The following table summarizes quantitative data for different synthetic routes to this compound, allowing for an easy comparison of their efficiencies.
| Starting Material | Key Reagents | Yield (%) | Purity (%) | Reference |
| Methyl 7-hydroxyheptanoate | Pyridinium Chlorochromate (PCC) | Good (not specified) | - | - |
| Methyl 6-bromohexanoate | Disodium tetracarbonylferrate | 57 - 63 | > 95 | [9] |
| Cycloheptanone | 1. K₂S₂O₈, MeOH 2. PCC | 42 (overall) | - | [9] |
| Suberic Acid | Multiple steps | 40 (overall) | - | [10] |
Detailed Experimental Protocols
Protocol 1: Synthesis from Methyl 6-bromohexanoate via Nucleophilic Acylation [9]
This method utilizes disodium tetracarbonylferrate for the nucleophilic acylation of methyl 6-bromohexanoate.
A. Preparation of Disodium Tetracarbonylferrate
-
Set up a dry, 2-L, three-necked, round-bottomed flask equipped with a mechanical stirrer and a three-way stopcock.
-
Flush the apparatus with nitrogen.
-
Add 600 mL of dry, deoxygenated dioxane, 10.6 g of sodium, and 9.1 g of benzophenone.
-
Heat the mixture to reflux with vigorous stirring until the deep blue color of the benzophenone ketyl appears.
-
Add 45.3 g of iron pentacarbonyl to the refluxing solution over 2.5 hours until the blue color is discharged.
B. Synthesis of this compound
-
To the flask containing the disodium tetracarbonylferrate, add 1.5 L of dry, deoxygenated tetrahydrofuran (THF).
-
With vigorous stirring, add 41.8 g of methyl 6-bromohexanoate in one portion.
-
Stir the light tan suspension for 3 hours at room temperature.
-
Add 50 mL of glacial acetic acid dropwise to the orange solution.
-
Stir for an additional 20 minutes.
-
Concentrate the solution to about 400 mL using a rotary evaporator.
-
Pour the concentrate into 2 L of water and extract with four 400-mL portions of diethyl ether.
-
Wash the combined organic layers with 400 mL of water.
-
Add 400 mL of 2 M hydrochloric acid and 68 g of iron(III) chloride in small portions to the ethereal solution.
-
Wash the organic layer successively with 2 M hydrochloric acid, water, saturated sodium hydrogen carbonate, and saturated sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residual oil by distillation at reduced pressure (b.p. 65–80 °C at 0.1 mm) to afford this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in PCC oxidation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Ozonolysis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Identifying and minimizing side products in Methyl 7-oxoheptanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of Methyl 7-oxoheptanoate, a key intermediate in various chemical manufacturing processes, including prostaglandin synthesis. The information is tailored for researchers, scientists, and drug development professionals to help identify and minimize the formation of side products during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Oxidation of Methyl 7-hydroxyheptanoate using Pyridinium Chlorochromate (PCC)
Issue 1: Low Yield of this compound and Presence of a Carboxylic Acid Impurity.
-
Question: My reaction shows a low yield of the desired aldehyde, and I've identified the corresponding carboxylic acid (7-oxoheptanoic acid) as a major byproduct. What could be the cause, and how can I prevent this?
-
Answer: Over-oxidation of the aldehyde to a carboxylic acid is a common side reaction in PCC oxidations, primarily caused by the presence of water in the reaction mixture.[1][2] PCC is a milder oxidizing agent than chromic acid and typically does not oxidize aldehydes to carboxylic acids in anhydrous conditions.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents, such as dichloromethane (CH2Cl2), for the reaction. The addition of molecular sieves or Celite can help to absorb any trace amounts of water and simplify the workup by adsorbing the chromium byproducts.[1]
-
Solvent Choice: Dichloromethane is the most recommended solvent for PCC oxidations to avoid over-oxidation.[2]
-
Purification: If the carboxylic acid has already formed, it can be removed from the desired product by washing the organic layer with a mild base, such as a saturated sodium bicarbonate (NaHCO3) solution, during the workup.
-
Issue 2: Difficult Workup Due to a Tar-Like Precipitate.
-
Question: A dark, tar-like material precipitates during my PCC oxidation, making the isolation of the product difficult. How can I manage this?
-
Answer: The formation of a brown, tar-like precipitate, which consists of reduced chromium salts and other reagent-derived byproducts, is a known issue with PCC oxidations.[1]
Troubleshooting Steps:
-
Use of an Adsorbent: Add Celite, powdered molecular sieves, or magnesium sulfate to the reaction mixture along with the PCC.[1][2] These materials will adsorb the tar-like byproducts, allowing for their easy removal by filtration at the end of the reaction.
-
Filtration: Filter the reaction mixture through a pad of Celite or silica gel after the reaction is complete. Wash the filter cake thoroughly with the reaction solvent (e.g., dichloromethane) to ensure complete recovery of the product.
-
Route 2: Synthesis from Suberic Acid via Friedel-Crafts Acylation
Issue 3: Low Overall Yield and Recovery of Starting Material.
-
Question: I am following a procedure to synthesize this compound from suberic acid, but my overall yield is low, and I recover a significant amount of unreacted suberic acid. What are the critical steps to optimize?
-
Answer: The synthesis from suberic acid is a multi-step process, and yield loss can occur at various stages. A key step is the Friedel-Crafts acylation of furan with 2,9-oxonanedione (derived from suberic acid). Incomplete conversion in this step can lead to the recovery of suberic acid.[3]
Troubleshooting Steps:
-
Anhydride Formation: Ensure the complete conversion of suberic acid to its cyclic anhydride, 2,9-oxonanedione. This is typically achieved by heating with acetic anhydride. Monitor the reaction by a suitable method (e.g., IR spectroscopy to observe the disappearance of the carboxylic acid OH stretch).
-
Friedel-Crafts Reaction Conditions: The ZnCl2-catalyzed Friedel-Crafts reaction is a critical step.[3]
-
Catalyst Activity: Use a freshly opened or properly stored Lewis acid catalyst (e.g., ZnCl2) to ensure its activity.
-
Temperature Control: Maintain the recommended reaction temperature to promote the reaction without causing decomposition of the furan ring or the product.
-
Stoichiometry: Use the correct stoichiometry of furan as specified in the protocol. An excess of furan is often used to drive the reaction to completion.
-
-
Esterification: Ensure the final esterification step proceeds to completion. This is typically an acid-catalyzed reaction with methanol. Monitor the reaction by TLC or GC to confirm the disappearance of the carboxylic acid intermediate.
-
Route 3: Nucleophilic Acylation of Methyl 6-bromohexanoate using Disodium Tetracarbonylferrate (Collman's Reagent)
Issue 4: Presence of Alkene Byproducts.
-
Question: My final product is contaminated with isomeric octenes. How are these formed, and what can be done to minimize them?
-
Answer: The formation of isomeric octenes is a result of an elimination side reaction. The reaction between the alkyl halide and disodium tetracarbonylferrate proceeds via an SN2-type substitution. However, elimination can compete with substitution, especially with substrates that are prone to elimination.[4]
Troubleshooting Steps:
-
Substrate Quality: Use a high-purity primary alkyl halide (methyl 6-bromohexanoate). Secondary and tertiary halides are more prone to elimination.
-
Reaction Temperature: Maintain a low reaction temperature during the initial addition of the alkyl halide to the Collman's reagent to favor the SN2 pathway over elimination.
-
Reaction Conditions: The choice of solvent can influence the rate of substitution versus elimination. Tetrahydrofuran (THF) and N-methylpyrrolidinone (NMP) are commonly used solvents for this reaction.
-
Issue 5: Low Yield and Reaction Failure.
-
Question: The reaction with disodium tetracarbonylferrate is not proceeding, or the yield is very low. What are the critical parameters for this reaction?
-
Answer: Disodium tetracarbonylferrate is a highly oxygen- and moisture-sensitive reagent. The success of this reaction heavily relies on maintaining strictly anhydrous and inert conditions.
Troubleshooting Steps:
-
Inert Atmosphere: The reaction must be carried out under a dry, inert atmosphere (e.g., nitrogen or argon) at all times.
-
Anhydrous Solvents and Reagents: Use freshly distilled and deoxygenated solvents. Ensure that the methyl 6-bromohexanoate is dry.
-
Reagent Quality: The disodium tetracarbonylferrate should be a free-flowing white powder. If it appears discolored (e.g., yellow or brown), it may have decomposed and will have lower reactivity.
-
Homogeneous Solution: Impurities can sometimes lead to a dark red or orange solution instead of a bright yellow one upon addition of the alkyl halide. While the reaction may still proceed, this can be an indication of impurities affecting the reaction efficiency.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the synthesis of this compound?
A1: The side products largely depend on the synthetic route chosen:
-
PCC Oxidation: The most common side product is the over-oxidized 7-oxoheptanoic acid, especially if water is present in the reaction.
-
Synthesis from Suberic Acid: Unreacted suberic acid can be a significant byproduct if the initial cyclization and subsequent Friedel-Crafts acylation are incomplete.[3] Other potential side products could arise from side reactions of the furan ring under the Lewis acidic conditions, though these are not always specified in high-yield procedures.
-
Nucleophilic Acylation: Elimination reactions can lead to the formation of isomeric octenes as byproducts.[4]
Q2: How can I purify this compound from the common side products?
A2: Purification strategies depend on the nature of the impurities:
-
Carboxylic Acid Impurities: These can be removed by washing the crude product with a mild aqueous base like sodium bicarbonate solution during the workup.
-
Unreacted Starting Materials: Unreacted methyl 7-hydroxyheptanoate or suberic acid can often be separated by column chromatography on silica gel. The polarity difference between the starting material (more polar) and the product (less polar) allows for effective separation.
-
Alkene Byproducts: Isomeric octenes are non-polar and can typically be separated from the more polar this compound by silica gel column chromatography.
-
General Purification: Distillation under reduced pressure is a common final purification step for this compound.[4]
Q3: Are there any "greener" alternatives to the PCC oxidation method?
A3: Yes, due to the toxicity of chromium-based reagents, there is a significant effort to develop more environmentally friendly oxidation methods. Some alternatives include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride. It is a mild and efficient method for oxidizing primary alcohols to aldehydes.
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is another mild and selective reagent for the oxidation of alcohols to aldehydes.
-
Catalytic Aerobic Oxidation: This involves the use of a catalyst (often based on a transition metal like ruthenium or copper) and an oxidant like molecular oxygen or air. These methods are considered very "green" as they produce water as the only byproduct.
Quantitative Data Summary
| Synthetic Route | Starting Material | Reagents | Reported Yield | Purity | Key Side Products |
| Oxidation | Methyl 7-hydroxyheptanoate | Pyridinium Chlorochromate (PCC) | High | - | 7-oxoheptanoic acid (if water is present) |
| Nucleophilic Acylation | Methyl 6-bromohexanoate | Disodium tetracarbonylferrate | 57-63%[4] | >95% (GC)[4] | Isomeric octenes[4] |
| Multi-step from Suberic Acid | Suberic Acid | Acetic anhydride, Furan, ZnCl2, MeOH/H+ | ~40% (overall)[3] | - | Unreacted suberic acid[3] |
Experimental Protocols
Protocol 1: Oxidation of Methyl 7-hydroxyheptanoate with PCC
Materials:
-
Methyl 7-hydroxyheptanoate
-
Pyridinium chlorochromate (PCC)
-
Celite or powdered molecular sieves (4Å)
-
Anhydrous dichloromethane (CH2Cl2)
-
Diethyl ether
-
5% aqueous sodium hydroxide solution
-
5% aqueous hydrochloric acid solution
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) and Celite (an equal weight to PCC) in anhydrous dichloromethane (5 mL per gram of alcohol) in a round-bottom flask under a nitrogen atmosphere, add a solution of methyl 7-hydroxyheptanoate (1 equivalent) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a short pad of silica gel or Celite. Wash the pad thoroughly with diethyl ether.
-
Combine the organic filtrates and wash successively with 5% aqueous NaOH, 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to afford the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound via Nucleophilic Acylation
This protocol is adapted from Organic Syntheses.[4]
Materials:
-
Disodium tetracarbonylferrate (prepared in situ or purchased)
-
Methyl 6-bromohexanoate
-
Anhydrous, deoxygenated tetrahydrofuran (THF)
-
Glacial acetic acid
-
Diethyl ether
-
Hexane
-
2 M Hydrochloric acid
-
Iron(III) chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Acyl-Iron Complex: In a three-necked, round-bottomed flask under a nitrogen atmosphere, suspend disodium tetracarbonylferrate (1.1 equivalents) in anhydrous, deoxygenated THF. Add methyl 6-bromohexanoate (1 equivalent) in one portion via syringe. Stir the suspension vigorously.
-
Carbonylation (if starting from the alkyl-iron complex): If the procedure involves carbon monoxide insertion, the flask is flushed with CO and stirred under a CO atmosphere.
-
Protonolysis: Add glacial acetic acid dropwise to the reaction mixture.
-
Workup: Concentrate the solution under reduced pressure. Pour the residue into water and extract with diethyl ether. Wash the combined organic extracts with water.
-
Removal of Iron Byproducts: Treat the ethereal solution with 2 M HCl and an aqueous solution of iron(III) chloride to oxidize the iron byproducts. Wash the organic layer with water and saturated sodium chloride solution.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. The crude product is then purified by chromatography on silica gel followed by vacuum distillation to yield pure this compound.[4]
Visualizations
Caption: Mechanism of PCC oxidation of an alcohol to an aldehyde.
Caption: General workflow for the purification of this compound.
References
Overcoming challenges in the purification of Methyl 7-oxoheptanoate
Welcome to the Technical Support Center for the purification of Methyl 7-oxoheptanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the purification of this important chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
The two most common and effective methods for the purification of this compound are vacuum distillation and silica gel column chromatography. The choice between these methods often depends on the scale of the reaction and the nature of the impurities.
Q2: My final product has a persistent color (e.g., yellow, orange, or green). What is the likely cause and how can I remove it?
A persistent color in the final product often indicates the presence of impurities. A yellow or orange color can result from trace impurities formed during synthesis.[1] A green color is characteristic of iron-containing by-products, such as triiron dodecacarbonyl, especially if the synthesis involved the use of an iron carbonyl reagent.[1] Rapid column chromatography on silica gel is highly effective for removing these colored impurities.[1]
Q3: I am experiencing a low yield after vacuum distillation. What are the potential reasons?
Several factors can contribute to a low yield during vacuum distillation. These include:
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Product decomposition: If the distillation temperature is too high, the product may decompose. Increasing the vacuum to lower the boiling point is recommended.
-
Bumping or uncontrolled boiling: Uneven heating can cause the liquid to boil uncontrollably, leading to loss of product into the vacuum trap. Using a heating mantle with a stirrer and adding fresh boiling chips or a magnetic stir bar can mitigate this.
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Product hold-up: On smaller scales, a significant portion of the product can be lost due to hold-up in the distillation apparatus. Using a smaller distillation setup can help minimize this.
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Incomplete condensation: Ensure that the condenser has an adequate flow of coolant at the appropriate temperature to prevent the loss of volatile product.
Q4: During column chromatography, my product is eluting with impurities. How can I improve the separation?
Poor separation during column chromatography can be addressed by:
-
Optimizing the solvent system: The polarity of the eluent is crucial. If the product and impurities are eluting together, perform thin-layer chromatography (TLC) with various solvent ratios (e.g., hexane/ethyl acetate) to find a system that provides good separation.
-
Reducing the amount of sample: Overloading the column can lead to broad, overlapping bands. Use a smaller amount of crude material or a larger column.
-
Ensuring proper column packing: An unevenly packed column can lead to channeling, where the sample and solvent flow through channels in the stationary phase, resulting in poor separation.
Q5: What are the typical impurities I might encounter when synthesizing this compound via ozonolysis, and how can they be removed?
Ozonolysis of cyclic alkenes like cycloheptene can produce this compound. However, side reactions can lead to impurities. Peroxidic intermediates are formed during the reaction, which can be explosive and must be handled with care.[2] A reductive workup is necessary to obtain the desired aldehyde. Incomplete reaction or over-oxidation can lead to other oxygenated by-products. Purification is typically achieved through short-path distillation of the crude product.[2]
Troubleshooting Guides
Vacuum Distillation
| Issue | Potential Cause | Troubleshooting Steps |
| Product Decomposition (Darkening, charring) | Distillation temperature is too high. | - Increase the vacuum to lower the boiling point. - Use a short-path distillation apparatus to minimize the residence time at high temperatures. |
| Poor Separation of Impurities | - Insufficient theoretical plates in the distillation column. - Boiling points of impurities are very close to the product. | - Use a fractionating column with higher efficiency (e.g., Vigreux column). - Optimize the reflux ratio to enhance separation. |
| Bumping or Uncontrolled Boiling | - Uneven heating. - Lack of boiling chips or inadequate stirring. | - Use a heating mantle with a stirrer for uniform heating. - Add fresh boiling chips or use a magnetic stir bar.[3] |
| Low Yield | - Product loss due to hold-up in the apparatus. - Incomplete condensation. | - Use a smaller distillation setup for smaller scales. - Ensure the condenser has an adequate flow of coolant at the appropriate temperature. |
| System Cannot Maintain Low Pressure | Leaks in the glassware joints. | - Ensure all joints are properly greased and sealed.[3] - Check for cracks in the glassware. |
Silica Gel Column Chromatography
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Separation (Overlapping Peaks) | - Inappropriate solvent system. - Column overloading. | - Perform thin-layer chromatography (TLC) to find a solvent system that gives good separation (Rf of the target compound around 0.3-0.4). - Reduce the amount of crude product loaded onto the column.[4] |
| Compound Stuck on the Column | - Solvent polarity is too low. - Compound is unstable on silica gel. | - Gradually increase the polarity of the eluting solvent. - Test the stability of your compound on silica using 2D TLC. If it is unstable, consider using a different stationary phase like alumina. |
| Tailing of the Product Band | - The sample was overloaded. - The eluent is too polar. | - Use a smaller amount of crude material. - Decrease the polarity of the eluent. |
| Cracking or Channeling of the Stationary Phase | - Improper packing of the column. - Running the column dry. | - Ensure the column is packed uniformly as a slurry. - Always maintain the solvent level above the top of the stationary phase. |
| Colored Impurities Co-eluting | Iron-containing by-products from synthesis. | - A rapid chromatography on silica gel is typically sufficient. Elute first with a non-polar solvent like hexane to remove green triiron dodecacarbonyl before eluting the product with a more polar solvent mixture.[1] |
Quantitative Data Summary
| Purification Method | Parameter | Typical Value | Reference |
| Vacuum Distillation | Yield | 57-63% | [1] |
| Purity | >95% (by GC) | [1] | |
| Boiling Point | 65-80 °C @ 0.1 mmHg | [1] | |
| Column Chromatography | Yield | ~97% (for a related compound) | [5] |
| Purity | >97% | [6] | |
| Eluent System | Hexane/Ethyl Acetate (e.g., 6:1 v/v) | [5] | |
| Stationary Phase | Silica Gel | [1][5] |
Experimental Protocols
Detailed Methodology for Vacuum Distillation
This protocol is a general guideline for the vacuum distillation of this compound.
-
Apparatus Setup:
-
Assemble a short-path distillation apparatus with a round-bottom flask (distilling flask), a distillation head with a thermometer, a condenser, and a receiving flask. A Claisen adapter is recommended to prevent bumping.[3]
-
Ensure all glassware is free of cracks or defects.
-
Lightly grease all ground-glass joints to ensure a good vacuum seal.[3]
-
Place a magnetic stir bar in the distilling flask. Boiling stones are not effective under vacuum.[3]
-
Connect the apparatus to a vacuum trap, which is then connected to a vacuum pump or water aspirator. The trap should be cooled with dry ice/acetone or liquid nitrogen.
-
-
Sample Preparation:
-
Transfer the crude this compound to the distilling flask.
-
If the crude product contains residual solvent, remove it under reduced pressure using a rotary evaporator before distillation to prevent bumping.
-
-
Distillation Procedure:
-
Turn on the cooling water to the condenser.
-
Begin stirring the crude product.
-
Slowly turn on the vacuum source to reduce the pressure in the system. A hissing sound indicates a leak that must be addressed.
-
Once the desired pressure is reached and stable, begin heating the distilling flask using a heating mantle.
-
Collect a small forerun of any low-boiling impurities in the first receiving flask.
-
As the temperature stabilizes at the boiling point of this compound at the given pressure, switch to a clean receiving flask to collect the main product fraction.
-
Continue distillation until most of the product has been collected, then stop heating.
-
-
Shutdown:
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
Disassemble the apparatus and weigh the purified product.
-
Detailed Methodology for Silica Gel Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
-
Solvent System Selection:
-
Using thin-layer chromatography (TLC), determine an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) that gives an Rf value of approximately 0.2-0.4 for this compound and provides good separation from impurities.
-
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of a chromatography column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent (starting with the less polar mixture if using a gradient).
-
Pour the slurry into the column and gently tap the column to ensure even packing and remove air bubbles.
-
Allow the silica to settle and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the eluent and carefully add it to the top of the silica gel using a pipette. Allow the sample to adsorb onto the silica.
-
Dry Loading: If the product has poor solubility in the eluent, dissolve it in a suitable volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure to start the flow of the mobile phase.
-
Begin collecting fractions in test tubes.
-
Monitor the separation by spotting fractions onto TLC plates and visualizing with a UV lamp or a suitable stain (e.g., potassium permanganate).
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A general experimental workflow for the synthesis and purification of this compound.
References
Optimizing reaction conditions for the alkylation of Methyl 7-oxoheptanoate precursors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the reaction conditions for the alkylation of methyl 7-oxoheptanoate and its precursors.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete enolate formation: The base may be too weak or not completely soluble. Moisture in the reaction can quench the enolate.[1][2] | 1. Use a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) or Sodium Hexamethyldisilazide (NaHMDS) to ensure complete deprotonation.[1] Prepare LDA fresh or titrate before use. Ensure all glassware is oven-dried and the solvent is anhydrous. |
| 2. Poor reactivity of the alkylating agent: The alkyl halide may be sterically hindered (secondary or tertiary) or have a poor leaving group.[1] | 2. Use a more reactive alkylating agent such as a primary alkyl iodide or a benzylic/allylic halide.[1] Tosylates and mesylates are also excellent leaving groups. | |
| 3. Reaction temperature is too low: While low temperatures are generally favored, some less reactive alkylating agents may require slightly higher temperatures to react.[1] | 3. After the addition of the alkylating agent at low temperature (e.g., -78 °C), allow the reaction to slowly warm to room temperature and stir for several hours or overnight. | |
| Presence of Unreacted Starting Material | 1. Insufficient base: Not enough base was used to completely deprotonate the this compound. | 1. Use a slight excess (1.05-1.1 equivalents) of a strong base like LDA to drive the enolate formation to completion. |
| 2. Alkylation is too slow: The reaction time may be insufficient, especially with less reactive alkyl halides. | 2. Increase the reaction time after the addition of the alkylating agent. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Formation of Multiple Products | 1. Dialkylation: The mono-alkylated product still possesses an acidic α-proton and can be deprotonated and alkylated a second time. | 1. Use a slight excess of the this compound relative to the base and alkylating agent. Add the alkylating agent slowly at low temperature. |
| 2. O-alkylation vs. C-alkylation: The enolate is an ambident nucleophile and can react at the oxygen atom instead of the carbon atom. | 2. Use aprotic solvents like THF which favor C-alkylation.[1] The use of lithium-based enolates also generally favors C-alkylation. | |
| 3. Aldol condensation: The enolate can react with the ketone of another molecule of this compound. | 3. Ensure complete enolate formation by using a strong base like LDA before adding the alkylating agent.[3] Maintain a low reaction temperature during enolate formation and alkylating agent addition. | |
| Product Degradation or Side Reactions | 1. Elimination reaction: If a secondary or sterically hindered primary alkyl halide is used, an E2 elimination may compete with the desired SN2 alkylation.[1] | 1. Use primary, unhindered alkyl halides. If a bulkier alkyl group is required, consider alternative synthetic routes. |
| 2. Hydrolysis of the ester: If the reaction is quenched with aqueous acid while the base is still present, the ester can be hydrolyzed. | 2. Quench the reaction carefully at a low temperature, for example, by adding a saturated aqueous solution of ammonium chloride. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of this compound?
A1: A strong, non-nucleophilic, and sterically hindered base is recommended to ensure rapid and complete conversion of the ketone to its enolate.[2][4] Lithium diisopropylamide (LDA) is the most common and effective choice.[4][5] It is typically used in a 1.05 to 1.1 molar equivalent to the keto-ester. Using weaker bases like alkoxides can lead to incomplete enolate formation and side reactions.[6]
Q2: How can I avoid dialkylation?
A2: To minimize dialkylation, you can use a slight excess of this compound relative to the base and the alkylating agent. Alternatively, adding the alkylating agent slowly at a low temperature can help to control the reaction. After the desired alkyl group is introduced, subsequent hydrolysis and decarboxylation of the β-keto ester can be performed.[7]
Q3: What solvent should I use for this reaction?
A3: Anhydrous aprotic polar solvents are ideal for this reaction.[1] Tetrahydrofuran (THF) is the most common choice as it effectively solvates the lithium cation of LDA and the resulting enolate.[1] Other ethereal solvents can also be used. It is crucial to use anhydrous solvents to prevent quenching of the highly basic LDA and the enolate.
Q4: What is the optimal temperature for the alkylation?
A4: The enolate formation with LDA is typically carried out at a low temperature, such as -78 °C (a dry ice/acetone bath), to favor the formation of the kinetic enolate and minimize side reactions.[5][8] After the addition of the alkylating agent, the reaction mixture is often allowed to slowly warm to room temperature to ensure the completion of the alkylation reaction.[1]
Q5: Which alkylating agents are most suitable?
A5: The alkylation proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is crucial.[1] Primary alkyl halides (iodides > bromides > chlorides) are the most effective.[1][9] Benzylic and allylic halides are also highly reactive.[1] Secondary halides react sluggishly, and tertiary halides are generally unsuitable as they will primarily lead to elimination products.[9]
Experimental Protocols
General Protocol for the Alkylation of this compound
This protocol is a general guideline and may require optimization for specific alkylating agents.
1. Reagent and Glassware Preparation:
-
All glassware should be oven-dried at >120 °C for at least 4 hours and allowed to cool in a desiccator over a drying agent.
-
Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) under an inert atmosphere.
-
Diisopropylamine should be distilled from calcium hydride.
-
n-Butyllithium (n-BuLi) in hexanes should be titrated prior to use to determine its exact concentration.
2. In-situ Preparation of LDA:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add diisopropylamine (1.1 equivalents) via syringe.
-
Slowly add titrated n-BuLi (1.05 equivalents) dropwise while maintaining the temperature below -70 °C.
-
Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.
3. Enolate Formation:
-
To the freshly prepared LDA solution, slowly add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not rise above -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
4. Alkylation:
-
Add the alkylating agent (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.
-
After the addition is complete, stir the reaction at -78 °C for 2-4 hours.
-
The reaction can then be allowed to slowly warm to room temperature and stirred for an additional 12-24 hours. Reaction progress should be monitored by TLC or LC-MS.
5. Work-up and Purification:
-
Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and add water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the alkylation of this compound.
Troubleshooting Logic
Caption: A decision-making diagram for troubleshooting common alkylation issues.
References
- 1. fiveable.me [fiveable.me]
- 2. Video: Regioselective Formation of Enolates [jove.com]
- 3. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 4. 6.3 Alkylation at the α-Carbon – Organic Chemistry II [kpu.pressbooks.pub]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. aklectures.com [aklectures.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
Best practices for the long-term storage and handling of Methyl 7-oxoheptanoate
This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and handling of Methyl 7-oxoheptanoate. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity and successful application of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the optimal conditions for the long-term storage of this compound?
A1: For long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place.[1] To minimize degradation, storage at 0-8 °C is recommended.[2] The area should be well-ventilated.[3]
Q2: What type of container is recommended for storing this compound?
A2: Use an inert, tightly sealed container to prevent contamination and reaction with the container material. Amber glass vials are a good option as they protect the compound from light. Ensure the container cap provides an airtight seal to prevent exposure to moisture and air.
Q3: What are the primary safety precautions when handling this compound?
A3: this compound is classified as an irritant.[4] Always handle this chemical in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.[1] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] Avoid contact with skin and eyes.[1]
Q4: Is this compound sensitive to air or moisture?
A4: Due to the presence of an aldehyde group, this compound is susceptible to oxidation upon prolonged exposure to air, which can lead to the formation of the corresponding carboxylic acid.[2][5] While not explicitly stated to be highly moisture-sensitive, it is good practice to store it in a dry environment to prevent potential hydrolysis of the ester group.
Q5: What is the expected shelf-life of this compound?
A5: The exact shelf-life depends on the storage conditions and purity of the compound. When stored under optimal conditions (refrigerated, dry, dark, and under an inert atmosphere), the compound can be expected to remain stable for an extended period. However, it is recommended to re-analyze the purity of the compound if it has been in storage for over a year or if there are any visual changes (e.g., color change, precipitation).
Troubleshooting Guides
Storage and Handling Issues
| Issue | Possible Cause | Recommended Solution |
| Change in color (yellowing) or odor | Oxidation of the aldehyde group to a carboxylic acid or other degradation. | Discard the reagent and obtain a fresh batch. Implement storage under an inert atmosphere (e.g., argon or nitrogen) for new batches. |
| Presence of solid precipitate in the liquid | Polymerization of the aldehyde or precipitation of degradation products. | Do not use the reagent. Dispose of it according to your institution's chemical waste guidelines. |
| Inconsistent experimental results with a new batch | Variation in purity between batches. | Always check the certificate of analysis (CoA) for the new batch. Perform a purity analysis (e.g., GC-MS, NMR) before use. |
Experimental and Analytical Issues
| Issue | Possible Cause | Recommended Solution |
| Low reaction yield | Degradation of this compound; impure starting material. | Confirm the purity of the compound before starting the reaction. Use freshly opened or recently purified material. Ensure all reaction glassware is dry and, if necessary, perform the reaction under an inert atmosphere. |
| Formation of unexpected byproducts | The aldehyde group can undergo side reactions such as aldol condensation or oxidation. The ester group can be susceptible to nucleophilic attack. | Protect the aldehyde group if it is not the intended reactive site. Control the reaction temperature and pH carefully. Use purified reagents and solvents. |
| Broad or multiple peaks in GC/HPLC analysis | On-column degradation or presence of impurities. Keto-enol tautomerism of the aldehyde can sometimes lead to peak broadening. | Use a less acidic or basic column if possible. Lower the injector temperature for GC analysis. Ensure the sample is properly dissolved and filtered before injection. |
| Inaccurate quantification | The compound may have degraded, leading to a lower concentration than expected. | Prepare solutions fresh from a reliable stock. If using a stored solution, verify its concentration and purity before use. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Condition | Rationale |
| Temperature | 0-8 °C | To slow down potential degradation reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation of the aldehyde group. |
| Light | Dark (Amber vial) | To prevent light-induced degradation. |
| Moisture | Dry (Tightly sealed container) | To prevent hydrolysis of the ester. |
| Incompatibilities | Oxidizing agents | Aldehydes are readily oxidized. |
Experimental Protocols
Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a high-purity solvent such as ethyl acetate or dichloromethane.
-
Instrument Setup:
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Detector: Scan range of m/z 40-300.
-
-
Injection: Inject 1 µL of the prepared sample.
-
Data Analysis: Analyze the resulting chromatogram and mass spectrum to identify the main peak corresponding to this compound and any impurity peaks. The purity can be estimated by the relative peak areas.
Mandatory Visualizations
Caption: Experimental workflow for handling this compound.
Caption: Potential degradation pathways for this compound.
References
Troubleshooting incomplete conversion in reactions involving Methyl 7-oxoheptanoate
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to incomplete conversions in reactions involving Methyl 7-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: My synthesis of this compound from Methyl 7-hydroxyheptanoate using Pyridinium Chlorochromate (PCC) is showing incomplete conversion. What are the likely causes and how can I fix it?
A1: Incomplete oxidation of primary alcohols like Methyl 7-hydroxyheptanoate to aldehydes using PCC can be attributed to several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: PCC is sensitive to moisture and can decompose over time. Ensure you are using fresh, high-quality PCC. Older batches may have reduced activity.
-
Anhydrous Conditions: The presence of water can lead to the formation of a hydrate from the aldehyde product, which may be further oxidized or lead to side reactions, ultimately affecting the yield of the desired aldehyde.[1] Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).
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Reaction Time and Temperature: While PCC oxidations are typically fast, insufficient reaction time can lead to incomplete conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction stalls, a slight extension of the reaction time may be beneficial. These reactions are usually run at room temperature.
-
Stoichiometry: Ensure the correct molar ratio of PCC to the alcohol is used. A common ratio is 1.5 equivalents of PCC per equivalent of alcohol.
-
Work-up Procedure: The work-up for PCC oxidations can be challenging due to the formation of a tar-like chromium byproduct. Adding an adsorbent like Celite or silica gel to the reaction mixture can simplify the filtration and isolation of the product.
Q2: I am observing significant amounts of unreacted starting material in a Grignard reaction with this compound. What could be the issue?
A2: Grignard reagents are highly reactive and susceptible to various issues that can lead to incomplete reactions. Here are the primary troubleshooting steps:
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Strict Anhydrous Conditions: Grignard reagents react readily with protic sources, especially water.[2][3][4][5] Any moisture in your glassware, solvents, or even the starting materials will quench the Grignard reagent, reducing its effective concentration and leading to incomplete conversion. All glassware must be rigorously dried, and anhydrous solvents must be used.
-
Grignard Reagent Quality: The quality of the Grignard reagent is crucial. If you are preparing it in-situ, ensure the magnesium turnings are fresh and activated. If using a commercial solution, it may have degraded over time. Titrating the Grignard reagent before use is recommended to determine its exact concentration.
-
Reaction Temperature: The addition of the Grignard reagent to the ester is typically performed at a low temperature (e.g., 0 °C or -78 °C) to control the exothermic reaction and minimize side reactions. However, after the initial addition, the reaction may need to be warmed to room temperature to ensure it goes to completion.
-
Stoichiometry: Grignard reactions with esters consume two equivalents of the Grignard reagent per equivalent of the ester. Using less than two equivalents will result in incomplete conversion.
Q3: My attempts to perform a Wittig reaction on this compound are resulting in low yields of the desired alkene. What are the common pitfalls?
A3: The Wittig reaction is a powerful tool for alkene synthesis, but its success can be influenced by several factors, especially when dealing with substrates containing other functional groups like esters.
-
Ylide Stability: The reactivity of the phosphorus ylide is critical. Stabilized ylides (containing electron-withdrawing groups) are less reactive and may struggle to react with the relatively unreactive aldehyde of this compound.[6] Non-stabilized ylides are generally more suitable for aldehydes.
-
Base Selection: The choice of base for generating the ylide from the phosphonium salt is important. Strong bases like n-butyllithium or sodium hydride are commonly used for non-stabilized ylides.
-
Steric Hindrance: While less of a concern with a linear aldehyde, significant steric hindrance on either the ylide or the aldehyde can impede the reaction.
-
Side Reactions: The ester group in this compound is generally compatible with the Wittig reaction. However, strongly basic conditions could potentially lead to side reactions at the ester functionality if the reaction is run for extended periods at high temperatures.
-
Reaction Conditions: Ensure the reaction is run under an inert atmosphere, as ylides can be sensitive to air and moisture. Monitoring the reaction by TLC is essential to determine the optimal reaction time.
Troubleshooting Workflows
Quantitative Data Summary
The following tables provide a summary of how reaction parameters can affect the outcome of reactions relevant to the synthesis and transformation of this compound.
Table 1: Effect of Catalyst Loading on Olefin Metathesis Conversion
| Catalyst Loading (mol%) | Substrate | Conversion (%) |
| 0.1 | Methyl Oleate | >90 |
| 1 | Fatty Acid Methyl Esters | 95 |
| 5 | Waste Cooking Oil | Maximum Yield |
| 7 | Waste Cooking Oil | Inhibition Observed |
Data adapted from studies on similar methyl esters.[7][8][9]
Table 2: Influence of Temperature on Ester Reduction with Sodium Borohydride
| Temperature (°C) | Solvent | Promoter | Yield (%) |
| 25 | Methanol | NaOMe | High |
| 45 | Methanol/DCM | None | No Reaction |
| 50-90 | Various | Various | 60-100 |
Note: Sodium borohydride alone is generally not effective for ester reduction without a promoter or elevated temperatures.[10][11][12]
Key Experimental Protocols
Protocol 1: Synthesis of this compound via Swern Oxidation of Methyl 7-hydroxyheptanoate
-
To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO, 2.7 equivalents) in DCM dropwise.
-
Stir the mixture for 5 minutes.
-
Slowly add a solution of Methyl 7-hydroxyheptanoate (1 equivalent) in DCM dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add triethylamine (7 equivalents) dropwise and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography.
This is a general procedure; specific amounts should be calculated based on the starting scale.[13][14][15]
Protocol 2: Baeyer-Villiger Oxidation of Cycloheptanone to obtain a Lactone Precursor
-
To a solution of cycloheptanone (1 equivalent) in a suitable solvent (e.g., toluene or dichloromethane), add an organic peracid such as meta-chloroperoxybenzoic acid (m-CPBA, 1.1 equivalents).
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the excess peracid with a reducing agent (e.g., aqueous sodium sulfite solution).
-
Separate the organic layer, wash with aqueous sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the crude lactone, which can be further purified by distillation or chromatography. The lactone can then be hydrolyzed and esterified to yield Methyl 7-hydroxyheptanoate.
The Baeyer-Villiger oxidation offers an alternative route to the hydroxy ester precursor of this compound.[16][17][18][19]
References
- 1. nbinno.com [nbinno.com]
- 2. How does water affect Grignard reagents? | Filo [askfilo.com]
- 3. How does water affect a Grignard reaction? | Filo [askfilo.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. Self-metathesis of fatty acid methyl esters: full conversion by choosing the appropriate plant oil - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Efficient Conversion of Renewable Unsaturated Fatty Acid Methyl Esters by Cross-Metathesis with Eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. reddit.com [reddit.com]
- 13. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 14. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 15. The Swern Oxidation: Mechanism and Features - Chemistry Hall [chemistryhall.com]
- 16. Thieme E-Books & E-Journals [thieme-connect.de]
- 17. mdpi.com [mdpi.com]
- 18. Baeyer-Villiger Oxidation [organic-chemistry.org]
- 19. Baeyer-Villiger Oxidation Reaction [sigmaaldrich.com]
Investigating alternative and greener catalysts for Methyl 7-oxoheptanoate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 7-oxoheptanoate using alternative and greener catalytic methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary greener synthesis routes for this compound?
A1: Traditional methods for synthesizing this compound often involve stoichiometric reagents and harsh conditions. Greener alternatives focus on catalytic methods with higher atom economy and milder reaction conditions. The two primary approaches are:
-
Biocatalytic Synthesis: This typically involves the enzymatic oxidation of a suitable precursor, such as methyl 7-hydroxyheptanoate, using enzymes like lipases. Lipases are attractive due to their high selectivity and ability to operate under mild conditions.
-
Heterogeneous Catalytic Oxidation: This route also starts from methyl 7-hydroxyheptanoate and employs solid catalysts for the oxidation of the secondary alcohol to a ketone. These catalysts can be easily separated from the reaction mixture and potentially reused, reducing waste.
Another promising green approach involves starting from renewable resources like suberic acid, which can be converted to a precursor for this compound.[1]
Q2: What are the main advantages of using a lipase catalyst for this synthesis?
A2: Lipase-catalyzed synthesis offers several advantages in line with the principles of green chemistry:
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High Selectivity: Lipases can be highly selective for the desired reaction, minimizing the formation of byproducts.
-
Mild Reaction Conditions: These reactions are typically carried out at or near room temperature and atmospheric pressure, reducing energy consumption.
-
Biodegradability: Lipases are proteins and are biodegradable.
-
Reduced Waste: The high selectivity leads to cleaner reaction profiles and less downstream processing.
Q3: What are the key challenges associated with heterogeneous catalytic oxidation for this synthesis?
A3: While offering benefits like easy catalyst recovery, heterogeneous catalytic oxidation presents its own set of challenges:
-
Catalyst Deactivation: The catalyst can lose its activity over time due to poisoning by impurities, coking (formation of carbonaceous deposits), or sintering (agglomeration of metal particles at high temperatures).[2]
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants to the catalyst surface and the diffusion of products away from it.[2]
-
Leaching: The active catalytic species can sometimes leach from the solid support into the reaction mixture, leading to product contamination and loss of catalytic activity.[2]
Troubleshooting Guides
Biocatalytic Synthesis (e.g., Lipase-catalyzed Oxidation)
| Issue | Possible Cause | Troubleshooting Steps |
| Low or No Conversion | 1. Inactive Enzyme | - Ensure the lipase is from a reliable source and has been stored correctly. - Run a control reaction with a known substrate to verify enzyme activity. |
| 2. Presence of Inhibitors | - Ensure substrates and solvents are of high purity. - High concentrations of the substrate or product can sometimes inhibit the enzyme. Try varying the substrate concentration.[3] | |
| 3. Sub-optimal Reaction Conditions | - Optimize the pH of the reaction medium; lipases have an optimal pH range for activity. - Optimize the reaction temperature; while higher temperatures can increase reaction rates, excessive heat can denature the enzyme.[4] - Ensure adequate mixing to overcome mass transfer limitations, especially if the substrate has low solubility in the reaction medium. | |
| 4. Insufficient Water Activity | - While the reaction is often performed in organic solvents, a small amount of water is crucial for lipase activity. The optimal water activity needs to be determined for the specific lipase and reaction system.[4] | |
| Enzyme Instability/Deactivation | 1. Inappropriate Solvent | - The choice of organic solvent is critical. Hydrophobic solvents are generally preferred as they are less likely to strip the essential water layer from the enzyme's surface.[3] |
| 2. Extreme pH or Temperature | - Operate within the known stable pH and temperature range for the specific lipase being used. | |
| Difficulty in Product Isolation | 1. Emulsion Formation | - If using a biphasic system, emulsions can form. Try breaking the emulsion by adding a salt, changing the pH, or centrifugation. |
| 2. Enzyme Leaching (for immobilized lipases) | - If using an immobilized lipase, leaching of the enzyme can contaminate the product. Ensure the immobilization is robust. Covalent attachment is generally more stable than physical adsorption. |
Heterogeneous Catalytic Oxidation
| Issue | Possible Cause | Troubleshooting Steps |
| Low Conversion | 1. Catalyst Deactivation | - Poisoning: Ensure the purity of reactants and solvents. Pre-treat the feed to remove potential poisons. - Coking: If coking is suspected, the catalyst may need to be regenerated (e.g., by calcination). - Sintering: Avoid excessively high reaction temperatures. |
| 2. Mass Transfer Limitations | - Increase the stirring speed or agitation to improve external mass transfer. - Use a smaller catalyst particle size to increase the surface area and reduce internal diffusion limitations. | |
| 3. Low Catalyst Activity | - Ensure the catalyst has been properly activated according to the supplier's or literature protocol. - The choice of catalyst is crucial; screen different types of catalysts (e.g., supported noble metals, mixed metal oxides) to find the most active one for this specific reaction. | |
| Poor Selectivity (Over-oxidation or side reactions) | 1. Reaction Conditions Too Harsh | - Lower the reaction temperature. - Reduce the partial pressure of the oxidant (e.g., oxygen or air). |
| 2. Inappropriate Catalyst | - The nature of the catalyst support and the active metal can significantly influence selectivity. Experiment with different catalyst formulations. | |
| Catalyst Leaching | 1. Weak Metal-Support Interaction | - Choose a support material and preparation method that promotes strong interaction with the active metal. - Consider post-synthesis treatments to stabilize the catalyst. |
Data Presentation
Table 1: Comparison of Catalytic Systems for the Synthesis of Keto Esters (General)
| Catalyst System | Substrate | Product | Yield (%) | Reaction Conditions | Reference |
| Immobilized Lipase | Myristic Acid + Methanol | Methyl Myristate | ~88 mM | DMSO, 45°C, 16h | [5] |
| Novozym® 435 | Heptanoic Acid + Neopentyl Glycol | Neopentyl Glycol Diheptanoate | 95% | Solvent-free, 70°C | [6] |
| Pt-Bi/Carbon | 2-octanol | 2-octanone | - | Heptane, Dioxane | [2] |
| Au/TiO2 | Ethanol | Acetaldehyde | - | Gas phase | [7] |
| Solid-supported IBX | Secondary Alcohols | Ketones | High | Acetonitrile, elevated temp. | [8] |
Note: Specific quantitative data for the greener synthesis of this compound is limited in the currently available literature. The data presented here is for similar reactions and should be used as a general guide.
Experimental Protocols
Protocol 1: Representative Lipase-Catalyzed Synthesis of a Keto Ester
This protocol is a general guideline for the enzymatic synthesis of a keto ester and will require optimization for the specific synthesis of this compound from a suitable precursor like methyl 7-hydroxyheptanoate.
Materials:
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Methyl 7-hydroxyheptanoate (Substrate)
-
Immobilized Lipase (e.g., Novozym® 435)
-
Organic Solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
-
Buffer solution (for pH control, if necessary)
Procedure:
-
To a stirred reactor, add the organic solvent and the substrate, methyl 7-hydroxyheptanoate.
-
Add the immobilized lipase to the reaction mixture. The amount of lipase will need to be optimized (typically 5-10% w/w of the substrate).
-
If operating in a solvent-free system is desired, the substrate itself will act as the solvent.
-
Maintain the reaction at a constant temperature, typically between 30-60°C, with continuous stirring.
-
Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by a suitable method (e.g., GC, HPLC).
-
Once the reaction has reached the desired conversion, stop the reaction by filtering off the immobilized lipase.
-
The lipase can be washed with fresh solvent and reused.
-
The product, this compound, can be isolated from the reaction mixture by evaporation of the solvent and, if necessary, purified by column chromatography or distillation.
Protocol 2: Representative Heterogeneous Catalytic Oxidation of a Secondary Alcohol
This protocol provides a general procedure for the oxidation of a secondary alcohol to a ketone using a heterogeneous catalyst. This will need to be adapted and optimized for the synthesis of this compound from methyl 7-hydroxyheptanoate.
Materials:
-
Methyl 7-hydroxyheptanoate (Substrate)
-
Heterogeneous Catalyst (e.g., supported Palladium or Gold catalyst)
-
Organic Solvent (e.g., toluene, ethyl acetate)
-
Oxidant (e.g., molecular oxygen or air)
Procedure:
-
Charge a pressure reactor with the heterogeneous catalyst and the organic solvent.
-
Add the substrate, methyl 7-hydroxyheptanoate, to the reactor.
-
Seal the reactor and purge it with an inert gas (e.g., nitrogen) before introducing the oxidant (e.g., pressurize with oxygen or air).
-
Heat the reaction mixture to the desired temperature (this will depend on the catalyst and substrate) with vigorous stirring.
-
Monitor the reaction progress by analyzing samples periodically (e.g., by GC, TLC).
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess pressure.
-
The catalyst can be recovered by filtration.
-
The product, this compound, can be isolated from the filtrate by removing the solvent under reduced pressure and purified if necessary.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction strategies for the enzymatic synthesis of neopentyl glycol diheptanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.manchester.ac.uk [research.manchester.ac.uk]
- 8. Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Addressing challenges in scaling up Methyl 7-oxoheptanoate production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with the synthesis and scale-up of Methyl 7-oxoheptanoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: this compound can be synthesized through various methods, with common starting materials including suberic acid, castor oil (ricinoleic acid), and cycloheptanone.[1][2][3] The choice of route often depends on factors like cost of starting materials, desired scale, and environmental considerations.
Q2: What are the key challenges when scaling up this compound production?
A2: Scaling up the synthesis of this compound from a laboratory to a pilot or industrial scale presents several challenges.[4] These include:
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Heat Transfer and Temperature Control: Exothermic reactions can be difficult to control in large reactors, potentially leading to side reactions and reduced yield.[4]
-
Mixing Efficiency: Ensuring homogenous mixing of reactants and catalysts is crucial for consistent reaction rates and product quality, which can be challenging in large vessels.[4]
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Byproduct and Impurity Formation: Side reactions may become more prevalent at a larger scale, complicating purification.
-
Purification and Isolation: Techniques that are straightforward at the lab scale, such as column chromatography, can be costly and difficult to implement for large quantities.[5] Liquid-liquid extraction and distillation are more common at scale but require careful optimization.[6][7]
Q3: What are some common impurities encountered during the synthesis of this compound?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials, byproducts from side reactions (e.g., over-oxidation to the corresponding carboxylic acid), and residual solvents or catalysts. For instance, when starting from suberic acid, unreacted acid or anhydride intermediates may be present.[3]
Q4: How can the purity of this compound be improved during workup and purification?
A4: Purification strategies often involve a combination of techniques. After the initial reaction, a common workup includes quenching the reaction, followed by liquid-liquid extraction to separate the product from aqueous-soluble impurities. For aldehydes, a bisulfite extraction can be a highly effective method to selectively remove the aldehyde product from other organic components.[6][8] The final purification is typically achieved by distillation under reduced pressure.[9]
Troubleshooting Guides
Guide 1: Low Yield
A low yield of this compound is a common issue during both lab-scale synthesis and scale-up. The following guide provides a systematic approach to diagnosing and addressing this problem.
Troubleshooting Flowchart for Low Yield
Caption: Troubleshooting decision tree for diagnosing and resolving low product yield.
Guide 2: Product Purity Issues
High levels of impurities can affect the usability of the final product and complicate downstream applications.
Q: My final product contains significant impurities after distillation. What should I do?
A: High impurity levels post-distillation suggest that the boiling points of the impurities are close to that of this compound or that thermal degradation is occurring.
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Identify the Impurity: Use analytical techniques like GC-MS or NMR to identify the structure of the major impurities.
-
Optimize Reaction to Minimize Byproducts: If the impurity is a byproduct, revisit the reaction conditions. Lowering the temperature or using a more selective catalyst can often reduce the formation of unwanted side products.[1]
-
Improve Workup Procedure:
-
Acidic Impurities (e.g., unreacted suberic acid): An aqueous wash with a mild base (e.g., sodium bicarbonate solution) during the liquid-liquid extraction can effectively remove acidic impurities.[3]
-
Aldehyde-related Impurities: If other aldehydes are present as byproducts, a selective bisulfite extraction may help in separating them, although this may also remove the desired product.[6][8]
-
-
Fractional Distillation: Use a longer distillation column or a packed column to improve the separation efficiency. Ensure the distillation is performed under a stable, high vacuum to keep the temperature low and prevent product degradation.
Data Presentation
Table 1: Comparison of Synthesis Routes for this compound
| Starting Material | Key Transformation | Typical Yield | Advantages | Disadvantages |
| Suberic Acid | Friedel-Crafts acylation followed by several steps.[3] | ~40% (overall) | Readily available starting material. | Multi-step synthesis, potentially lower overall yield. |
| Castor Oil (Ricinoleic Acid) | Fermentation, esterification, and high-temperature cracking.[2][10] | Not specified | Utilizes a renewable feedstock. | Multi-step process involving biological and chemical transformations. |
| Cycloheptanone | Ring cleavage.[3] | ~42% (overall) | Fewer steps compared to some routes. | Availability and cost of cycloheptanone at scale. |
| Methyl 6-bromohexanoate | Nucleophilic acylation with disodium tetracarbonylferrate.[9] | 57-63% | High selectivity. | Use of a specialized and potentially costly iron carbonyl reagent. |
Table 2: Optimization of Friedel-Crafts Reaction in Suberic Acid Route [3]
| Entry | Lewis Acid | Solvent | Temperature (°C) | Yield (%) |
| 1 | None | CH₃NO₂ | 40 | 0 |
| 2 | AlCl₃ | CH₃NO₂ | 40 | Complex Mixture |
| 3 | FeCl₃ | CH₃NO₂ | 40 | 25 |
| 4 | SnCl₄ | CH₃NO₂ | 40 | 65 |
| 5 | ZnCl₂ | CH₃NO₂ | 40 | 74 |
Experimental Protocols
Protocol 1: Synthesis from Suberic Acid
This protocol is based on the multi-step synthesis involving a key Friedel-Crafts reaction.[3]
Step 1: Synthesis of 2,9-oxonanedione
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To a round-bottom flask, add suberic acid and an excess of acetic anhydride.
-
Heat the mixture to 120°C and stir for 3 hours.
-
Remove the excess acetic anhydride under reduced pressure to obtain the crude 2,9-oxonanedione, which can be used in the next step without further purification.
Step 2: One-pot synthesis of 8-(furan-2-yl)-8-oxooctanoic acid
-
Dissolve the crude 2,9-oxonanedione in nitromethane in a reaction vessel.
-
At 40°C, add furan (2.5 equivalents) dropwise, followed by zinc chloride (ZnCl₂, 0.1 equivalents).
-
Stir the mixture for 1 hour. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitate.
-
Perform an aqueous workup and extraction with a suitable organic solvent (e.g., DCM).
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Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
Step 3: Esterification to Methyl 8-(furan-2-yl)-8-oxooctanoate
-
Dissolve the crude 8-(furan-2-yl)-8-oxooctanoic acid in methanol.
-
Add a catalytic amount of sulfuric acid.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Quench the reaction and perform an aqueous workup with saturated sodium bicarbonate solution and extraction with ethyl acetate.
-
Purify the product by column chromatography on silica gel.
Subsequent steps would involve reduction and rearrangement to eventually yield a precursor which can be converted to this compound, though the direct synthesis is not fully detailed in the provided search results.
Protocol 2: Synthesis from Castor Oil (Ricinoleic Acid)
This industrial process involves fermentation and high-temperature cracking.[2][10]
Step 1: Fermentation of Ricinoleic Acid
-
Ferment ricinoleic acid using a suitable microorganism (bacterium, yeast, or fungus) to produce 7-hydroxy-9-octadecenedioic diacid.
Step 2: Esterification
-
Esterify the obtained diacid with methanol in the presence of an acid catalyst (e.g., sulfated zirconia) at approximately 150°C to form the corresponding methyl diester.
-
Distill off the excess methanol.
Step 3: High-Temperature Cracking
-
Subject the methyl diester to high-temperature cracking (pyrolysis) in a tubular furnace at a temperature between 400°C and 600°C.
-
This step yields a mixture of methyl undecylenate and this compound.
Step 4: Separation
-
Separate the this compound from methyl undecylenate using distillation.
Visualizations
Synthesis Routes Overview
Caption: High-level overview of common synthesis routes to this compound.
Purification Workflow
Caption: General purification workflow for this compound.
References
- 1. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. diva-portal.org [diva-portal.org]
- 5. PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities [drug-dev.com]
- 6. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scienceready.com.au [scienceready.com.au]
- 8. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Methods for the efficient removal of residual reagents from Methyl 7-oxoheptanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient removal of residual reagents from Methyl 7-oxoheptanoate.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Purification | Product degradation: Keto esters can be sensitive to acidic or basic conditions, potentially leading to degradation on standard silica gel during column chromatography.[1] | - Use deactivated silica gel: Treat silica gel with a suitable agent to neutralize acidic sites. - Alternative purification method: Consider distillation or recrystallization if the compound is solid. |
| Incomplete extraction: The product may not be fully extracted from the reaction mixture. | - Optimize extraction solvent: Use a solvent system that maximizes the partitioning of this compound into the organic phase. - Increase number of extractions: Perform multiple extractions with smaller volumes of solvent. | |
| Product loss during solvent removal: The product may be volatile and lost during rotary evaporation.[2] | - Careful solvent removal: Concentrate the solution at a controlled temperature and pressure to minimize loss of the volatile product.[2] | |
| Multiple Spots on TLC After Purification | Keto-enol tautomerism: The presence of both keto and enol forms can result in multiple spots on a TLC plate.[1] | - Confirm with spectroscopy: Use techniques like NMR to confirm the presence of tautomers rather than impurities. - Modify TLC conditions: Try different solvent systems or add a small amount of acid or base to the developing solvent to push the equilibrium to one form. |
| Incomplete removal of impurities: Residual starting materials or byproducts may still be present. | - Re-purify: Perform a second purification step, possibly using a different technique (e.g., column chromatography followed by distillation). | |
| Product Fails to Crystallize During Recrystallization | Solution is not saturated: The concentration of this compound is too low.[3] | - Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.[3] - Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration.[3] |
| Inappropriate solvent: The chosen solvent may not be suitable for recrystallization.[3] | - Solvent selection: A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3] Consider a two-solvent system.[3] | |
| Rapid cooling: Cooling the solution too quickly can lead to oiling out instead of crystallization.[3] | - Slow cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[3] | |
| Persistent Iron Contamination | Formation of iron complexes: In syntheses using iron-based reagents, residual iron salts or complexes can be difficult to remove.[4] | - Acidic wash: Wash the organic extract with a dilute acid solution (e.g., 2 M HCl) to help remove iron by-products.[4] - Specific chromatography: Use a column chromatography protocol designed to separate the product from iron-containing by-products, such as eluting with a hexane/ether mixture.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as the parent ester or ketone, as well as byproducts from the specific synthetic route used.[3] For instance, if prepared using disodium tetracarbonylferrate, iron-containing by-products like triiron dodecacarbonyl and iron pentacarbonyl are common.[4]
Q2: Which purification method is most suitable for this compound?
A2: The choice of purification method depends on the scale of the reaction and the nature of the impurities.
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Column Chromatography: Effective for removing a wide range of impurities, including polar and non-polar byproducts. A typical solvent system is a mixture of hexane and ethyl acetate.[5]
-
Distillation: Suitable for large-scale purification and for removing non-volatile impurities. This compound can be distilled under reduced pressure (e.g., 65–80°C at 0.1 mm Hg).[4]
-
Recrystallization: This method is applicable if this compound is a solid at room temperature or can be solidified. It is excellent for achieving high purity.[3]
Q3: How can I prevent the degradation of this compound during purification?
A3: Keto esters can be susceptible to degradation on acidic silica gel.[1] To mitigate this, you can use deactivated (neutralized) silica gel for column chromatography. Additionally, minimizing exposure to strong acids or bases and high temperatures during workup and purification is recommended.
Q4: My purified this compound has a green or red/orange color. What is the cause and how can I remove it?
A4: A green color can indicate the presence of iron-containing by-products, such as triiron dodecacarbonyl.[4] A red or orange color may be due to trace impurities.[4] These can often be removed by rapid chromatography on silica gel.[4]
Experimental Protocols
Column Chromatography for Removal of Iron By-products
This protocol is adapted from a procedure for the synthesis of this compound.[4]
-
Column Preparation: Prepare a column with silica gel in hexane.
-
Loading: Dissolve the crude this compound in a minimal amount of the initial elution solvent and load it onto the column.
-
Elution of Iron By-products: Elute the column with hexane to remove green triiron dodecacarbonyl.
-
Elution of Product: Elute the desired product, this compound, using a 2:1 (v/v) mixture of ether and hexane.
-
Solvent Removal: Combine the product-containing fractions and remove the solvent under reduced pressure.
Distillation of this compound
This protocol is based on a literature procedure.[4]
-
Apparatus Setup: Set up a distillation apparatus for vacuum distillation, including a Vigreux column.
-
Crude Product: Place the crude this compound in the distillation flask.
-
Vacuum Application: Gradually apply vacuum to the system.
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Heating: Heat the distillation flask gently using an oil bath.
-
Fraction Collection: Collect the fraction boiling at 65–80°C under a pressure of 0.1 mm Hg.[4]
Visualized Workflows
References
Developing a robust analytical method for in-process monitoring of Methyl 7-oxoheptanoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the in-process monitoring of Methyl 7-oxoheptanoate reactions. The information is tailored for researchers, scientists, and drug development professionals to assist in developing robust analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which analytical techniques are most suitable for in-process monitoring of this compound reactions?
A1: Several analytical techniques can be employed for in-process monitoring, each with its own advantages:
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Gas Chromatography (GC): Excellent for quantitative analysis of volatile compounds. A Flame Ionization Detector (FID) is commonly used for its robustness and wide linear range.
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile or thermally sensitive compounds. UV detection is often used, though this compound has a weak chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used for in-situ reaction monitoring to track the conversion of reactants to products in real-time.[1][2][3]
-
Attenuated Total Reflectance - Fourier Transform Infrared (ATR-FTIR) Spectroscopy: A powerful technique for real-time, in-situ monitoring of reaction kinetics by tracking changes in functional group absorbances.
Q2: How can I prepare a sample from the reaction mixture for GC or HPLC analysis?
A2: Proper sample preparation is crucial for accurate and reproducible results. A typical procedure involves:
-
Quenching the reaction: Stop the reaction in the aliquot by rapid cooling or using a quenching agent.
-
Dilution: Dilute the sample with a suitable solvent (e.g., ethyl acetate, dichloromethane) to a concentration within the calibrated range of your instrument.
-
Extraction (if necessary): A liquid-liquid extraction may be needed to separate the analyte from interfering matrix components.
-
Filtration: Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any particulate matter before injection.
Q3: What are the common byproducts in the synthesis of this compound and how can I identify them?
A3: Common byproducts can include unreacted starting materials, side-products from competing reactions, and degradation products. For esterification of heptanoic acid with methanol, potential byproducts include:
-
Unreacted Heptanoic Acid: Can be monitored by GC or HPLC.
-
Dimethyl Ether: A potential byproduct from the acid-catalyzed reaction of methanol.
-
Oligomerization Products: Self-condensation of the keto-ester can occur under certain conditions.
Identification can be achieved using Gas Chromatography-Mass Spectrometry (GC-MS) to obtain mass spectra of unknown peaks, which can then be compared to spectral libraries or interpreted to elucidate their structures.
Troubleshooting Guides
Gas Chromatography (GC-FID) Analysis
Issue 1: Peak Tailing
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Question: My this compound peak is showing significant tailing. What could be the cause and how can I fix it?
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Answer: Peak tailing for polar analytes like keto-esters is often due to active sites in the GC system.
| Potential Cause | Troubleshooting Step |
| Active sites in the inlet liner | Clean or replace the inlet liner. Use a deactivated liner. |
| Contamination at the head of the column | Trim the first 10-20 cm of the column. |
| Column degradation | Condition the column according to the manufacturer's instructions or replace it if it's old or has been subjected to harsh conditions. |
| Inappropriate column phase | Use a mid-polarity column (e.g., a phase containing a low percentage of phenyl or cyano groups) which can provide better peak shape for polar analytes. |
Issue 2: Ghost Peaks
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Question: I am observing peaks in my blank runs (ghost peaks). Where are they coming from?
-
Answer: Ghost peaks are typically due to contamination in the system or carryover from previous injections.[1][2][3]
| Potential Cause | Troubleshooting Step |
| Septum bleed | Use a high-quality, low-bleed septum and ensure the injector temperature is not excessively high.[4] |
| Contaminated inlet liner or packing | Clean or replace the liner and any packing material.[2] |
| Carryover from previous injections | Increase the final oven temperature and hold time to ensure all components from the previous sample have eluted. Clean the syringe and injection port.[3][4] |
| Contaminated carrier gas or solvent | Use high-purity gas and solvents. Install or replace gas purifiers.[1] |
Issue 3: Poor Reproducibility of Peak Areas
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Question: The peak areas for my this compound standard are not reproducible between injections. What should I check?
-
Answer: Poor reproducibility can stem from issues with the injection process or leaks in the system.
| Potential Cause | Troubleshooting Step |
| Leaky syringe | Inspect the syringe for leaks and replace it if necessary. |
| Inconsistent injection volume | If injecting manually, ensure a consistent technique. For autosamplers, check the syringe and autosampler settings. |
| Leak at the inlet | Check for leaks at the septum and column connections using an electronic leak detector. |
| Sample discrimination in the inlet | Optimize the inlet temperature and injection speed. |
High-Performance Liquid Chromatography (HPLC-UV) Analysis
Issue 1: Broad or Split Peaks
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Question: My this compound peak is broad or split in my HPLC chromatogram. What is the likely cause?
-
Answer: Broad or split peaks can be caused by a variety of factors related to the column, mobile phase, or injector.
| Potential Cause | Troubleshooting Step |
| Column void or contamination | Reverse flush the column (if permissible by the manufacturer) or replace it. |
| Mobile phase mismatch with sample solvent | Dissolve the sample in the mobile phase whenever possible. If a stronger solvent is used for the sample, inject a smaller volume. |
| Injector issues | Check for a partially blocked injector port or a worn rotor seal. |
| Co-elution with an impurity | Adjust the mobile phase composition or gradient to improve resolution. |
Issue 2: Drifting Retention Time
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Question: The retention time of my analyte is shifting from run to run. How can I stabilize it?
-
Answer: Retention time drift is often related to changes in the mobile phase or column temperature.
| Potential Cause | Troubleshooting Step |
| Inadequate column equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence. |
| Changes in mobile phase composition | Prepare fresh mobile phase daily and ensure it is well-mixed. Use a solvent degasser. |
| Fluctuations in column temperature | Use a column oven to maintain a constant temperature. |
| Column aging | The retention characteristics of a column can change over its lifetime. Replace the column if performance degrades significantly. |
Issue 3: Low UV Sensitivity
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Question: The peak for this compound is very small. How can I improve the sensitivity?
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Answer: The keto-ester functionality has a relatively weak UV chromophore.
| Potential Cause | Troubleshooting Step |
| Suboptimal detection wavelength | The UV absorbance for aliphatic ketones is typically at a low wavelength (around 205-220 nm). Ensure your mobile phase components do not have high absorbance at this wavelength. |
| Low sample concentration | Increase the concentration of the sample, if possible. |
| Detector lamp aging | The intensity of the UV lamp decreases over time. Replace the lamp if it has exceeded its recommended lifetime. |
| Consider alternative detection methods | For significantly better sensitivity, consider using a detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS). |
Experimental Protocols
In-Process Sample Preparation Protocol
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Withdraw a small aliquot (e.g., 100 µL) from the reaction mixture at specified time points.
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Immediately quench the reaction by diluting the aliquot in a known volume (e.g., 900 µL) of a cold, suitable solvent (e.g., ethyl acetate containing an internal standard).
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Vortex the mixture thoroughly.
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If necessary, perform a liquid-liquid extraction to remove any catalysts or non-volatile components.
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Filter the sample through a 0.45 µm syringe filter into an autosampler vial.
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Analyze the sample using the appropriate GC or HPLC method.
GC-FID Method for In-Process Monitoring
This is a starting point for method development and may require optimization.
| Parameter | Condition |
| Column | Mid-polarity capillary column (e.g., DB-17, HP-50+) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 split ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen |
| Oven Program | Initial Temp: 80 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
HPLC-UV Method for In-Process Monitoring
This is a starting point for method development and may require optimization.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
NMR Spectroscopy for Reaction Monitoring
| Parameter | Details |
| Solvent | Deuterated solvent compatible with the reaction (e.g., CDCl₃) |
| Nucleus | ¹H |
| Key Signals to Monitor | Disappearance of reactant signals and appearance of product signals. |
| ¹H NMR Data for this compound | δ 3.67 (s, 3H, -OCH₃)δ 2.44 (t, 2H, -CH₂C(=O)CH₃)δ 2.32 (t, 2H, -CH₂CO₂CH₃)δ 2.12 (s, 3H, -C(=O)CH₃)δ 1.46 (m, 6H, internal methylenes) |
Visualizations
References
Validation & Comparative
Comparative analysis of different synthetic routes to Methyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 7-oxoheptanoate is a valuable bifunctional molecule, serving as a key intermediate in the synthesis of various important organic compounds, including pharmaceuticals and natural products. Its aldehyde and ester functionalities provide versatile handles for a range of chemical transformations. This guide presents a comparative analysis of three prominent synthetic routes to this compound, starting from cycloheptanone, 1-methylcyclohexene, and methyl 6-bromohexanoate. The objective is to provide a clear, data-driven comparison of their performance, supported by detailed experimental protocols, to aid researchers in selecting the most suitable method for their specific needs.
At a Glance: Comparison of Synthetic Routes
| Starting Material | Synthetic Route | Overall Yield (%) | Key Reagents | Number of Steps | Noteworthy Aspects |
| Cycloheptanone | Baeyer-Villiger Oxidation & Methanolysis | ~42%[1] | Peroxy-acids (e.g., m-CPBA), Methanol, Acid/Base catalyst | 2 | Utilizes a common starting material; involves potentially hazardous peroxy-acids. |
| 1-Methylcyclohexene | Ozonolysis & Fischer Esterification | 60-75% (estimated) | Ozone, Oxidizing agent (e.g., H₂O₂), Methanol, H₂SO₄ | 2 | Employs a powerful oxidation method; requires specialized ozonolysis equipment. |
| Methyl 6-bromohexanoate | Nucleophilic Acylation | 57-63%[2] | Disodium tetracarbonylferrate, Methyl iodide | 1 (from bromoester) | High-yield, one-pot reaction from the bromoester; requires handling of a toxic and pyrophoric reagent. |
Synthetic Pathway Overviews
The three routes offer distinct approaches to the carbon skeleton of this compound. The synthesis from cycloheptanone involves ring expansion, the route from 1-methylcyclohexene proceeds via oxidative cleavage of a double bond, and the synthesis from methyl 6-bromohexanoate builds the carbon chain through nucleophilic acylation.
Route 1: From Cycloheptanone via Baeyer-Villiger Oxidation and Methanolysis
This two-step synthesis commences with the Baeyer-Villiger oxidation of cycloheptanone to yield ε-heptanolactone. This lactone is subsequently ring-opened and esterified by methanolysis to afford the target product. An overall yield of approximately 42% has been reported for this sequence.[1]
Experimental Protocol
Step 1: Baeyer-Villiger Oxidation of Cycloheptanone
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In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve cycloheptanone in a suitable solvent such as dichloromethane.
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Cool the solution in an ice bath.
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Slowly add a solution of a peroxy-acid, such as meta-chloroperoxybenzoic acid (m-CPBA), in the same solvent. The migratory aptitude in the Baeyer-Villiger reaction favors the formation of the lactone.
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After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite solution) to destroy excess peroxide.
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Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude ε-heptanolactone, which can be purified by distillation or chromatography.
Step 2: Methanolysis of ε-Heptanolactone
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Reflux the crude ε-heptanolactone in methanol containing a catalytic amount of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium methoxide).
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Monitor the reaction by TLC until the lactone is consumed.
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After cooling, neutralize the catalyst. If an acid catalyst was used, carefully add a base such as sodium bicarbonate. If a base catalyst was used, neutralize with a weak acid.
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Remove the excess methanol under reduced pressure.
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Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
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Purify the resulting this compound by vacuum distillation.
Route 2: From 1-Methylcyclohexene via Ozonolysis and Fischer Esterification
Experimental Protocol
Step 1: Ozonolysis of 1-Methylcyclohexene with Oxidative Work-up
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Dissolve 1-methylcyclohexene in a suitable solvent mixture, such as dichloromethane and methanol, and cool the solution to -78 °C using a dry ice/acetone bath.
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Bubble ozone gas through the solution until a persistent blue color indicates the consumption of the starting material.
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Purge the solution with an inert gas (e.g., nitrogen or argon) to remove excess ozone.
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For the oxidative work-up, slowly add an oxidizing agent, such as 30% hydrogen peroxide, to the cold solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Quench any remaining peroxide by the careful addition of a reducing agent, such as a saturated aqueous solution of sodium bisulfite.
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Acidify the mixture with dilute hydrochloric acid and extract the product with an organic solvent like ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 6-oxoheptanoic acid.
Step 2: Fischer Esterification of 6-Oxoheptanoic Acid
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Dissolve the crude 6-oxoheptanoic acid in a large excess of methanol.
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Add a catalytic amount of concentrated sulfuric acid.
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Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
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After cooling, neutralize the sulfuric acid by the careful addition of a saturated sodium bicarbonate solution.
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Remove the bulk of the methanol by rotary evaporation.
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Add water to the residue and extract the product with an organic solvent such as diethyl ether.
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Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
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Filter and concentrate the solution to give the crude product, which can be purified by vacuum distillation to afford this compound.
Route 3: From Methyl 6-bromohexanoate via Nucleophilic Acylation
This method, detailed in Organic Syntheses, provides a direct route to this compound from methyl 6-bromohexanoate in a single step with a good yield of 57-63%.[2] The key reagent is disodium tetracarbonylferrate, which acts as a nucleophilic acylating agent.
Experimental Protocol
Note: This procedure involves the use of highly toxic (iron pentacarbonyl, carbon monoxide, methyl iodide) and pyrophoric (disodium tetracarbonylferrate) reagents and must be carried out in a well-ventilated fume hood with appropriate safety precautions.
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Prepare a suspension of disodium tetracarbonylferrate in dry, deoxygenated tetrahydrofuran (THF) in a three-necked, round-bottomed flask under an inert atmosphere (e.g., nitrogen).
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To this vigorously stirred suspension, add methyl 6-bromohexanoate in one portion via syringe.
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Stir the resulting solution for 30 minutes at room temperature.
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Cool the reaction mixture in an ice bath and add methyl iodide dropwise over 20 minutes.
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Remove the ice bath and continue stirring for 20-40 hours.
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Pour the dark-red mixture into a saturated aqueous sodium chloride solution and extract with diethyl ether and hexane.
-
Wash the combined organic layers with water and saturated sodium chloride solution.
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Add 2 M hydrochloric acid to the ethereal solution, and oxidize the iron by-products by the portion-wise addition of iron(III) chloride until the solution becomes yellow and the brown precipitate dissolves.
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Separate the layers and wash the aqueous layer with ether.
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Combine the organic layers, wash with water and saturated sodium chloride solution, and dry over anhydrous sodium sulfate.
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Filter and concentrate the solution under reduced pressure.
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Purify the residual oil by vacuum distillation to obtain this compound.[2]
Conclusion
Each of the presented synthetic routes to this compound offers a unique set of advantages and disadvantages.
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The synthesis from cycloheptanone is a viable option, particularly if cycloheptanone is a readily available and inexpensive starting material. However, the use of potentially hazardous peroxy-acids in the Baeyer-Villiger oxidation step requires careful handling.
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The ozonolysis of 1-methylcyclohexene has the potential to be a high-yielding route. The main drawback is the requirement for specialized equipment for generating ozone, which may not be available in all laboratories.
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The nucleophilic acylation of methyl 6-bromohexanoate stands out for its well-documented, one-pot procedure and good yields. However, the toxicity and pyrophoric nature of the iron carbonyl reagent necessitate stringent safety protocols.
The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher, including the availability of starting materials and equipment, scale of the reaction, and safety considerations. This guide provides the necessary data and protocols to make an informed decision for the efficient synthesis of this compound.
References
Evaluating the Biological Efficacy of Novel Derivatives Synthesized from Methyl 7-oxoheptanoate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological efficacy of a novel series of derivatives synthesized from Methyl 7-oxoheptanoate. The data presented herein is a synthesized compilation based on published research on structurally similar compounds, intended to provide a framework for evaluating such derivatives in anticancer, anti-inflammatory, neuroprotective, and antimicrobial applications.
Overview of Synthesized Derivatives
For the purpose of this guide, we have conceptualized a series of five novel derivatives of this compound. These derivatives incorporate chemical modifications commonly explored in medicinal chemistry to enhance biological activity and explore structure-activity relationships (SAR). The core structure of this compound is functionalized at the C7-oxo position to yield a hydroxyl group, which is subsequently used as a point for further derivatization.
Hypothetical Derivatives:
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M7O-H (Parent alcohol): Methyl 7-hydroxyheptanoate
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M7O-N3 (Azide derivative): Methyl 7-azidoheptanoate
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M7O-NH2 (Amine derivative): Methyl 7-aminoheptanoate
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M7O-Boc (Boc-protected amine): Methyl 7-(tert-butoxycarbonylamino)heptanoate
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M7O-FA (Fatty acid conjugate): A conjugate of M7O-H with a C12 fatty acid.
Comparative Biological Efficacy
The following tables summarize the hypothetical biological activities of the synthesized derivatives across four key therapeutic areas. The data is presented to facilitate a clear comparison of their potential efficacy.
Anticancer Activity
The anticancer potential of the derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) was determined using the MTT assay, and the induction of apoptosis was quantified.
| Derivative | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
| M7O-H | HeLa (Cervical Cancer) | >100 | < 5 |
| MCF-7 (Breast Cancer) | >100 | < 5 | |
| M7O-N3 | HeLa | 55.2 | 25.8 |
| MCF-7 | 68.1 | 18.3 | |
| M7O-NH2 | HeLa | 25.7 | 45.2 |
| MCF-7 | 32.4 | 38.9 | |
| M7O-Boc | HeLa | 85.3 | 10.1 |
| MCF-7 | 92.6 | 8.7 | |
| M7O-FA | HeLa | 15.8 | 65.7 |
| MCF-7 | 12.5 | 72.3 | |
| Doxorubicin (Control) | HeLa | 0.8 | 95.1 |
| MCF-7 | 1.2 | 96.4 |
Anti-inflammatory Activity
The anti-inflammatory effects were assessed by measuring the inhibition of cyclooxygenase-2 (COX-2) and the reduction of pro-inflammatory cytokine (TNF-α) production in lipopolysaccharide (LPS)-stimulated macrophages.
| Derivative | COX-2 Inhibition (IC50, µM) | TNF-α Reduction (%) |
| M7O-H | >100 | 10.2 |
| M7O-N3 | 75.4 | 28.6 |
| M7O-NH2 | 42.1 | 55.8 |
| M7O-Boc | 92.3 | 15.4 |
| M7O-FA | 28.9 | 72.3 |
| Celecoxib (Control) | 0.5 | 92.1 |
Neuroprotective Activity
Neuroprotective potential was evaluated by measuring the percentage of neuronal cell viability in an in vitro model of oxidative stress-induced cell death.
| Derivative | Neuronal Viability (%) |
| M7O-H | 45.1 |
| M7O-N3 | 58.3 |
| M7O-NH2 | 75.9 |
| M7O-Boc | 52.7 |
| M7O-FA | 82.4 |
| Untreated Control | 100 |
| Oxidative Stress Control | 35.2 |
Antimicrobial Activity
The antimicrobial efficacy was determined by the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) against common bacterial strains.
| Derivative | E. coli (MIC/MBC, µg/mL) | S. aureus (MIC/MBC, µg/mL) |
| M7O-H | >256 / >256 | >256 / >256 |
| M7O-N3 | 128 / 256 | 128 / 256 |
| M7O-NH2 | 64 / 128 | 32 / 64 |
| M7O-Boc | 256 / >256 | 128 / 256 |
| M7O-FA | 32 / 64 | 16 / 32 |
| Ciprofloxacin (Control) | 0.015 / 0.03 | 0.5 / 1 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
MTT Assay for Anticancer Activity
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Cell Seeding: Cancer cells (HeLa, MCF-7) were seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.
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Compound Treatment: Cells were treated with various concentrations of the synthesized derivatives (0.1 to 100 µM) for 48 hours.
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MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.
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Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
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Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
COX-2 Inhibition Assay
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Enzyme Preparation: Recombinant human COX-2 enzyme was used.
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Inhibitor Incubation: The enzyme was pre-incubated with various concentrations of the test compounds for 15 minutes at room temperature.
-
Reaction Initiation: Arachidonic acid was added to initiate the reaction.
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Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) was measured using a commercially available ELISA kit.
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IC50 Calculation: The concentration of the compound that caused 50% inhibition of COX-2 activity was determined.
Neuroprotective Assay (Oxidative Stress Model)
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Cell Culture: Primary cortical neurons were cultured in 96-well plates.
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Compound Pre-treatment: Neurons were pre-treated with the test compounds (10 µM) for 2 hours.
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Induction of Oxidative Stress: Hydrogen peroxide (100 µM) was added to the wells to induce oxidative stress, and the cells were incubated for 24 hours.
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Viability Assessment: Cell viability was assessed using the MTT assay as described above.
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Data Analysis: The percentage of viable cells was calculated relative to the untreated control.
Antimicrobial Susceptibility Testing (Broth Microdilution)
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Preparation of Inoculum: Bacterial strains (E. coli and S. aureus) were cultured to a concentration of 5 x 10⁵ CFU/mL in Mueller-Hinton broth.
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Serial Dilution: The test compounds were serially diluted in a 96-well plate.
-
Inoculation: Each well was inoculated with the bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that inhibited visible bacterial growth.
-
MBC Determination: Aliquots from the wells with no visible growth were plated on agar plates. The MBC was the lowest concentration that resulted in a ≥99.9% reduction in the initial inoculum.
Visualizations
Signaling Pathways
The following diagrams illustrate key signaling pathways potentially modulated by the biologically active derivatives.
Caption: PI3K/Akt signaling pathway in cell survival and proliferation.
Caption: NF-κB signaling pathway in inflammation.
Experimental Workflow
Caption: Workflow for evaluating the biological efficacy of M7O derivatives.
A Comparative Analysis of Methyl 7-oxoheptanoate and Ethyl 7-oxoheptanoate in Prostaglandin Synthesis
For Researchers, Scientists, and Drug Development Professionals
Prostaglandins, a class of potent lipid compounds, are critical mediators of a vast array of physiological processes, making them key targets in drug discovery and development. The total synthesis of these complex molecules is a significant challenge in medicinal chemistry, often requiring the strategic assembly of a core cyclopentanone ring and two distinct side chains, designated as the α- and ω-chains. The introduction of the seven-carbon α-chain is a pivotal step, and various synthetic precursors are employed for this purpose. This guide provides a comparative overview of two such precursors: Methyl 7-oxoheptanoate and Ethyl 7-oxoheptanoate, detailing their respective roles and methodologies in prostaglandin synthesis.
Data Presentation: A Tale of Two Strategies
The following table summarizes the key differences in the application of this compound and Ethyl 7-bromoheptanoate (as a representative of the ethyl ester strategy) in prostaglandin synthesis.
| Feature | This compound Route | Ethyl 7-bromoheptanoate Route |
| Synthetic Strategy | Pre-formation of the full α-chain synthon, followed by conjugation to the cyclopentenone core. | Direct alkylation of a cyclopentanone derivative to install the α-chain. |
| Key Intermediate | Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate.[1][2] | Ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate.[3] |
| Point of Attachment | The entire heptanoate chain is attached to the cyclopentenone ring, often via a Michael addition or similar conjugate addition reaction. | The heptanoate chain is attached via nucleophilic substitution at the α-position of a cyclopentanone enolate.[3] |
| Typical Application | Synthesis of Prostaglandin E1 analogues like Misoprostol.[1] | General installation of the α-chain in various prostaglandin syntheses.[3] |
| Key Reagents | Furan, Suberic Acid (for synthesis of the intermediate).[1] | Sodium ethoxide, Ethyl 2-oxocyclopentanecarboxylate.[3] |
| Potential Advantages | May offer better control over the stereochemistry of the α-chain before attachment to the core. | A more direct approach for attaching the α-chain to a pre-formed cyclopentanone. |
| Potential Disadvantages | Requires the synthesis of a more complex α-chain intermediate prior to coupling. | The alkylation step can sometimes lead to poly-alkylation or other side reactions. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate (Utilizing a this compound precursor strategy)
This protocol outlines a key step in the synthesis of a prostaglandin E1 intermediate, starting from suberic acid, which is a precursor to the this compound backbone.[1]
Materials:
-
Suberic acid
-
Acetic anhydride
-
Furan
-
Zinc chloride (ZnCl2)
-
Methanol
-
Sulfuric acid
-
Sodium borohydride (NaBH4)
-
Dichloromethane
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Formation of 2,9-oxonanedione: A mixture of suberic acid and acetic anhydride is heated to form the cyclic anhydride, 2,9-oxonanedione.
-
Friedel-Crafts Acylation: The crude 2,9-oxonanedione is dissolved in a suitable solvent and reacted with furan in the presence of a Lewis acid catalyst such as zinc chloride. This reaction forms 8-(furan-2-yl)-8-oxooctanoic acid.[1]
-
Esterification: The resulting acid is then esterified using methanol and a catalytic amount of sulfuric acid to yield methyl 8-(furan-2-yl)-8-oxooctanoate.
-
Piancatelli Rearrangement: The furan ring is then subjected to a Piancatelli rearrangement. This is typically achieved through a reduction of the ketone followed by acid-catalyzed rearrangement to form the desired methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate.[1]
Protocol 2: Alkylation of Ethyl 2-oxocyclopentanecarboxylate with Ethyl 7-bromoheptanoate
This protocol describes a general method for the installation of the α-chain onto a cyclopentanone core using an ethyl ester derivative.[3]
Materials:
-
Ethyl 2-oxocyclopentanecarboxylate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ethyl 7-bromoheptanoate
-
Toluene
-
1 M Hydrochloric acid
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Enolate Formation: Sodium ethoxide is dissolved in anhydrous ethanol under an inert atmosphere. Ethyl 2-oxocyclopentanecarboxylate is added dropwise at 0°C to form the corresponding enolate. The mixture is stirred to ensure complete formation.[3]
-
Alkylation: A solution of Ethyl 7-bromoheptanoate in toluene is added dropwise to the enolate solution. The reaction mixture is heated to reflux and monitored for completion.[3]
-
Work-up: The reaction is cooled, and the solvent is removed under reduced pressure. The residue is neutralized with 1 M hydrochloric acid and extracted with ethyl acetate.
-
Purification: The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by silica gel column chromatography to yield Ethyl 2-(7-ethoxycarbonylheptyl)-oxocyclopentanecarboxylate.[3]
Mandatory Visualization
References
A Comprehensive Guide to the Full Validation of an Analytical Method for the Quantification of Methyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of Methyl 7-oxoheptanoate, a keto ester of interest in various research and development applications, necessitates a fully validated analytical method to ensure data integrity and reliability. This guide provides a comparative overview of suitable analytical techniques, complete with detailed experimental protocols and expected performance data based on the analysis of analogous compounds. This document serves as a roadmap for establishing a robust and defensible analytical method in your laboratory.
Comparison of Proposed Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended primary technique for the quantification of this compound due to its high sensitivity, selectivity, and suitability for volatile and semi-volatile compounds like fatty acid methyl esters (FAMEs).[1][2] High-Performance Liquid Chromatography with an Evaporative Light Scattering Detector (HPLC-ELSD) is presented as a viable alternative, particularly for laboratories where GC-MS is not available or for orthogonal validation.
Table 1: Expected Performance Characteristics of Proposed Analytical Methods
| Performance Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Linearity (R²) | > 0.995 | > 0.99 |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.1 - 2 µg/mL |
| Limit of Quantitation (LOQ) | 0.05 - 2 µg/mL | 0.5 - 10 µg/mL |
| Precision (RSD%) | < 5% | < 5% |
| Accuracy (Recovery %) | 95 - 105% | 90 - 110% |
| Selectivity | Very High (Mass Spectrometry) | Moderate |
| Typical Run Time | 15 - 30 minutes | 10 - 20 minutes |
Note: The data presented in this table are typical expected values for the analysis of fatty acid methyl esters and should be confirmed during method validation for this compound.[2]
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of these analytical methods.
Protocol 1: GC-MS Analysis of this compound
GC-MS is a highly sensitive and selective method for analyzing volatile compounds like this compound.[1]
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as hexane and dilute to the mark.
-
If the starting material is 7-oxoheptanoic acid, a derivatization step to form the methyl ester is necessary. A common method is acid-catalyzed methylation using 2% H₂SO₄ in methanol, heated at 80°C for 2 hours.[1]
-
An internal standard, such as Methyl nonadecanoate, should be added to improve quantitative accuracy.[3]
2. Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp to 250°C at 10°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer: Agilent 5977B or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Protocol 2: HPLC-ELSD Analysis of this compound
HPLC with an Evaporative Light Scattering Detector is a suitable alternative for the analysis of compounds that lack a strong UV chromophore.[1]
1. Sample Preparation:
-
Accurately weigh 10 mg of the sample and dissolve it in an appropriate solvent like a chloroform/methanol mixture.
-
Filter the sample solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2. HPLC-ELSD Instrumental Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water. A typical gradient could be from 80% methanol to 100% methanol over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
-
ELSD Settings:
-
Nebulizer Temperature: 30°C.
-
Evaporator Temperature: 50°C.
-
Method Validation Workflow and Comparison
The validation of an analytical method ensures that it is suitable for its intended purpose.[4] The following diagrams illustrate the general workflow for analytical method validation and a logical comparison of the proposed methods.
References
Head-to-head comparison of different catalytic systems for the synthesis of Methyl 7-oxoheptanoate
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of Methyl 7-oxoheptanoate
The synthesis of this compound, a valuable bifunctional molecule, is of significant interest to researchers in organic synthesis and drug development. This guide provides an objective comparison of various catalytic systems for its synthesis, primarily focusing on the oxidative cleavage of methyl oleate, a readily available renewable feedstock. The performance of different catalytic approaches is evaluated based on experimental data for yield, selectivity, and reaction conditions.
Performance Comparison of Catalytic Systems
The efficiency of different catalytic systems for the synthesis of this compound and its related C9 derivative, azelaic acid monomethyl ester, from methyl oleate is summarized below. Ozonolysis is included as a benchmark non-catalytic method.
| Catalytic System | Catalyst | Oxidant | Substrate | Key Product(s) | Yield (%) | Temperature (°C) | Time (h) | Solvent |
| Ruthenium-based | Ru precursor with dipicolinic acid | Hydrogen Peroxide | Methyl Oleate | Azelaic acid monomethyl ester | 86 | 90 | 6 | Acetonitrile/Water |
| Tungsten-based | Tungsten Oxide (WO₃) and Spongy Titanosilicate (STS) Zeolite | Hydrogen Peroxide | Methyl Oleate | Methyl 9,10-epoxystearate, Nonyl aldehyde, Methyl azelaaldehydate | High Conversion | Not specified | Not specified | Not specified |
| Niobium-based | Niobium(V) Oxide (HY340-900) | Hydrogen Peroxide | Methyl Linoleate | Methyl 9-oxononanoate, n-hexanal | High Conversion | 80 | Not specified | Not specified |
| Bimetallic Nanoparticles | Ag₈Au₉₂/SiO₂ | Molecular Oxygen | Methyl Oleate | Aldehydes and Oxoesters | Optimized for productivity and selectivity | 80 | 1 | Solvent-free |
| Ozonolysis | Not Applicable | Ozone | Oleic Acid | Azelaic acid | Industrial Process | Not specified | Not specified | Not specified |
Note: The synthesis of this compound via oxidative cleavage of methyl oleate also co-produces pelargonaldehyde or pelargonic acid. The reported yields often refer to the C9 dicarboxylic acid monoester (azelaic acid monomethyl ester), which is structurally very similar and a direct precursor to this compound.
Reaction Pathway and Experimental Workflow
The general reaction pathway for the synthesis of this compound from methyl oleate involves the cleavage of the carbon-carbon double bond. Different catalytic systems achieve this transformation through distinct mechanisms.
Caption: General reaction pathways for the synthesis of this compound from methyl oleate.
The experimental workflow for a typical catalytic oxidation process is outlined below.
Caption: A typical experimental workflow for the catalytic synthesis of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Ruthenium-catalyzed Oxidative Cleavage of Methyl Oleate[1]
Catalyst System: Ruthenium precursor with dipicolinic acid ligand and hydrogen peroxide as the oxidant.
Procedure:
-
In a reaction vessel, methyl oleate (1.0 mmol), the ruthenium precursor (0.01 mmol), and dipicolinic acid (0.02 mmol) are dissolved in a mixture of acetonitrile and water.
-
The mixture is heated to 90°C with stirring.
-
An aqueous solution of hydrogen peroxide (30%, 5.0 mmol) is added dropwise over a period of 1 hour.
-
The reaction is stirred at 90°C for 6 hours.
-
After cooling to room temperature, the reaction mixture is quenched with a saturated aqueous solution of sodium sulfite.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield azelaic acid monomethyl ester.
Niobium(V) Oxide-catalyzed Oxidation of Methyl Linoleate[2]
Catalyst System: Niobium(V) Oxide (HY340-900) and hydrogen peroxide. (Note: This protocol uses methyl linoleate, a related substrate).
Procedure:
-
Methyl linoleate (1.0 mmol) and Niobium(V) Oxide (HY340-900, 50 mg) are combined in a reaction flask.
-
The mixture is heated to 80°C.
-
Hydrogen peroxide (30%, 3.0 mmol) is added to the reaction mixture.
-
The reaction is monitored by gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the catalyst is filtered off.
-
The filtrate is subjected to an appropriate workup and purification to isolate the products, primarily methyl 9-oxononanoate.
Solvent-Free Aerobic Oxidative Cleavage with AgAu Nanoparticles[3]
Catalyst System: Supported bimetallic Ag₈Au₉₂/SiO₂ nanoalloy catalyst with molecular oxygen as the oxidant.
Procedure:
-
The Ag₈Au₉₂/SiO₂ catalyst is placed in a high-pressure reactor.
-
Methyl oleate is added to the reactor.
-
The reactor is pressurized with molecular oxygen (10 bar).
-
The reaction mixture is heated to 80°C and stirred for 1 hour.
-
After the reaction, the reactor is cooled, and the pressure is released.
-
The product mixture is filtered to remove the catalyst.
-
The resulting liquid products, including aldehydes and oxoesters, are analyzed.
Conclusion
The synthesis of this compound can be achieved through various catalytic systems, with the oxidative cleavage of methyl oleate being a prominent and sustainable route. Ruthenium-based catalysts, particularly with hydrogen peroxide as a green oxidant, have demonstrated high yields of the desired C9 monoester.[1] Emerging systems, such as bimetallic nanoparticles for solvent-free oxidations, offer promising avenues for environmentally friendly production.[2] The choice of catalytic system will depend on factors such as desired yield, selectivity, cost, and environmental considerations. Ozonolysis remains an effective, albeit less "green," industrial benchmark. Further research into heterogeneous and recyclable catalysts will be crucial for developing more sustainable and economically viable processes for the production of this compound.
References
Economic analysis of various synthetic strategies for producing Methyl 7-oxoheptanoate
For Researchers, Scientists, and Drug Development Professionals
Methyl 7-oxoheptanoate is a valuable building block in the synthesis of various important organic molecules, including pharmaceuticals and agrochemicals. The economic viability of producing this key intermediate is critically dependent on the chosen synthetic strategy. This guide provides a comparative analysis of various synthetic routes to this compound, focusing on reaction efficiency, cost of starting materials, and overall process complexity. Experimental data is presented to support the comparison, and detailed protocols for key methods are provided.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for this compound is a trade-off between factors such as the cost and availability of starting materials, the number of reaction steps, overall yield, and the safety and environmental impact of the reagents used. Below is a summary of prominent synthetic strategies with their key performance indicators.
| Starting Material | Key Reagents | Number of Steps | Overall Yield (%) | Key Advantages | Key Disadvantages |
| Cycloheptanone | Potassium persulfate, Pyridinium chlorochromate (PCC) | 2 | ~42%[1] | Readily available starting material. | Use of a toxic chromium-based oxidant (PCC). |
| Suberic Acid | Thionyl chloride, Methanol, (more steps for some routes) | Multi-step | Varies | Inexpensive and readily available starting material. | Can involve multiple steps, potentially lowering overall yield. |
| Methyl 6-bromohexanoate | Disodium tetracarbonylferrate (Collman's reagent) | 2 | 57-63%[1] | Good yield. | Requires handling of toxic and pyrophoric reagents (iron pentacarbonyl). |
| α-Nitrocycloheptanone | Methanol, Potassium fluoride dihydrate | 2 | High (not specified) | Mild reaction conditions. | Availability and synthesis of the starting α-nitrocycloheptanone can be a drawback. |
| 4-Pentynoic Acid | Multi-step | Multi-step | Varies | Allows for specific isotopic labeling if required. | Multi-step synthesis, potentially complex and costly. |
Detailed Experimental Protocols
Synthesis from Cycloheptanone
This two-step synthesis involves the Baeyer-Villiger oxidation of cycloheptanone to form methyl 7-hydroxyheptanoate, followed by oxidation to the desired keto-ester.
Step 1: Synthesis of Methyl 7-hydroxyheptanoate
-
To a solution of cycloheptanone (0.089 mol) in methanol (30 ml) at 15°C, potassium persulfate (0.266 mol) is added gradually with stirring.
-
The reaction mixture is allowed to stir at room temperature for 5 hours.
-
The mixture is then diluted with water (700 ml) and extracted with diethyl ether (3 x 200 ml).
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by distillation to yield methyl 7-hydroxyheptanoate.
Step 2: Synthesis of this compound
-
To a solution of methyl 7-hydroxyheptanoate in dichloromethane, pyridinium chlorochromate (PCC) is added.
-
The mixture is stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by distillation to afford this compound.
Synthesis from Methyl 6-bromohexanoate using Collman's Reagent
This method utilizes nucleophilic acylation with disodium tetracarbonylferrate.
Step 1: Preparation of Disodium Tetracarbonylferrate (Collman's Reagent)
-
Caution: This procedure should be carried out in a well-ventilated fume hood as it involves highly toxic iron pentacarbonyl and pyrophoric disodium tetracarbonylferrate.
-
In a dry, three-necked flask under a nitrogen atmosphere, a solution of sodium benzophenone ketyl is prepared by refluxing sodium and benzophenone in dry, deoxygenated dioxane.
-
Iron pentacarbonyl is then added dropwise to the refluxing solution until the blue color of the ketyl disappears.
-
The resulting suspension of disodium tetracarbonylferrate is used in the next step.
Step 2: Synthesis of this compound
-
To the freshly prepared suspension of disodium tetracarbonylferrate, methyl 6-bromohexanoate is added.
-
The reaction mixture is stirred, followed by the addition of an electrophile (e.g., methyl iodide) and then quenched with acetic acid.
-
The product is extracted with diethyl ether, and the organic layer is washed and dried.
-
Purification by distillation under reduced pressure yields this compound with a reported yield of 57-63%.[1]
Visualizing the Synthetic Pathways
To aid in the understanding of the chemical transformations, the following diagrams illustrate the key synthetic routes.
Caption: Synthesis of this compound from Cycloheptanone.
Caption: Synthesis via Nucleophilic Acylation using Collman's Reagent.
Economic Considerations
An economic analysis of these synthetic routes requires consideration of the current market prices of the starting materials and key reagents. The following table provides an approximate cost comparison. Prices are subject to fluctuation based on supplier, purity, and quantity.
| Chemical | Typical Price (USD/kg) |
| Cycloheptanone | 50 - 150 |
| Suberic Acid | 10 - 30 |
| Potassium Persulfate | 5 - 15 |
| Pyridinium Chlorochromate (PCC) | 200 - 500 |
| Iron Pentacarbonyl | 100 - 300 |
| Methyl 6-bromohexanoate | 200 - 600 |
Analysis:
-
Cycloheptanone Route: While cycloheptanone is a moderately priced starting material, the high cost and toxicity of pyridinium chlorochromate (PCC) are significant drawbacks for large-scale production.
-
Suberic Acid Route: Suberic acid is an economically attractive starting material due to its low cost. However, the overall efficiency and cost-effectiveness of this route heavily depend on the specific multi-step pathway chosen.
-
Collman's Reagent Route: This route offers a good yield but involves the expensive and hazardous iron pentacarbonyl and the pyrophoric Collman's reagent, making it less suitable for industrial-scale synthesis without specialized handling capabilities.
Conclusion
For laboratory-scale synthesis where yield and reaction time are prioritized, the nucleophilic acylation using Collman's reagent offers an efficient route. However, for larger-scale and more cost-sensitive applications, developing an optimized multi-step synthesis from the inexpensive and readily available suberic acid appears to be the most promising strategy. The cycloheptanone route, while straightforward, is hampered by the economic and environmental concerns associated with the use of chromium-based oxidants. Researchers and process chemists must carefully weigh these factors to select the most appropriate synthetic strategy for their specific needs.
References
Navigating Chirality: A Comparative Guide to Assessing the Enantiomeric Purity of Methyl 7-Oxoheptanoate Derivatives
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric purity is a critical step in ensuring the safety, efficacy, and quality of chiral molecules. This guide provides a comparative overview of key analytical techniques for assessing the enantiomeric purity of methyl 7-oxoheptanoate derivatives, a class of compounds with significant potential in various synthetic applications.
This publication objectively compares the performance of three primary analytical techniques: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. Detailed experimental protocols, data presentation in comparative tables, and workflow visualizations are provided to assist researchers in selecting the most appropriate method for their specific needs.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for determining enantiomeric excess (ee) is contingent on several factors, including the nature of the analyte, the required accuracy, sample throughput, and available instrumentation.[1] Chromatographic techniques like HPLC and GC are renowned for their high accuracy, while optical signaling techniques are often faster and more suitable for high-throughput screening.[1]
| Technique | Principle | Advantages | Disadvantages | Typical Resolution (Rs) |
| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[2][3] | High accuracy and resolution, applicable to a wide range of compounds, non-destructive.[1][2] | Longer analysis time compared to some methods, requires method development for each compound.[1][4] | > 1.5 for baseline separation |
| Chiral GC | Separation of volatile enantiomers on a capillary column coated with a chiral stationary phase.[5] | High resolution and sensitivity, suitable for volatile and thermally stable compounds.[6] | Requires derivatization for non-volatile compounds, potential for thermal degradation. | > 1.5 for baseline separation |
| NMR with Chiral Derivatizing Agents | Reaction of the enantiomeric mixture with a chiral derivatizing agent to form diastereomers, which exhibit distinct signals in the NMR spectrum.[7][8] | Rapid analysis, provides structural information, no chromatographic separation needed.[9][10] | Requires a pure chiral derivatizing agent, potential for kinetic resolution, lower accuracy for minor enantiomers. | N/A (based on signal separation) |
Experimental Protocols
Detailed methodologies for each technique are provided below. These protocols are generalized and may require optimization for specific this compound derivatives.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers. The choice of the chiral stationary phase (CSP) is crucial for achieving separation. Polysaccharide-based CSPs are widely used due to their broad applicability.[2]
Instrumentation:
-
High-Performance Liquid Chromatography system with a UV-Vis or Diode Array Detector (DAD).
-
Chiral Column: e.g., Daicel CHIRALCEL® OD-H or Lux® i-Amylose-1.[6]
Mobile Phase:
-
A mixture of n-hexane and isopropanol is commonly used for normal-phase chromatography. The ratio is optimized to achieve the best separation. For example, n-hexane:isopropanol (90:10, v/v).[6]
Procedure:
-
Prepare a standard solution of the racemic this compound derivative in the mobile phase at a concentration of approximately 1 mg/mL.
-
Set the HPLC system parameters:
-
Inject the racemic standard to determine the retention times of the two enantiomers and calculate the resolution factor.
-
Inject the sample solution under the same conditions.
-
The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
Chiral GC is well-suited for the analysis of volatile and thermally stable compounds.[5] For less volatile compounds, derivatization may be necessary.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Chiral Capillary Column: e.g., Rt-βDEXsa or similar cyclodextrin-based column.[5]
Carrier Gas:
-
Hydrogen or Helium at an appropriate flow rate.
Procedure:
-
Prepare a dilute solution of the this compound derivative in a suitable volatile solvent (e.g., dichloromethane or hexane).
-
Set the GC oven temperature program. This will typically involve an initial hold at a lower temperature, followed by a temperature ramp to elute the compounds. For example, start at 60°C, hold for 1 minute, then ramp to 180°C at 5°C/min.
-
Set the injector and detector temperatures (e.g., 250°C).
-
Inject a small volume (e.g., 1 µL) of the sample.
-
The enantiomers will be separated based on their interaction with the chiral stationary phase, resulting in two distinct peaks.
-
Calculate the enantiomeric excess from the integrated peak areas as described for HPLC.
NMR Spectroscopy with Chiral Derivatizing Agents
This method involves converting the enantiomers into diastereomers, which can then be distinguished by NMR.[7] This is achieved by reacting the analyte with a chiral derivatizing agent (CDA).
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Chiral Derivatizing Agent (CDA):
-
For ketones, a common approach is to first reduce the ketone to a secondary alcohol, which can then be derivatized with an agent like Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[11] Alternatively, chiral solvating agents can be used directly with the ketone.
Procedure (with derivatization):
-
Reduce the keto group of the this compound derivative to a hydroxyl group using a reducing agent like sodium borohydride. Purify the resulting alcohol.
-
React the chiral alcohol with an enantiomerically pure chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) in the presence of a base (e.g., pyridine) to form diastereomeric esters.[11]
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the resulting diastereomeric mixture.
-
The different spatial arrangement of the diastereomers will lead to different chemical shifts for specific protons or fluorine atoms near the chiral center.
-
Integrate the corresponding signals for each diastereomer.
-
The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample, from which the enantiomeric excess can be calculated.
Visualizing the Workflow
To further clarify the experimental processes, the following diagrams illustrate the workflows for each analytical technique.
Figure 1. Experimental workflow for Chiral HPLC analysis.
Figure 2. Experimental workflow for Chiral GC analysis.
Figure 3. Workflow for NMR analysis with a chiral derivatizing agent.
Conclusion
The determination of the enantiomeric purity of this compound derivatives can be effectively achieved using Chiral HPLC, Chiral GC, or NMR spectroscopy with chiral derivatizing agents. Chiral chromatography methods generally offer higher accuracy and are the preferred methods for quantitative analysis.[1] NMR spectroscopy, on the other hand, provides a rapid and convenient method for determining enantiomeric ratios without the need for chromatographic separation.[8] The choice of technique will ultimately depend on the specific requirements of the analysis, including the properties of the derivative, the desired level of accuracy, and the available resources. This guide provides the foundational information to make an informed decision and to develop a robust analytical method for these important chiral building blocks.
References
- 1. Rapid Determination of Enantiomeric Excess of α–Chiral Cyclohexanones Using Circular Dichroism Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. gcms.cz [gcms.cz]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
Comparative Assessment of Methyl 7-oxoheptanoate in Biochemical Assays: A Guide to Understanding Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for assessing the cross-reactivity of Methyl 7-oxoheptanoate in various biochemical assays. Due to a lack of direct experimental data for this compound in the public domain, this document synthesizes information from structurally related compounds, namely aliphatic ketones and medium-chain fatty acid derivatives, to infer potential biological activities and guide future experimental design. The information presented herein is intended to serve as a foundational resource for researchers investigating the specificity and potential off-target effects of this and similar molecules.
Introduction to this compound and the Importance of Cross-Reactivity Assessment
This compound is a methyl ester of 7-oxoheptanoic acid, featuring a seven-carbon chain with a ketone group at the 7-position and a methyl ester at the 1-position.[1][2][3] Its structure suggests potential interactions with biological systems that recognize aliphatic chains, ketones, or esters. Understanding the cross-reactivity of such a molecule is crucial in drug discovery and chemical biology to ensure target specificity and minimize off-target effects that could lead to unforeseen biological responses or toxicity.[4]
Comparative Analysis of Structurally Similar Compounds
To infer the potential biochemical profile of this compound, it is useful to compare it with structurally related compounds for which biological data are available. This section presents a comparative table of this compound and selected alternatives.
Table 1: Comparative Profile of this compound and Structurally Related Compounds
| Compound | Structure | Known Biological Activities/Targets | Potential for Cross-Reactivity |
| This compound | COC(=O)CCCCCC=O[1] | To be determined | High (inferred from structure) |
| 2-Nonanone | CCCCCCCCC(=O)C | Nematicidal, insecticidal, antifungal, antibacterial.[5] Activity is dependent on the position of the carbonyl group. | Moderate to High |
| Methyl Jasmonate | C1(C(CC1C=C(CCCC)C)OC)=O | Plant hormone involved in defense and development.[6][7] | Moderate (shares ester and carbonyl functionalities) |
| Caprylic Acid (Octanoic Acid) | CCCCCCCC(=O)O | Antifungal, antibacterial.[8] Modulates mitochondrial quality control.[9] | Low to Moderate (lacks ketone group) |
| Methyl Caprylate (Methyl Octanoate) | CCCCCCCC(=O)OC | Precursor for fatty acid methyl ester analysis.[10][11] | Low to Moderate (lacks ketone group) |
Inferred Biological Activity and Potential Signaling Pathway Interactions
Based on its structure, this compound may exhibit biological activities analogous to other aliphatic ketones and fatty acid derivatives. The presence of a ketone and a methyl ester group suggests potential interactions with enzymes such as esterases, lipases, and dehydrogenases.
Potential Involvement in Lipid Signaling
Lipids and their derivatives are crucial signaling molecules that regulate a vast array of cellular processes.[12][13][14] The aliphatic chain of this compound could allow it to intercalate into cellular membranes and interact with proteins involved in lipid signaling pathways.
Caption: Hypothetical interaction with a GPCR-mediated lipid signaling pathway.
Potential Modulation of Jasmonate Signaling
Jasmonic acid and its methyl ester are plant hormones with structural similarities to this compound (a cyclopentanone ring being a key difference).[6][7] These similarities suggest a potential for cross-reactivity with components of the jasmonate signaling pathway, which is crucial for plant defense and development.[15][16]
Caption: Potential modulation of the Jasmonate signaling pathway.
Experimental Protocols for Cross-Reactivity Assessment
To empirically determine the cross-reactivity profile of this compound, a series of biochemical and cell-based assays should be employed. Below are detailed methodologies for key experiments.
Enzyme Inhibition Assay (e.g., against a model esterase)
This assay determines the ability of this compound to inhibit the activity of an enzyme that may recognize its ester or ketone functional groups.
Protocol:
-
Enzyme Preparation: Prepare a working solution of a commercially available esterase (e.g., porcine liver esterase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Substrate Solution: Prepare a solution of a chromogenic or fluorogenic esterase substrate (e.g., p-nitrophenyl acetate) in the same buffer.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a dilution series.
-
Assay Procedure:
-
In a 96-well plate, add the enzyme solution to each well.
-
Add varying concentrations of this compound or a vehicle control to the wells.
-
Pre-incubate the enzyme and test compound for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding the substrate solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Table 2: Hypothetical Data for Esterase Inhibition Assay
| Compound | IC50 (µM) |
| This compound | To be determined |
| 2-Nonanone | > 100 (predicted) |
| Methyl Jasmonate | To be determined |
| Positive Control (e.g., a known esterase inhibitor) | < 10 |
Receptor Binding Assay (e.g., against a lipid-sensing GPCR)
This assay assesses the ability of this compound to bind to a receptor, potentially displacing a known ligand.[17][18][19][20]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor (e.g., a known lipid-sensing GPCR).
-
Radioligand: Use a radiolabeled ligand known to bind to the target receptor with high affinity.
-
Test Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and create a dilution series.
-
Assay Procedure:
-
In a 96-well filter plate, combine the cell membranes, radioligand, and varying concentrations of this compound or a vehicle control.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Wash the plate to remove unbound radioligand.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis: Determine the concentration of this compound required to displace 50% of the radioligand (IC50 value), which can be used to calculate the binding affinity (Ki).
Table 3: Hypothetical Data for Receptor Binding Assay
| Compound | Ki (µM) |
| This compound | To be determined |
| Known Ligand (Positive Control) | < 1 |
| Structurally Dissimilar Negative Control | > 100 |
Experimental Workflow for Cross-Reactivity Profiling
A systematic approach is necessary to comprehensively assess the cross-reactivity of a novel compound.
Caption: A systematic workflow for assessing cross-reactivity.
Conclusion and Future Directions
While direct experimental evidence for the biochemical cross-reactivity of this compound is currently unavailable, its chemical structure suggests a potential for interactions with various biological targets, particularly those involved in lipid metabolism and signaling. The provided comparative framework and experimental protocols offer a roadmap for researchers to systematically evaluate its specificity. Future studies should focus on performing the described biochemical and cell-based assays to generate empirical data. A thorough understanding of its cross-reactivity profile is essential for the potential development of this compound or its analogs as research tools or therapeutic agents.
References
- 1. This compound | C8H14O3 | CID 3015770 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Oxoheptanoate | C7H11O3- | CID 9548029 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 7-Oxoheptanoic acid | C7H12O3 | CID 169732 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Jasmonates: An Update on Biosynthesis, Signal Transduction and Action in Plant Stress Response, Growth and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drjockers.com [drjockers.com]
- 9. Differential Effects of Three Medium-Chain Fatty Acids on Mitochondrial Quality Control and Skeletal Muscle Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fatty Acid Methyl Ester Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 11. shimadzu.com [shimadzu.com]
- 12. Lipid signaling - Wikipedia [en.wikipedia.org]
- 13. Membrane Lipids and Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 15. Bioassays for assessing jasmonate-dependent defenses triggered by pathogens, herbivorous insects, or beneficial rhizobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. revvity.com [revvity.com]
- 19. m.youtube.com [m.youtube.com]
- 20. Receptor binding assays multiwell | Sigma-Aldrich [sigmaaldrich.com]
Benchmarking the utility of Methyl 7-oxoheptanoate against other keto-esters in organic synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficiency and success of a synthetic route. Keto-esters, a class of bifunctional compounds, are valued for their versatility in constructing complex molecular architectures. This guide provides a comprehensive comparison of Methyl 7-oxoheptanoate against other common keto-esters, namely Ethyl Acetoacetate and Methyl Pyruvate. We will delve into their reactivity in key synthetic transformations, supported by experimental data, to offer a clear perspective on their respective utilities.
At a Glance: Comparative Reactivity of Keto-Esters
The following table summarizes the general reactivity and common applications of this compound in comparison to Ethyl Acetoacetate and Methyl Pyruvate.
| Keto-Ester | Structure | Key Features | Common Applications |
| This compound | Linear C7 chain with a terminal aldehyde and a methyl ester. Offers opportunities for macrocyclization and chain elaboration. | Prostaglandin synthesis, Jasmonate analogs, Macrocycles | |
| Ethyl Acetoacetate | β-keto ester with highly acidic α-protons. A versatile C4 building block. | Acetoacetic ester synthesis of ketones, Heterocycle synthesis, Michael additions | |
| Methyl Pyruvate | α-keto ester with a highly electrophilic ketone. | Asymmetric hydrogenation, Synthesis of α-hydroxy and α-amino esters |
Performance in Key Synthetic Transformations
The utility of a keto-ester is defined by its performance in a range of chemical reactions. Here, we compare this compound with our selected alternatives in fundamental carbon-carbon bond-forming reactions.
Olefination Reactions: Horner-Wadsworth-Emmons and Wittig
Olefination reactions are pivotal for the conversion of carbonyls into alkenes. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are two of the most prominent methods to achieve this transformation.
General Reaction Scheme:
Caption: General workflow of Wittig and Horner-Wadsworth-Emmons olefination reactions.
Comparative Data:
While direct side-by-side comparative studies are scarce, the following table compiles representative yields for olefination reactions of the benchmarked keto-esters from various sources.
| Reaction | Keto-Ester | Aldehyde/Ketone | Reagent | Base | Solvent | Yield (%) | Reference |
| HWE | This compound | - | Triethyl phosphonoacetate | NaH | THF | ~70-80% (Estimated) | General Protocol[1] |
| HWE | Ethyl Acetoacetate | Benzaldehyde | Triethyl phosphonoacetate | NaH | THF | 91 (Z-isomer) | [1] |
| Wittig | This compound | - | (Carbethoxymethylene)triphenylphosphorane | - | (Solvent-free) | ~80-90% (Estimated) | General Protocol[2] |
| Wittig | Ethyl Acetoacetate | Benzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | (Solvent-free) | 87 |
Observations:
-
Both this compound and Ethyl Acetoacetate are suitable substrates for olefination reactions.
-
The HWE reaction often provides excellent stereoselectivity, favoring the (E)-isomer with stabilized phosphonates.[3][4]
-
The Wittig reaction, particularly with stabilized ylides, is also highly efficient.[5][6] The development of solvent-free conditions enhances its green chemistry profile.[2]
Claisen Condensation
The Claisen condensation is a fundamental reaction for the formation of β-keto esters through the reaction of two ester molecules.[7][8][9]
General Reaction Scheme:
Caption: General workflow of the Claisen condensation reaction.
Comparative Data:
| Keto-Ester (as reactant) | Reacting Partner | Base | Solvent | Product | Yield (%) | Reference |
| Ethyl Acetate | Ethyl Acetate | NaOEt | Ethanol | Ethyl Acetoacetate | ~75 | [7] |
| This compound | - | NaOMe | Methanol | Self-condensation product | - | (Not reported) |
Observations:
-
The presence of the aldehyde functionality in this compound could lead to competing aldol-type reactions under the basic conditions of the Claisen condensation.
Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring.[10][11][12]
General Reaction Scheme:
Caption: General workflow of the Robinson annulation reaction.
Comparative Data:
| Keto-Ester (as Michael Donor) | Michael Acceptor | Base | Product | Yield (%) | Reference |
| Ethyl Acetoacetate | Chalcone | Ba(OH)₂ | Substituted cyclohexenone | High | [13] |
| This compound | Methyl Vinyl Ketone | - | Annulation product | - | (Not reported) |
Observations:
-
Ethyl Acetoacetate is a well-established Michael donor in Robinson annulation reactions, leading to the formation of functionalized cyclohexenones in high yields.[13]
-
The use of this compound as a Michael donor in a Robinson annulation is not well-documented. The linear nature of the molecule may not lend itself as readily to the intramolecular cyclization step compared to cyclic ketones or β-dicarbonyl compounds.
Application in Prostaglandin Synthesis: A Case Study for this compound
A significant application of this compound derivatives is in the synthesis of prostaglandins, a class of biologically active lipids. A key intermediate, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate, can be synthesized from a precursor derived from suberic acid, which is structurally related to this compound.[14] A pivotal step in this synthesis is the Piancatelli rearrangement.[15][16]
Synthetic Workflow:
Caption: Synthetic pathway to a key prostaglandin intermediate.
This synthetic route highlights the utility of the C7 backbone, which is inherent to this compound, in constructing the side chain of the prostaglandin molecule.
Experimental Protocols
Synthesis of Methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate[15]
This protocol outlines the key steps in the synthesis of a prostaglandin intermediate, demonstrating a practical application of a this compound-related structure.
Step 1: Synthesis of 2,9-Oxonanedione Suberic acid is treated with acetic anhydride and heated to afford 2,9-oxonanedione.
Step 2: Friedel-Crafts Reaction 2,9-Oxonanedione reacts with furan in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) to yield 8-(furan-2-yl)-8-oxooctanoic acid.
Step 3: Esterification The resulting carboxylic acid is esterified using methanol and a catalytic amount of sulfuric acid to give methyl 8-(furan-2-yl)-8-oxooctanoate. The product is purified by column chromatography (hexane/EtOAc = 6:1) to yield a yellow oil (97% yield).
Step 4: Reduction The ketone functionality is reduced with sodium borohydride (NaBH₄) to afford methyl 8-(furan-2-yl)-8-hydroxyoctanoate.
Step 5: Piancatelli Rearrangement The final step involves the acid-catalyzed Piancatelli rearrangement of the furylcarbinol in the presence of zinc chloride to yield the target prostaglandin intermediate, methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. The overall yield for the five steps is reported to be 40%.[14]
General Protocol for Horner-Wadsworth-Emmons Reaction[1]
This protocol provides a general procedure for the olefination of a keto-ester using a phosphonate reagent.
Materials:
-
Keto-ester (e.g., this compound)
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add NaH (1.1 equivalents).
-
Wash the NaH with anhydrous hexanes to remove mineral oil and decant the hexanes.
-
Add anhydrous THF to create a slurry and cool to 0 °C.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 equivalent) in anhydrous THF.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of the keto-ester (1.0 equivalent) in anhydrous THF dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
This compound serves as a valuable building block in organic synthesis, particularly for the construction of complex molecules containing a seven-carbon chain, such as prostaglandins. Its reactivity in standard keto-ester transformations like olefination is comparable to other keto-esters, though specific quantitative comparisons are limited in the literature. In contrast, Ethyl Acetoacetate remains the workhorse for the synthesis of ketones via the acetoacetic ester synthesis and for the construction of six-membered rings through Robinson annulation due to its highly activated α-protons. Methyl Pyruvate, with its α-keto functionality, is uniquely suited for transformations at the carbonyl carbon, such as asymmetric reductions. The choice of keto-ester will ultimately depend on the specific synthetic target and the desired bond disconnections. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 3. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 4. Wittig-Horner Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chemconnections.org [chemconnections.org]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
- 12. Robinson annulation - Wikipedia [en.wikipedia.org]
- 13. orbi.uliege.be [orbi.uliege.be]
- 14. researchgate.net [researchgate.net]
- 15. The Piancatelli Rearrangement: New Applications for an Intriguing Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Piancatelli rearrangement - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Methyl 7-oxoheptanoate: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is a critical component of maintaining a secure research environment and protecting our ecosystem. This document provides a detailed, step-by-step procedure for the proper disposal of Methyl 7-oxoheptanoate, synthesized from best practices and available safety data. Due to the absence of exhaustive toxicological data for this specific compound, it is imperative to handle it with a high degree of caution, assuming it may be hazardous.
Immediate Safety and Handling Precautions
Before beginning any disposal-related tasks, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). Handling should occur in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles. A face shield may be required depending on the scale of handling.[1] | Protects eyes from splashes and potential vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact with the chemical. |
| Respiratory Protection | Vapor respirator. Use a NIOSH-approved respirator if ventilation is inadequate or if vapors/aerosols are generated.[1] | Avoids inhalation of potentially harmful vapors or mists.[1] |
| Skin and Body Protection | A fully-buttoned lab coat or other protective clothing. Protective boots may be necessary for larger quantities.[1] | Prevents accidental skin exposure. |
In Case of Exposure or Spill
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. If irritation persists, seek medical attention.[1]
-
Skin Contact: Remove all contaminated clothing at once. Rinse the affected skin area with plenty of water. If irritation develops, seek medical advice.[1]
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration and seek immediate medical attention.[2]
-
Spill Response: For small spills, absorb the material with an inert, non-combustible absorbent such as dry sand, earth, or vermiculite.[1][3] Collect the absorbed material and place it into a sealed, properly labeled container for disposal.[1][3] For larger spills, contain the spill by bunding.[1]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[4] This ensures adherence to all federal, state, and local environmental regulations.[1]
1. Waste Identification and Segregation:
-
Clearly label the waste container with the full chemical name: "this compound".[4]
-
Do not mix this compound with other waste streams, particularly incompatible materials such as strong oxidizing agents.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific segregation guidelines.
2. Container Selection and Packaging:
-
Use a designated and chemically compatible waste container with a secure, tight-fitting lid to prevent leaks or the release of vapors.[4][5]
-
Ensure the exterior of the container is clean and free from any contamination.[4]
3. Waste Collection and Storage:
-
Carefully transfer the waste chemical, any contaminated consumables (e.g., pipette tips, absorbent materials), and residues into the labeled container.[3]
-
Store the sealed waste container in a designated, cool, dark, and well-ventilated hazardous waste storage area.[1][3][4]
4. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup.
-
Provide the disposal company with all necessary information, including the Safety Data Sheet (SDS) if available, the chemical name, quantity, and any known hazards.[4]
-
Potential disposal methods include processing in a chemical incinerator equipped with an afterburner and scrubber system.[1]
Below is a logical workflow diagram illustrating the proper disposal procedure for this compound.
Caption: Workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Methyl 7-oxoheptanoate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Methyl 7-oxoheptanoate, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. The following table summarizes the recommended PPE for various laboratory operations.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| General Handling & Preparation | Safety glasses with side shields[1][2] | Nitrile or neoprene gloves[1][3] | Laboratory coat[1][4] | Not generally required if handled in a well-ventilated area or chemical fume hood |
| Heating or Generating Aerosols | Chemical splash goggles[1][2] | Nitrile or neoprene gloves[1][3] | Flame-retardant lab coat[1] | Use in a chemical fume hood is required. If not possible, a vapor respirator may be necessary[5] |
| Large Quantities or Splashes | Face shield in addition to chemical splash goggles[1][2] | Heavy-duty nitrile or neoprene gloves[2] | Chemical-resistant apron over a lab coat[1] | Work in a chemical fume hood is strongly recommended |
| Accidental Spill Cleanup | Chemical splash goggles[1] | Chemical-resistant gloves (nitrile or neoprene)[1] | Chemical-resistant apron or coveralls[4] | Vapor respirator may be required depending on the spill size and ventilation[5] |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial to minimize risks.
Handling:
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Locate the nearest safety shower and eyewash station.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of vapors or aerosols.[6]
-
Personal Protective Equipment (PPE): Don the appropriate PPE as outlined in the table above.
-
Dispensing: When transferring the chemical, do so carefully to avoid splashing. Use appropriate tools such as a pipette or a graduated cylinder.
-
Heating: If heating is required, use a water bath or a heating mantle. Avoid open flames as this compound is a combustible liquid.[7]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water. Clean the work area and any equipment used.
Storage:
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[5]
-
Keep it away from heat, sparks, open flames, and other sources of ignition.[7]
-
Store away from incompatible materials such as oxidizing agents.[5]
Disposal Plan
Proper disposal of chemical waste is critical to protect the environment and comply with regulations.
-
Waste Collection: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatible.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated secondary containment area away from drains and incompatible materials.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Adhere to all local, state, and federal regulations for hazardous waste disposal.[7]
Experimental Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. uah.edu [uah.edu]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]
- 4. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 35376-00-2 Name: this compound [xixisys.com]
- 7. fishersci.fr [fishersci.fr]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
